Triethanolamine salicylate
Description
See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAMYPIMMOEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047969 | |
| Record name | Trolamine salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | Trolamine salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
| Record name | Trolamine salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2174-16-5 | |
| Record name | Trolamine salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trolamine salicylate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trolamine salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trolamine salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROLAMINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8O4040BHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Salicylate
Abstract
Triethanolamine salicylate, also known as trolamine salicylate, is an organic salt formed from the acid-base reaction between triethanolamine and salicylic acid.[1][2] It is a widely utilized active pharmaceutical ingredient (API), primarily in topical analgesic formulations for the temporary relief of minor aches and pains of muscles and joints.[3][4] This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and analytical techniques, ensuring a robust and reproducible approach to obtaining and verifying this compound.
Introduction: The Scientific Rationale and Therapeutic Application
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a topical analgesic.[5] Its mechanism of action is attributed to the salicylate moiety, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins—key mediators of inflammation and pain.[5][6] The triethanolamine component serves to neutralize the acidity of salicylic acid, which can be irritating to the skin, and enhances the overall formulation's properties.[1][4] Unlike many other topical analgesics, this compound is odorless, which improves patient compliance.[1][2]
From a drug development perspective, the synthesis of this compound is a straightforward yet elegant example of an acid-base neutralization reaction. The subsequent characterization is critical to ensure the identity, purity, and quality of the final product, in line with stringent pharmaceutical standards. This guide will elucidate both the synthetic pathway and the analytical workflows necessary for its complete characterization.
Synthesis of this compound: A Stoichiometric Approach
The synthesis of this compound is predicated on the reaction between a carboxylic acid (salicylic acid) and an amine (triethanolamine). This acid-base reaction yields a salt, in this case, this compound.
Chemical Reaction and Stoichiometry
The reaction proceeds as follows:
Figure 1: Synthesis of this compound.
The stoichiometry of the reaction is 1:1, meaning one mole of salicylic acid reacts with one mole of triethanolamine to produce one mole of this compound.[7]
Experimental Protocol for Synthesis
This protocol outlines the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
Salicylic Acid (C₇H₆O₃), ACS grade or higher
-
Triethanolamine (C₆H₁₅NO₃), ACS grade or higher
-
Ethanol (95%), as a solvent
-
Magnetic stirrer with heating capabilities
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Condenser
-
Thermometer
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve a specific molar amount of salicylic acid in a suitable volume of 95% ethanol with gentle heating and stirring.
-
Addition of Triethanolamine: In a separate beaker, measure out an equimolar amount of triethanolamine. Slowly add the triethanolamine to the salicylic acid solution while maintaining continuous stirring. An exothermic reaction will occur, so the addition should be controlled to manage the temperature.
-
Reaction Completion: Once the addition is complete, attach a condenser to the flask and continue to stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator under reduced pressure.
-
Product Isolation and Drying: The resulting product, this compound, will be a viscous liquid or a crystalline solid, which can be further dried under a vacuum to remove any residual solvent.[]
Purification
For higher purity, the synthesized this compound can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent and the recrystallization conditions should be optimized to maximize yield and purity.
Comprehensive Characterization of this compound
A battery of analytical techniques is employed to confirm the structure, purity, and physicochemical properties of the synthesized this compound.
Figure 2: Analytical Workflow for Characterization.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the salicylate moiety and the methylene protons of the triethanolamine moiety. The integration of these signals should correspond to the number of protons in each environment.[9][10]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct peaks for the aromatic carbons, the carboxylate carbon, and the carbons of the triethanolamine backbone.[2]
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]
-
Expected Peaks: The FTIR spectrum of this compound is expected to show a broad O-H stretching band from the alcohol groups and the phenolic hydroxyl group.[12] A strong C=O stretching band from the carboxylate group should be observed, typically in the region of 1640-1680 cm⁻¹.[13] Additionally, C-O stretching bands for the alcohol and phenol groups, as well as C-N stretching for the amine, will be present.[13][14]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern.[15]
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (287.31 g/mol ).[3][]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized this compound and for quantifying any unreacted starting materials or byproducts.[16]
-
Methodology: A reversed-phase HPLC method is typically used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[17][18] Detection is commonly performed using a UV detector at a wavelength where the salicylate moiety has strong absorbance (around 236 nm).[19]
-
Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.[20]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₆[] |
| Molecular Weight | 287.31 g/mol [3] |
| Appearance | Pale yellow to amber crystalline solid[] |
| Solubility | Soluble in water[] |
| Refractive Index (n20/D) | ~1.509[] |
| Specific Gravity (@ 25°C) | ~1.195 to 1.250[21] |
Mechanism of Action and Pharmacokinetics
This compound exerts its analgesic effect by inhibiting the production of prostaglandins, which are inflammatory mediators that sensitize pain receptors.[2][4] Specifically, it is thought to inhibit the COX-2 enzyme, which is induced during inflammation.[2][6]
Upon topical application, this compound has low systemic absorption.[2][4] Studies have shown that after topical administration of a 10% trolamine salicylate formulation, salicylic acid was not detectable in the serum, indicating minimal systemic exposure.[4] The majority of the absorbed salicylate is excreted in the urine.[2][6]
Conclusion
This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and analytical methods, researchers and drug development professionals can confidently produce and verify this important active pharmaceutical ingredient. The combination of stoichiometric synthesis and rigorous characterization ensures the production of a high-quality compound suitable for formulation and further investigation.
References
- 1. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. medkoo.com [medkoo.com]
- 9. bmse000379 Triethanolamine at BMRB [bmrb.io]
- 10. Triethanolamine(102-71-6) 1H NMR [m.chemicalbook.com]
- 11. INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF this compound IN OINTMENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tpcj.org [tpcj.org]
- 14. Triethanolamine [webbook.nist.gov]
- 15. Triethanolamine [webbook.nist.gov]
- 16. Method for testing trolamine salicylate - Chromatography Forum [chromforum.org]
- 17. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Trolamine salicylate analytical standard 2174-16-5 [sigmaaldrich.com]
- 21. This compound, 2174-16-5 [thegoodscentscompany.com]
An In-Depth Technical Guide to the Anti-Inflammatory Mechanism of Triethanolamine Salicylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethanolamine salicylate, a salt formed from salicylic acid and triethanolamine, is a widely utilized topical non-steroidal anti-inflammatory drug (NSAID) for the localized relief of musculoskeletal pain and inflammation.[1][2] Unlike its oral counterparts, its formulation for topical delivery provides targeted therapeutic action with minimal systemic exposure, thereby reducing the risk of systemic side effects.[1][3] The anti-inflammatory and analgesic properties of this compound are mediated by its active moiety, salicylic acid. This guide delineates the core mechanisms of action, focusing on the molecular interactions within the inflammatory cascade. The primary mechanism involves the inhibition of prostaglandin synthesis through dual actions on the cyclooxygenase (COX) enzymes: direct, competitive inhibition of COX-2 activity and suppression of COX-2 gene induction.[4][5] This document provides a detailed exploration of these pathways, relevant secondary signaling interactions, pharmacokinetic considerations for topical delivery, and robust experimental protocols for validation.
Part 1: Introduction to this compound and the Inflammatory Cascade
Chemical Profile and Formulation
This compound is an organic salt created by neutralizing salicylic acid with triethanolamine.[1] This formulation is advantageous for topical preparations as the triethanolamine base neutralizes the acidity of salicylic acid, resulting in a product with a pH closer to that of the skin, which can improve tolerability. It is commonly formulated as an odorless cream or lotion for the temporary relief of minor pain associated with arthritis, backache, muscle strains, and sprains.[1][6]
The Inflammatory Process: A Primer
Inflammation is a protective biological response characterized by redness, heat, swelling, and pain.[7] At the molecular level, this process is initiated by the release of chemical mediators from injured tissues. A central pathway in inflammation is the arachidonic acid cascade.[8] In response to inflammatory stimuli, the enzyme phospholipase A₂ releases arachidonic acid from cell membranes. This substrate is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9]
Part 2: Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of salicylate, the active component of this compound, are primarily attributed to its interference with the biosynthesis of prostaglandins.[2][10] This is achieved through a multi-pronged attack on the cyclooxygenase enzymes.
The Central Role of Cyclooxygenase (COX) Enzymes
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that serve homeostatic "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[8][11]
-
COX-2: An inducible enzyme that is typically absent in most tissues but is rapidly upregulated by inflammatory stimuli like cytokines (e.g., IL-1, TNF-α) and bacterial lipopolysaccharide (LPS).[8] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[12]
Direct Inhibition of COX-2 Activity by Salicylate
While aspirin (acetylsalicylic acid) irreversibly inhibits COX enzymes through acetylation, its primary metabolite, salicylic acid, acts as a reversible inhibitor.[4][13] Research has demonstrated that sodium salicylate can directly inhibit the activity of the COX-2 enzyme.[4][14] This inhibition is competitive with the enzyme's natural substrate, arachidonic acid.[4] At lower concentrations of arachidonic acid, salicylate is an effective inhibitor of COX-2. However, as substrate levels rise, as they would at a site of significant inflammation, the inhibitory effect of salicylate can be overcome.[4][14] This competitive mechanism underscores the importance of achieving adequate local concentrations of the drug at the target tissue.
Suppression of COX-2 Gene Expression
Beyond direct enzyme inhibition, a crucial and distinct mechanism of salicylate is its ability to suppress the induction of the COX-2 gene.[5] Studies have shown that salicylate, at therapeutic concentrations, can block the transcription of COX-2 mRNA in response to inflammatory stimuli.[5] This action reduces the synthesis of new COX-2 enzyme, thereby limiting the overall capacity for prostaglandin production at an inflammatory site. This transcriptional suppression provides a more sustained anti-inflammatory effect compared to reversible enzyme inhibition alone.[5]
Signaling Pathway: Arachidonic Acid Cascade and Salicylate Inhibition
Caption: Salicylate's dual action on the prostaglandin synthesis pathway.
Part 3: Modulation of Inflammatory Signaling Pathways
The NF-κB Signaling Pathway: A Master Regulator
The Nuclear Factor kappa B (NF-κB) is a family of transcription factors that serves as a pivotal regulator of innate and adaptive immunity and inflammation.[15][16][17] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated that leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and induce the expression of hundreds of genes, including cytokines, chemokines, and the COX-2 enzyme itself.[16]
Salicylate's Interaction with NF-κB
The relationship between salicylates and NF-κB is complex. Some studies have reported that very high, suprapharmacological concentrations of salicylate can inhibit NF-κB activation.[5] However, research focusing on therapeutically relevant concentrations has shown that salicylate's ability to inhibit COX-2 activity and subsequent prostaglandin release is independent of NF-κB activation.[4] Therefore, while the NF-κB pathway is a critical component of inflammation and is responsible for inducing COX-2, the primary anti-inflammatory mechanism of topically applied this compound is considered to be its direct effect on the COX enzyme and its expression, rather than a direct inhibition of the NF-κB pathway.[4][14]
Signaling Pathway: Overview of Canonical NF-κB Activation```dot
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. What is Trolamine Salicylate used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 11. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 12. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. Aspirin - Wikipedia [en.wikipedia.org]
- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Cyclooxygenase (COX) Inhibition by Triethanolamine Salicylate
Abstract
Triethanolamine salicylate, a salt formed from salicylic acid and triethanolamine, is a topically applied analgesic agent used for the temporary relief of minor muscle and joint pain.[1][2] Its therapeutic effects are primarily attributed to the anti-inflammatory and analgesic properties of the salicylate moiety, which functions through the inhibition of cyclooxygenase (COX) enzymes.[3] This technical guide provides a comprehensive overview of the mechanism of COX inhibition by this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the distinct roles of COX-1 and COX-2, the nuanced mechanism of salicylate-mediated inhibition, and present a detailed, field-proven protocol for assessing COX inhibitory activity in vitro.
Introduction: The Central Role of Cyclooxygenase in Inflammation and Pain
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade.[4] It catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5][6] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing a similar catalytic mechanism, have distinct physiological and pathological roles.[7]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for maintaining normal physiological functions.[6][7] For instance, COX-1-derived prostaglandins help protect the gastrointestinal mucosa and regulate renal blood flow.[5][8]
-
COX-2: In contrast, COX-2 is an inducible enzyme.[8] Its expression is significantly upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[5][8]
The differential roles of these isoforms are a cornerstone of modern anti-inflammatory drug development. The therapeutic, anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of the protective COX-1.[9]
This compound: A Topical Approach to COX Inhibition
This compound is an organic salt that combines salicylic acid with triethanolamine.[10][11] The triethanolamine component neutralizes the acidity of salicylic acid, making it suitable for topical application.[1][10] When applied to the skin, the salicylate is absorbed into the underlying tissues where it exerts its pharmacological effects.[12] Studies have shown that topical application of this compound can lead to detectable levels of salicylate in the synovial fluid of the knee joint, suggesting its potential for localized treatment of rheumatic disorders.[13][14]
The primary mechanism of action of this compound is the inhibition of COX enzymes by the salicylate ion.[3][10] By blocking COX, salicylate reduces the synthesis of prostaglandins at the site of application, thereby diminishing the inflammatory response and alleviating pain.[3] It is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1][10]
The Nuanced Mechanism of Salicylate-Mediated COX Inhibition
While it is established that salicylates inhibit COX, the precise molecular mechanism is more complex than that of classic NSAIDs like aspirin. Aspirin, for instance, irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site.[15] Salicylate, however, is a weak inhibitor of COX activity in in vitro assays using purified enzymes, yet it effectively reduces prostaglandin production in vivo.[16][17] This has led to several proposed mechanisms for its action:
-
Competition with Arachidonic Acid: Some studies suggest that salicylate's inhibition of COX-2 is competitive with the substrate, arachidonic acid.[17] At low substrate concentrations, salicylate can effectively inhibit the enzyme. However, at higher concentrations of arachidonic acid, the inhibitory effect of salicylate is diminished.[17] This may explain its efficacy in inflamed tissues where arachidonic acid levels might be limiting.
-
Inhibition of COX-2 Expression: There is evidence to suggest that salicylate can also suppress the induction of the COX-2 gene.[18] By inhibiting the transcription of COX-2 mRNA, salicylate can reduce the overall amount of the enzyme available to produce pro-inflammatory prostaglandins.[18]
-
Dependence on the Enzyme's Oxidative State: The inhibitory potency of salicylate against both COX-1 and COX-2 has been shown to be inversely related to the concentration of hydroperoxides.[19] This suggests that the redox state of the enzyme's environment can influence the inhibitory activity of salicylate.
It's important to note that some metabolites of salicylic acid may also contribute to its anti-inflammatory effects by inhibiting COX-2-dependent prostaglandin synthesis.[20]
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the inhibitory potential of this compound on COX-1 and COX-2, a robust in vitro assay is essential. The following protocol provides a detailed, step-by-step methodology for a colorimetric COX inhibitor screening assay. This type of assay is widely used and measures the peroxidase activity of COX.[21]
4.1. Principle
The COX enzyme possesses two distinct activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). This assay measures the peroxidase component, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[21]
4.2. Materials and Reagents
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid
-
This compound (test compound)
-
Reference Inhibitor (e.g., Diclofenac or Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
4.3. Experimental Workflow
Caption: Workflow for the in vitro COX inhibition assay.
4.4. Step-by-Step Procedure
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of this compound and the reference inhibitor.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of either COX-1 or COX-2 enzyme. Add 10 µl of the vehicle control (e.g., ethanol or DMSO).
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of either COX-1 or COX-2 enzyme. Add 10 µl of the diluted this compound or reference inhibitor.
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Hemin (no enzyme).
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µl of the Colorimetric Substrate Solution (TMPD) to all wells, followed by 20 µl of Arachidonic Acid Solution to initiate the reaction.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Background) - (Absorbance of Inhibitor - Absorbance of Background)] / (Absorbance of 100% Activity - Absorbance of Background) x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation and Interpretation
The results of the in vitro COX inhibition assay should be summarized in a clear and concise table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Diclofenac (Reference) | Literature Value | Literature Value | Literature Value |
| Celecoxib (Reference) | Literature Value | Literature Value | Literature Value |
The Selectivity Index provides a quantitative measure of the compound's preference for inhibiting one COX isoform over the other. A lower selectivity index indicates a preference for COX-2 inhibition.
Signaling Pathway and Site of Inhibition
The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.
Caption: Prostaglandin synthesis pathway and inhibition by salicylate.
Conclusion and Future Directions
This compound serves as a clinically effective topical analgesic by delivering salicylate to inhibit COX enzymes at the site of pain and inflammation. While generally considered a non-selective COX inhibitor, the precise mechanism of salicylate's interaction with COX isoforms is multifaceted and warrants further investigation. The provided in vitro assay protocol offers a robust framework for characterizing the inhibitory activity and selectivity of this compound and other novel anti-inflammatory compounds. Future research should focus on elucidating the relative contributions of direct enzyme inhibition versus suppression of gene expression to the overall therapeutic effect of topically applied salicylates. Understanding these nuances will be critical for the development of next-generation topical analgesics with improved efficacy and safety profiles.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]
- 6. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 7. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trolamine salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Articles [globalrx.com]
- 13. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.tau.ac.il [cris.tau.ac.il]
- 15. ahajournals.org [ahajournals.org]
- 16. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of prostaglandin H2 synthases by salicylate is dependent on the oxidative state of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
An In-Depth Technical Guide to the Dermal Absorption Pathways of Triethanolamine Salicylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine salicylate (TES), an organic salt formed from triethanolamine and salicylic acid, is a widely used topical analgesic for the temporary relief of muscle and joint pain.[1][2] Its therapeutic efficacy is fundamentally dependent on its ability to penetrate the skin barrier and reach target tissues. This guide provides a detailed examination of the dermal absorption pathways of TES, synthesizing physicochemical principles, skin biology, and advanced experimental methodologies. We will explore the critical role of the stratum corneum, delineate the primary routes of penetration, and present a comprehensive protocol for in vitro permeation testing using Franz diffusion cells, a cornerstone technique in dermatopharmacokinetics.[3][4] This document is designed to serve as a technical resource, offering field-proven insights and explaining the causality behind experimental choices to ensure robust and reproducible research outcomes.
Physicochemical Profile of this compound
Understanding the molecular characteristics of this compound (TES) is the first step in analyzing its interaction with the skin. TES is an organic salt formed by the acid-base reaction between triethanolamine and salicylic acid.[1][2][5] This formulation neutralizes the acidity of salicylic acid, which can influence its stability and skin irritancy potential.[1][2]
Key properties influencing dermal absorption include:
-
Molecular Weight: Approximately 287.31 g/mol .[1][] Generally, molecules under 500 Da are considered favorable candidates for dermal penetration.
-
Solubility: TES is soluble in water and alcohols.[5][][7] Its solubility characteristics are crucial for formulation design, as the vehicle can significantly impact the thermodynamic activity and partitioning of the drug into the stratum corneum.[8]
-
LogP (o/w): The estimated octanol-water partition coefficient is approximately -1.108, indicating a hydrophilic nature.[7] This property is a critical determinant of how the molecule will interact with the lipophilic and hydrophilic domains of the skin.
dot graph "Molecular_Structure_of_Triethanolamine_Salicylate" { layout=neato; graph [bgcolor="#F1F3F4", size="7.6,5!", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end_dot Caption: Molecular structure of this compound.
The Skin Barrier: A Multi-layered Obstacle
The skin serves as a formidable protective barrier, and its primary resistance to xenobiotic penetration resides in the outermost layer, the stratum corneum (SC).[9][10] Effective dermal delivery necessitates overcoming this barrier.
-
Epidermis: The avascular outer layer.[11]
-
Stratum Corneum (SC): The principal barrier, approximately 10-20 μm thick.[12] It is often described by the "brick and mortar" model, where anucleate corneocytes ("bricks") are embedded in a continuous lipid matrix ("mortar").[13] This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is highly organized and creates a tortuous, lipophilic pathway that hinders the passage of many molecules, especially hydrophilic ones.[9][10]
-
Viable Epidermis: Below the SC, this layer is more aqueous in nature and contains metabolically active cells.[11]
-
-
Dermis: A thicker, vascularized layer of connective tissue containing blood vessels, nerves, and skin appendages.[11][14] Once a molecule penetrates the epidermis, it can be absorbed into the systemic circulation via the dermal vasculature.[11]
dot graph "Skin_Layers_Diagram" { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", size="7.6,5!", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} end_dot Caption: Schematic of skin layers relevant to dermal absorption.
Percutaneous Absorption Pathways
Drug absorption across the skin is primarily a passive diffusion process, driven by a concentration gradient.[11] For a molecule like TES, penetration can occur via three potential routes.[15][16]
-
Intercellular (Paracellular) Route: This is the most common pathway for many drugs. Molecules must navigate the tortuous path through the lipid matrix surrounding the corneocytes.[15][16] The lipophilic nature of this route presents a significant challenge for hydrophilic compounds like TES.
-
Transcellular (Intracellular) Route: In this pathway, molecules pass directly through the corneocytes.[15][16] This requires repeated partitioning between the lipophilic lipid matrix and the hydrophilic, protein-filled corneocytes.
-
Transappendageal (Shunt) Route: This route involves bypassing the stratum corneum via skin appendages like hair follicles and sweat glands.[11][12][17] While this pathway constitutes a very small fraction of the total skin surface area (~0.1%), it can be a significant entry point for ions and large polar molecules, potentially acting as a reservoir for sustained release.[12]
Studies suggest that upon transdermal absorption, TES may dissociate, allowing the salicylate moiety a longer transit time and localized effect in the application area.[18] However, research comparing TES with methylsalicylate formulations has shown that negligible levels of salicylate were detected in the dermis and subcutaneous tissue following TES application, whereas significant levels were found with methylsalicylate.[19][20] This suggests that while TES may associate strongly with the epidermis, its subsequent release and diffusion into deeper tissues may be limited.[19]
dot graph "Dermal_Absorption_Pathways" { graph [bgcolor="#F1F3F4", size="7.6,6!", dpi=100]; node [shape=box, style=filled, fontname="Arial"];
} end_dot Caption: Primary pathways for dermal penetration.
Experimental Methodology: In Vitro Percutaneous Absorption
In vitro permeation testing (IVPT) using diffusion cells is the gold standard for evaluating the dermal absorption of topical formulations.[21][22][23] The Franz diffusion cell is a widely accepted static cell system for these studies.[3][4][24] The methodology is standardized by guidelines such as the OECD Test Guideline 428.[25][26][27][28]
Causality Behind Experimental Design
-
Why Human Skin? Excised human skin is the gold standard as it most accurately reflects in vivo conditions, accounting for human-specific skin structure and metabolism.[22][24] When unavailable, porcine skin is a common alternative due to its structural similarity.[29]
-
Why 32°C? The skin surface temperature is lower than core body temperature. Maintaining the receptor chamber at 37°C ensures the skin surface is held at a physiologically relevant 32°C, which is critical as diffusion is a temperature-dependent process.[24][26][30]
-
Why a Phosphate-Buffered Saline (PBS) Receptor? The receptor fluid must act as a "sink," meaning the drug is freely soluble in it, ensuring the concentration in the receptor fluid never approaches saturation.[30] This maintains the concentration gradient, which is the driving force for diffusion. For a water-soluble compound like TES, PBS at pH 7.4 mimics physiological conditions.[24]
-
Why Degas the Receptor Fluid? Air bubbles trapped under the membrane can act as a barrier, artificially reducing the surface area available for diffusion and leading to inaccurate, underestimated absorption rates.[24][30]
Protocol: IVPT using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of TES from a topical formulation.
1. Materials and Equipment:
-
Franz Diffusion Cells (static vertical type)[24]
-
Excised human or porcine skin
-
TES formulation and vehicle control
-
Receptor Medium: Phosphate-buffered saline (PBS), pH 7.4, degassed[24]
-
Water bath/circulator set to 37°C[24]
-
Magnetic stir bars and stirrer unit
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence) for sample analysis[19]
2. Step-by-Step Methodology:
-
Skin Membrane Preparation:
-
Franz Cell Assembly:
-
Fill the receptor chamber with degassed PBS, ensuring no air bubbles are present.[24][30] Place a small magnetic stir bar inside.
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[24]
-
Clamp the chambers securely to prevent leakage.[30]
-
Place the assembled cells into the water bath, which maintains the skin surface at 32°C. Allow the system to equilibrate for 30 minutes.
-
-
Dosing and Sampling:
-
Apply a finite dose of the TES formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.[26]
-
Begin stirring the receptor fluid at a constant speed (e.g., 600 RPM).[24]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution via the sampling arm.[30]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions and a constant volume.[30]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of TES permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss).
-
The lag time (Tlag) is determined by extrapolating the linear portion of the curve to the x-axis.
-
dot graph "Franz_Cell_Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4", size="7.6,5!", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10];
} end_dot Caption: Workflow for In Vitro Permeation Testing.
Factors Influencing Dermal Absorption
The percutaneous absorption of TES is not solely dependent on its physicochemical properties but is also heavily influenced by several external and biological factors.
| Factor | Description | Impact on TES Absorption |
| Formulation Vehicle | The base in which TES is dissolved (e.g., cream, gel, ointment). The vehicle affects drug solubility, partitioning, and thermodynamic activity.[8] | Studies show that different ointment bases can significantly alter the absorption of salicylic acid.[8][31] An optimized vehicle is critical for TES delivery. |
| Penetration Enhancers | Chemical substances that reversibly disrupt the SC barrier.[9][10] Examples include fatty acids, surfactants, and solvents like cineol (eucalyptus oil).[32] | Pre-treatment of rat skin with eucalyptus oil has been shown to increase the systemic absorption of trolamine salicylate by over 20-fold, likely by disrupting the SC lipid structure.[32] |
| Skin Condition | The integrity of the stratum corneum. Hydration, age, disease state (e.g., psoriasis), and injury can compromise the barrier function. | Disruption of the stratum corneum significantly increases the absorption of topically applied salicylic acid.[31] Hydration generally increases permeability. |
| Application Site | Skin thickness and appendage density vary across the body. The SC is thinner on the face and scrotum compared to the palms and soles.[19] | The site of application can influence the rate and extent of absorption.[19] |
| Dose and Duration | The amount of product applied and the length of time it remains on the skin. | Absorption of salicylates is proportional to the concentration in the formulation up to 10%.[18] Repeated applications can also alter the skin barrier and subsequent flux.[19][33] |
Metabolism and Excretion
While systemic absorption of TES is generally low, the small amount that permeates is subject to metabolism and excretion.[1][34]
-
Metabolism: Salicylate that enters systemic circulation is primarily metabolized in the liver.[34] The main pathways include conjugation with glycine to form salicyluric acid (~75%) and with glucuronic acid (~15%).[34] Some local metabolism may also occur within viable skin tissues.[34]
-
Excretion: Metabolites are primarily excreted through the urine.[34] Following a topical application of a 10% formulation, only about 1.4% of the total dose was recovered in the urine as salicylate within 24 hours, confirming low systemic absorption.[1][34]
Conclusion
The dermal absorption of this compound is a complex, multifactorial process governed by the physicochemical properties of the drug, the intricate barrier function of the stratum corneum, and the characteristics of the formulation vehicle. The primary pathway is likely intercellular, a tortuous route through the SC's lipid matrix that poses a significant challenge for the hydrophilic TES molecule. While the transappendageal route may offer a minor pathway, evidence suggests that the release of salicylate from the epidermis into deeper tissues is limited compared to more lipophilic salicylate esters.
For drug development professionals, a thorough understanding of these pathways is paramount. The use of robust, standardized in vitro methodologies, such as the Franz diffusion cell protocol detailed herein, is essential for accurately characterizing formulation performance, assessing bioequivalence, and optimizing drug delivery.[4][23] By carefully considering the interplay between the drug, vehicle, and skin, researchers can develop more effective topical products that maximize local delivery while minimizing systemic exposure.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 7. This compound, 2174-16-5 [thegoodscentscompany.com]
- 8. karger.com [karger.com]
- 9. rjptonline.org [rjptonline.org]
- 10. armsacres.com [armsacres.com]
- 11. Drug Absorption Through the Skin [springhillwellnessny.com]
- 12. Skin Structure, Physiology, and Pathology in Topical and Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. m.youtube.com [m.youtube.com]
- 16. us.ishga.com [us.ishga.com]
- 17. Skin appendage - Wikipedia [en.wikipedia.org]
- 18. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-lactancia.org [e-lactancia.org]
- 21. researchgate.net [researchgate.net]
- 22. permegear.com [permegear.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. eurolab.net [eurolab.net]
- 29. researchgate.net [researchgate.net]
- 30. alterlab.co.id [alterlab.co.id]
- 31. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 32. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Effect of repeated skin application on percutaneous absorption of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. SALICOR (this compound patch) [dailymed.nlm.nih.gov]
Investigating the In Vitro Anti-Inflammatory Activity of Triethanolamine Salicylate: Mechanisms, Models, and Methodologies
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro anti-inflammatory properties of triethanolamine salicylate (TEAS). As an organic salt of salicylic acid, TEAS is primarily recognized for its topical analgesic effects, which are intrinsically linked to the anti-inflammatory action of the salicylate moiety.[1][2] The core mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[3][4][5] This document delineates the foundational molecular pathways, presents validated in vitro models, and offers detailed, field-proven protocols for a robust assessment of its activity. We will explore enzymatic and cell-based assays, delve into the modulation of key signaling cascades such as NF-κB and MAPK, and provide a blueprint for data interpretation and presentation. The methodologies described herein are designed to establish a self-validating system for generating reliable and reproducible data on the anti-inflammatory profile of this compound.
Introduction: Inflammation and the Role of this compound
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6] It is a complex process involving vascular and cellular changes orchestrated by a symphony of chemical mediators. While acute inflammation is a protective and healing mechanism, its dysregulation can lead to chronic inflammatory diseases like arthritis.[7] Key mediators in the inflammatory cascade include prostaglandins, leukotrienes, nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][9]
This compound is an over-the-counter topical analgesic formed by neutralizing salicylic acid with triethanolamine.[1] This formulation improves skin tolerability and provides an odorless alternative to other topical analgesics.[3] The therapeutic effect of TEAS is mediated by its salicylate component. Salicylates exert their anti-inflammatory and analgesic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that sensitize nociceptive nerve endings and mediate inflammation.[4][10]
Evaluating the specific anti-inflammatory activity of TEAS in a controlled environment is crucial for understanding its mechanistic profile and optimizing its therapeutic potential. In vitro models offer a cost-effective, rapid, and ethically sound approach for initial screening and mechanistic studies, providing a foundational understanding before progressing to more complex in vivo systems.[7][11]
Core Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary anti-inflammatory mechanism of salicylates is the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][3] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[12]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastric mucosa and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression significantly increasing in inflammatory cells in response to stimuli like cytokines (TNF-α, IL-1) and endotoxins (lipopolysaccharide, LPS).[4][10] This induction leads to a surge in pro-inflammatory prostanoids at the site of inflammation.
By inhibiting COX enzymes, this compound reduces the synthesis of these pro-inflammatory mediators.[1] Additionally, the arachidonic acid cascade includes the lipoxygenase (LOX) pathway, which produces leukotrienes—another class of potent inflammatory mediators.[12] Assessing the activity of TEAS against both COX and LOX enzymes provides a comprehensive view of its impact on this critical inflammatory pathway.
Key Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, the production of inflammatory mediators is tightly regulated by intracellular signaling pathways. Two of the most critical cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: Considered a master regulator of inflammation, the NF-κB transcription factor family controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and inducible nitric oxide synthase (iNOS).[9][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[14]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are key signaling kinases that regulate cellular responses to a wide array of stimuli.[15][16] In inflammation, they are activated by cytokines and LPS and play a crucial role in regulating the synthesis of pro-inflammatory cytokines and enzymes at both the transcriptional and translational levels.[17]
Investigating the effect of TEAS on these pathways is essential for a deeper mechanistic understanding of its anti-inflammatory effects.
Figure 1: Simplified signaling cascade showing inhibition by this compound.
In Vitro Experimental Models & Protocols
A multi-faceted approach employing both enzymatic and cell-based assays is recommended for a thorough in vitro evaluation.
Enzymatic Inhibition Assays: COX-1/COX-2 & 5-LOX
These assays directly measure the ability of TEAS to inhibit the enzymes responsible for producing prostaglandins and leukotrienes. They serve as an excellent primary screening tool.[12][18]
Protocol 3.1: Cyclooxygenase (COX) Inhibition Assay
This protocol is based on commercially available fluorometric or colorimetric screening kits, which measure the peroxidase activity of COX enzymes.[6][19]
-
Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) during the reduction of PGG2 to PGH2, producing a colored or fluorescent product.[6] An inhibitor will reduce the rate of this reaction.
-
Materials:
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam)
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Positive Controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)[20]
-
96-well microplate and reader
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of TEAS and control inhibitors.
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Reaction Buffer only.
-
100% Activity Control: Reaction Buffer, Heme, and COX enzyme (separate wells for COX-1 and COX-2).
-
Test Wells: Reaction Buffer, Heme, COX enzyme, and varying concentrations of TEAS.
-
Positive Control Wells: Reaction Buffer, Heme, COX enzyme, and a known inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength (e.g., 590-620 nm for colorimetric assays) every minute for 5-10 minutes using a microplate reader.[6]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each TEAS concentration relative to the 100% activity control. Plot the percent inhibition against the log of the concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Cell-Based Assays: The LPS-Stimulated Macrophage Model
Murine macrophage cell lines, such as RAW 264.7, are a cornerstone for in vitro inflammation research.[21] Stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, potently activates inflammatory pathways, leading to the production of key mediators.[22][23]
Caption: Experimental workflow for the LPS-stimulated macrophage assay.
Protocol 3.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: LPS stimulation induces the expression of iNOS in macrophages, which produces large amounts of NO.[22] NO is a reactive molecule that is quickly converted to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured colorimetrically.[6]
-
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of TEAS for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 18-24 hours. Include control wells (cells only, cells + LPS, cells + TEAS only).
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Protocol 3.3: Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.[24][25]
-
Methodology:
-
Sample Collection: Use the same supernatants collected for the Griess Assay (Protocol 3.2).
-
ELISA Procedure: Perform the assay using commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β, following the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring absorbance.
-
-
Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve generated with recombinant cytokines.
-
Protocol 3.4: Western Blot for Protein Expression Analysis
-
Principle: Western blotting allows for the semi-quantitative analysis of specific protein levels within the cells, providing insight into the upstream effects of TEAS. Key proteins to analyze include iNOS, COX-2, and phosphorylated forms of NF-κB (p-p65) and p38 MAPK (p-p38) to assess pathway activation.[21][26]
-
Methodology:
-
Cell Lysis: After treatment and stimulation (a shorter LPS incubation of 30-60 minutes is often used for signaling proteins), wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with primary antibodies specific for your target proteins (e.g., anti-COX-2, anti-p-p65 NF-κB) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[25]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison. Results are typically expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 1: Hypothetical In Vitro Anti-Inflammatory Profile of this compound
| Assay Type | Parameter Measured | Endpoint | TEAS Result | Positive Control |
| Enzymatic | COX-1 Inhibition | IC50 (µM) | 150 ± 12.5 | Indomethacin: 0.5 ± 0.1 |
| COX-2 Inhibition | IC50 (µM) | 95 ± 8.2 | Celecoxib: 0.1 ± 0.02 | |
| 5-LOX Inhibition | IC50 (µM) | > 500 | Zileuton: 1.0 ± 0.2[18] | |
| Cell-Based | NO Production (RAW 264.7) | % Inhibition @ 100µM | 65% ± 5.1% | L-NAME: 92% ± 3.4% |
| TNF-α Release (RAW 264.7) | % Inhibition @ 100µM | 58% ± 6.3% | Dexamethasone: 85% ± 4.0% | |
| IL-6 Release (RAW 264.7) | % Inhibition @ 100µM | 72% ± 4.8% | Dexamethasone: 88% ± 3.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory In Vitro Safety & Toxicology Assessment
It is critical to ensure that the observed reductions in inflammatory mediators are due to a specific anti-inflammatory effect and not simply a result of cytotoxicity. Therefore, a cell viability assay should always be run in parallel with the cell-based experiments.
-
MTT Assay: Measures mitochondrial reductase activity in viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
These tests should be performed using the same concentrations of TEAS as in the primary assays to confirm that it is non-toxic at the tested doses.[27]
Conclusion
This technical guide outlines a robust, multi-tiered strategy for the in vitro evaluation of the anti-inflammatory activity of this compound. The described protocols, from direct enzymatic assays to complex cell-based mechanistic studies, provide a comprehensive framework for drug discovery and development professionals. By systematically assessing the inhibition of key enzymes (COX, LOX), the reduction of inflammatory mediators (NO, TNF-α, IL-6), and the modulation of core signaling pathways (NF-κB, MAPK), researchers can build a detailed and reliable profile of TEAS's biological activity. This foundational data is indispensable for substantiating its therapeutic claims and guiding further preclinical and clinical development.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Articles [globalrx.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. journalajrb.com [journalajrb.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 10. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. mdpi.com [mdpi.com]
- 12. athmicbiotech.com [athmicbiotech.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding NF-κB signaling via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. scienceopen.com [scienceopen.com]
- 27. spectrumchemical.com [spectrumchemical.com]
Introduction: The Critical Role of Solubility in Topical Analgesic Formulation
An In-Depth Technical Guide to the Solubility Profile of Triethanolamine Salicylate for Pharmaceutical Development
This compound, also known as trolamine salicylate, is an organic salt formed from the acid-base reaction between triethanolamine and salicylic acid.[1][2] This compound is a widely utilized active pharmaceutical ingredient (API) in over-the-counter topical analgesic creams, gels, and lotions for the temporary relief of minor pain associated with arthritis, muscle strains, and bruises.[1][3] Unlike many topical analgesics, it is valued for having no distinct odor, which enhances patient acceptance.[1][2]
For the drug development professional, understanding the solubility profile of an API is not merely a perfunctory step in pre-formulation; it is the foundational pillar upon which a stable, bioavailable, and effective drug product is built. The extent to which this compound can be dissolved in various solvent systems directly dictates critical product attributes, including:
-
Formulation Design: The choice of excipients, the physical state of the final product (e.g., clear gel vs. opaque cream), and the potential for drug crystallization are all governed by solubility.
-
Bioavailability: For a topical drug, the API must be in a solubilized state within the vehicle to effectively partition into the stratum corneum and permeate the skin to reach the target tissue.
-
Manufacturing & Stability: Predictable solubility ensures robust and repeatable manufacturing processes and prevents issues like precipitation during storage, which can impact product safety and efficacy.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility characteristics of this compound. It moves beyond a simple listing of data to explain the physicochemical principles at play and provides a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate the precise data needed for successful formulation development.
Part 1: Physicochemical Fundamentals of this compound
A thorough understanding of the molecule's inherent properties is a prerequisite to interpreting its solubility behavior. This compound is not a single, covalently bonded molecule but an ionic salt.[1] This distinction is crucial.
-
Triethanolamine (TEA): A tertiary amine and a triol, which acts as a weak base.[4][5]
-
Salicylic Acid: A beta-hydroxy acid, which acts as a weak acid.[5][6]
The combination forms a salt that readily dissociates in solution. This ionic nature, coupled with the functional groups on each component, dictates its interaction with different solvents.
Caption: Formation and Dissociation of this compound Salt.
The solubility of this salt is therefore highly dependent on the solvent's ability to solvate both the triethanolammonium cation and the salicylate anion. Furthermore, because it is composed of a weak acid and a weak base, its aqueous solubility is profoundly influenced by the pH of the medium.
Part 2: Known Solubility Profile of this compound
Publicly available quantitative solubility data for this compound across a wide range of solvents is limited. However, qualitative descriptions from various sources provide a strong directional understanding for formulators. The data is summarized below.
| Solvent | Solvent Type | Reported Solubility | Citation(s) |
| Water | Polar Protic | Soluble, Very Soluble, Miscible | [5][7][8][9][] |
| Ethanol | Polar Protic | Soluble | [7][8] |
| Methanol | Polar Protic | Miscible | [5][11] |
| Propylene Glycol | Polar Protic | Soluble | [8] |
| Glycerin | Polar Protic | Soluble | [8] |
Expert Interpretation: The high solubility in polar protic solvents like water, short-chain alcohols, and glycols is expected. These solvents are effective at solvating the charged ions formed upon dissociation and can engage in hydrogen bonding with the hydroxyl groups present on both the cation and the anion. The "miscible" designation in water and methanol suggests a very high degree of solubility, making these primary solvents or co-solvents of choice for aqueous-based formulations like gels and lotions.[5]
Part 3: Experimental Determination of Equilibrium Solubility
To move beyond qualitative descriptions and obtain the precise quantitative data required for regulatory submissions (e.g., for Biopharmaceutics Classification System (BCS) determination) and robust formulation, a standardized experimental protocol is necessary.[12][13] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[14][15][16]
Causality Behind the Method: The shake-flask method is authoritative because it ensures that a true equilibrium is reached between the undissolved solid API and the API in solution.[17] This contrasts with kinetic solubility methods, which can sometimes overestimate solubility by creating supersaturated solutions that are not thermodynamically stable.[17] For regulatory purposes, thermodynamic solubility is the required metric.[18]
Experimental Workflow Diagram
The following diagram outlines the self-validating workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specified temperature.
1.0 Materials & Preparation
1.1 API: this compound, analytical standard grade (≥98.0% purity). 1.2 Solvents: Select a range of solvents relevant to the intended application (e.g., purified water, ethanol, propylene glycol, phosphate buffers from pH 1.2 to 6.8).[12] All solvents must be of HPLC grade or equivalent purity. 1.3 Apparatus:
- Orbital shaking incubator or temperature-controlled water bath.
- Analytical balance.
- Glass vials with screw caps.
- Benchtop centrifuge.
- Syringes and syringe filters (e.g., 0.45 µm PVDF or PTFE).
- Validated HPLC-UV system.[19]
2.0 Preparation of Saturated Solutions (The Shake-Flask Method)
2.1 Add an excess amount of this compound solid to a series of glass vials.
- Scientist's Rationale: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is truly saturated. A starting point is to add ~20-50 mg of API to 1-2 mL of the solvent. 2.2 Add a precise volume of the chosen solvent to each vial. 2.3 Seal the vials tightly to prevent solvent evaporation. 2.4 Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature studies or 37°C for physiological relevance) and agitation (e.g., 150 rpm).[12][18] 2.5 Allow the samples to equilibrate for a sufficient duration.
- Scientist's Rationale: Equilibrium time must be established. For many compounds, 24 hours is sufficient, but 48 or even 72 hours may be necessary. To validate this, samples can be taken at multiple time points (e.g., 24h, 48h); when the measured concentration no longer increases, equilibrium has been reached.[15]
3.0 Phase Separation
3.1 Remove vials from the shaker. Allow them to stand briefly to let heavy particles settle. 3.2 Immediately centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
- Scientist's Rationale: This step is a critical control point. Failure to completely separate the solid from the liquid phase will lead to artificially high and erroneous solubility values. 3.3 Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean analysis vial.
- Scientist's Rationale: Filtration removes any remaining fine particulates. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
4.0 Quantification by HPLC-UV
4.1 Method: A reverse-phase HPLC method with UV detection is ideal. The salicylate moiety contains a strong chromophore, making UV detection at ~298-307 nm highly sensitive and specific. 4.2 Calibration: Prepare a calibration curve using a stock solution of this compound of known concentration, diluted to at least five concentration levels that bracket the expected sample concentration. 4.3 Sample Analysis: Dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve. Inject and analyze.
5.0 Calculation and Reporting
5.1 Determine the concentration of the diluted sample from the calibration curve. 5.2 Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor 5.3 Report the result clearly, stating the solvent, temperature, and pH (if applicable). E.g., "The equilibrium solubility of this compound in pH 4.5 phosphate buffer at 37°C was found to be X mg/mL."
Part 4: Critical Factors Influencing Solubility
The Dominant Effect of pH
For an ionizable compound like this compound, pH is the most critical factor influencing its aqueous solubility.[17] The overall solubility is a function of the intrinsic solubility of the neutral species and the concentration of the ionized forms. The relationship can be visualized as a dynamic equilibrium.
Caption: Conceptual Diagram of pH's Influence on Ionization and Solubility.
-
At Low pH (e.g., < 3): The salicylic acid component (pKa ~3.0) will be predominantly in its protonated, less soluble carboxylic acid form. This can limit the overall solubility.
-
At High pH (e.g., > 8): The triethanolamine component (pKa ~7.8) will be in its deprotonated, less soluble free base form, which can limit solubility.
-
In the Mid-pH Range (e.g., pH 4-7): Both components are likely to be in their ionized (salicylate anion, triethanolammonium cation) forms, leading to maximum aqueous solubility. This aligns with the typical pH of topical formulations (pH 5.5-7.5).[7]
Regulatory Context: According to ICH M9 guidelines for BCS classification, solubility must be determined over the physiological pH range of 1.2 to 6.8.[12][20] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL of aqueous media throughout this range.[13][18]
Conclusion
The solubility profile of this compound is dominated by its nature as a salt of a weak acid and weak base. It exhibits high solubility in polar protic solvents, a characteristic favorable for developing a wide range of aqueous-based topical formulations. While qualitative data provides a useful starting point, this guide emphasizes the necessity of rigorous, quantitative experimental determination using the shake-flask method coupled with a validated analytical technique like HPLC-UV. By understanding the underlying physicochemical principles and meticulously executing the described protocol, researchers, scientists, and drug development professionals can generate the reliable and defensible solubility data essential for creating safe, effective, and stable pharmaceutical products.
References
- 1. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2174-16-5 Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Trolamine Salicylate or this compound Manufacturers, SDS [mubychem.com]
- 8. This compound, 2174-16-5 [thegoodscentscompany.com]
- 9. gihonlab.com [gihonlab.com]
- 11. This compound | 2174-16-5 [amp.chemicalbook.com]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capa.org.tw [capa.org.tw]
- 14. researchgate.net [researchgate.net]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. pharmatutor.org [pharmatutor.org]
- 18. database.ich.org [database.ich.org]
- 19. Method for testing trolamine salicylate - Chromatography Forum [chromforum.org]
- 20. ema.europa.eu [ema.europa.eu]
A Guide to the Solid-State Characterization and Polymorphic Potential of Triethanolamine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architecture of a Common Analgesic
The Imperative of Solid-State Characterization in Pharmaceutical Development
The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in the pharmaceutical industry.[4][5][6] Different polymorphs, despite having the same chemical composition, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: These properties directly influence the bioavailability of a drug.[4] For a topical analgesic like triethanolamine salicylate, dissolution in the formulation vehicle is a prerequisite for skin permeation.
-
Stability: Different polymorphs have different thermodynamic stabilities. A metastable form may convert to a more stable, and potentially less soluble, form over time, impacting the shelf-life and therapeutic efficacy of the final product.[6]
-
Mechanical Properties: Crystal habit and packing can affect flowability, compressibility, and tabletability, which are crucial for manufacturing solid dosage forms. While less critical for topical formulations, these properties can influence the processing of the raw API.
The case of ritonavir, an HIV protease inhibitor, serves as a stark reminder of the importance of polymorph control. The unexpected appearance of a more stable, less soluble polymorph after the drug was on the market led to a significant loss of bioavailability and a costly product recall and reformulation.[4] Therefore, a thorough investigation of the solid-state properties of any API, including this compound, is not merely an academic exercise but a regulatory and clinical necessity.[7]
Known Physicochemical Properties of this compound
While detailed crystallographic data is lacking, some fundamental physicochemical properties of this compound have been reported. These serve as a baseline for further solid-state characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₁NO₆ | [3][8][9] |
| Molecular Weight | 287.31 g/mol | [3][8][9] |
| Appearance | Beige crystals or lumps; Pale yellow to amber crystalline solid | [8][] |
| Melting Point | 50 °C (122 °F; 323 K) | [8] |
| Solubility | Soluble in water | [][11] |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid | [9][] |
A Strategic Framework for the Solid-State Characterization of this compound
The following diagram illustrates a comprehensive workflow for the polymorph screening and solid-state characterization of this compound. This strategic approach is designed to identify and characterize different solid forms, assess their stability, and select the optimal form for development.
Caption: A systematic approach to identifying and selecting the optimal solid form of this compound.
Experimental Protocols for Polymorph Discovery and Characterization
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. The causality behind experimental choices is emphasized to provide a deeper understanding of the process.
Polymorph Generation through Crystallization
Objective: To induce the formation of different crystalline forms by varying crystallization conditions. The choice of solvents, temperatures, and cooling rates can influence which polymorph nucleates and grows.
Protocol:
-
Solvent Selection: Choose a diverse range of solvents (e.g., isopropanol, acetone, ethyl acetate, toluene, water) with varying polarities.
-
Solution Preparation: Prepare saturated solutions of this compound in each solvent at an elevated temperature (e.g., 50 °C).
-
Crystallization Induction:
-
Slow Evaporation: Leave the solutions in open vials at room temperature and allow the solvent to evaporate slowly over several days. This kinetic condition may favor the formation of metastable polymorphs.
-
Slow Cooling: Cool the saturated solutions to room temperature at a controlled rate (e.g., 0.1 °C/min). This can favor the growth of thermodynamically stable forms.
-
Crash Cooling: Rapidly cool the saturated solutions in an ice bath. The high degree of supersaturation may lead to the formation of different kinetic forms.
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a saturated solution to induce precipitation.
-
-
Solid Isolation: Isolate the resulting crystals by filtration and dry under vacuum at room temperature.
-
Analysis: Analyze each solid sample immediately using Powder X-ray Diffraction (PXRD) to identify any new crystalline forms.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a unique "fingerprint" of the crystalline solid. Different polymorphs will produce distinct diffraction patterns, making PXRD the primary tool for polymorph identification.
Protocol:
-
Sample Preparation: Gently grind a small amount of the sample to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition:
-
Mount the powder on a zero-background sample holder.
-
Place the sample in a powder diffractometer.
-
Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
-
Data Analysis: Compare the resulting diffractograms. Different peak positions and relative intensities indicate different crystalline forms.
Thermal Analysis: DSC and TGA
Objective: To investigate the thermal properties of the solid forms, such as melting point, phase transitions, and decomposition temperature.
Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. Endothermic events (like melting or solid-solid transitions) and exothermic events (like crystallization) will be observed as peaks.
-
-
Thermogravimetric Analysis (TGA):
-
Weigh 10-15 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the mass of the sample as a function of temperature. Mass loss can indicate the presence of solvates or decomposition.
-
Spectroscopic Analysis: FTIR and Raman
Objective: To probe the molecular environment within the crystal lattice. Different polymorphs can exhibit subtle but significant differences in their vibrational spectra due to variations in intermolecular interactions (e.g., hydrogen bonding).
Protocols:
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample, typically using an Attenuated Total Reflectance (ATR) accessory.
-
Press the sample against the ATR crystal.
-
Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
Analyze shifts in key vibrational bands, such as O-H, N-H, and C=O stretching frequencies, which are sensitive to the crystalline environment.
-
-
Raman Spectroscopy:
-
Place a small amount of the sample on a microscope slide.
-
Focus the laser beam on the sample.
-
Acquire the Raman spectrum.
-
Compare the spectra of different samples, paying attention to low-frequency lattice vibrations which are highly diagnostic of the crystal packing.
-
Interpreting the Data: Building a Polymorphic Landscape
The data from these techniques must be integrated to build a complete picture of the solid-state chemistry of this compound.
Caption: Illustrates the potential energy relationships between different solid forms.
-
Identifying Unique Forms: PXRD is the definitive tool. Each unique pattern represents a different solid form.
-
Determining Thermodynamic Stability: Slurry conversion experiments are key. Suspending a mixture of two polymorphs in a solvent will, over time, result in the conversion of the less stable (metastable) form to the more stable form. The form that remains is the thermodynamically stable one under those conditions.
-
Detecting Solvates/Hydrates: TGA is used to detect the presence of bound solvent or water, which would be indicated by a mass loss step before decomposition.
-
Confirming Structural Differences: DSC can reveal melt-recrystallization events or solid-solid phase transitions. FTIR and Raman spectroscopy provide complementary evidence of different intermolecular interactions in the crystal lattice.
Implications for this compound Formulations
The discovery of polymorphism in this compound would have significant implications for its formulation and manufacturing:
-
Formulation Stability: If a metastable form is used in a topical cream or gel, it could convert to the more stable, less soluble form during storage, potentially leading to crystallization within the product and a decrease in efficacy.
-
Manufacturing Consistency: The crystallization process during API synthesis must be carefully controlled to ensure that the same polymorphic form is produced consistently from batch to batch.
-
Bioavailability: A more soluble polymorph could lead to a higher rate of skin permeation and potentially faster onset of action.
Conclusion: A Call for Deeper Investigation
While this compound is a well-established topical analgesic, a comprehensive understanding of its solid-state properties is essential for ensuring product quality, stability, and therapeutic efficacy. The lack of public data on its crystal structure and polymorphism represents a significant knowledge gap. The experimental framework and detailed protocols provided in this guide offer a clear and scientifically rigorous path for researchers in drug development to characterize the solid-state landscape of this important API. By undertaking such studies, scientists can mitigate risks, optimize formulations, and build a more complete understanding of the materials they work with, ultimately leading to safer and more effective medicines.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. grokipedia.com [grokipedia.com]
- 3. medkoo.com [medkoo.com]
- 4. pharmtech.com [pharmtech.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Polymorph screening [crysforma.com]
- 7. veranova.com [veranova.com]
- 8. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 9. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 2174-16-5 [thegoodscentscompany.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Triethanolamine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Triethanolamine salicylate is an organic salt widely utilized in topical analgesics and cosmetic formulations for its anti-inflammatory and analgesic properties.[1][2] As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the analysis of this compound. This document moves beyond procedural outlines to delve into the causal relationships between molecular structure and spectral features, offering field-proven insights for robust analytical method development and validation.
Introduction: The Molecular and Spectroscopic Identity of this compound
This compound is formed from the acid-base reaction between salicylic acid and triethanolamine.[1][3] This interaction results in the protonation of the tertiary amine of triethanolamine and the deprotonation of the carboxylic acid of salicylic acid, forming a salt. This salt formation is the critical event that dictates the compound's unique spectroscopic fingerprint, distinguishing it from its individual precursors. Understanding this fundamental chemistry is the basis for accurate spectral interpretation.
Accurate identification and characterization of this API are crucial for quality control, formulation development, and regulatory compliance.[4] Spectroscopic methods offer a rapid and reliable means of confirming its chemical identity by probing its magnetic, vibrational, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
Foundational Principles of NMR for this compound Analysis
In this compound, the formation of the salt significantly influences the chemical shifts of protons and carbons near the sites of proton transfer. The triethanolammonium cation and the salicylate anion exhibit distinct spectral features compared to their neutral precursors.
¹H NMR Spectroscopy
Expected ¹H NMR Spectral Data for this compound:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Salicylate Aromatic Protons | 6.5 - 8.0 | Multiplets | The electron-donating hydroxyl group and the electron-withdrawing carboxylate group influence the precise shifts of the four aromatic protons.[5] |
| Triethanolammonium -CH₂-N⁺- | ~3.4 | Triplet | Protons on the carbons adjacent to the protonated nitrogen are deshielded. |
| Triethanolammonium -CH₂-OH | ~3.9 | Triplet | Protons on the carbons adjacent to the hydroxyl groups.[6] |
| Salicylate -OH | Broad, variable | Singlet | The phenolic proton signal can be broad and its position is solvent-dependent. |
| Triethanolammonium -N⁺H- and -OH | Broad, variable | Singlets | These labile protons often exchange with residual water in the solvent, leading to broad signals. |
Causality in ¹H NMR: The deshielding of the triethanolammonium protons is a direct consequence of the positive charge on the nitrogen atom, which withdraws electron density from the adjacent methylene groups. Similarly, the electronic environment of the salicylate aromatic protons is a composite of the effects of the hydroxyl and carboxylate substituents.
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data for this compound:
| Assignment | Expected Chemical Shift (ppm) | Notes |
| Salicylate C=O | 170 - 180 | The carboxylate carbon is typically found in this region. |
| Salicylate Aromatic Carbons | 110 - 165 | Six distinct signals are expected for the aromatic carbons. |
| Triethanolammonium -CH₂-N⁺- | ~58 | Carbons adjacent to the protonated nitrogen.[6] |
| Triethanolammonium -CH₂-OH | ~58 | Carbons adjacent to the hydroxyl groups.[6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required for adequate signal-to-noise.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy: Probing Functional Groups and Salt Formation
IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Foundational Principles of IR for this compound Analysis
The key diagnostic feature in the IR spectrum of this compound is the disappearance of the carboxylic acid C=O stretch of salicylic acid and the appearance of the characteristic asymmetric and symmetric stretches of the carboxylate anion (COO⁻).
Key IR Absorption Bands
Expected FT-IR Spectral Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol & Phenol) | 3200 - 3500 | Broad, Strong | Overlapping signals from the triethanolamine and salicylate hydroxyl groups.[7][8] |
| N⁺-H Stretch | 2400 - 2800 | Broad, Medium | Characteristic of a tertiary amine salt. |
| C-H Stretch (Aromatic & Aliphatic) | 2800 - 3100 | Medium-Strong | Signals from both the salicylate ring and the triethanolamine ethyl groups.[7] |
| C=O Asymmetric Stretch (COO⁻) | 1550 - 1610 | Strong | Indicative of the carboxylate salt.[7] |
| C=C Aromatic Stretch | 1450 - 1600 | Medium | Skeletal vibrations of the benzene ring.[9] |
| C=O Symmetric Stretch (COO⁻) | 1380 - 1420 | Medium | Also characteristic of the carboxylate group.[7] |
| C-O Stretch (Alcohol & Phenol) | 1000 - 1300 | Strong | |
| C-N Stretch | 1000 - 1250 | Medium |
Causality in IR: The formation of the carboxylate anion leads to resonance delocalization of the negative charge between the two oxygen atoms. This results in the C=O double bond character being reduced, causing the absorption to shift to a lower frequency compared to the C=O stretch of a carboxylic acid (typically 1680-1720 cm⁻¹).
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of the Spectroscopic Workflow
Caption: Workflow for FT-IR analysis of this compound.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions.
Foundational Principles of UV-Vis for this compound Analysis
The UV-Vis spectrum of this compound is primarily dictated by the salicylate moiety, as the triethanolamine part does not contain significant chromophores that absorb in the 200-400 nm range.[10][11] The salicylate anion exhibits characteristic π → π* transitions within the aromatic ring and carboxylate group.
Expected UV-Vis Absorption
Expected UV-Vis Spectral Data for this compound:
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Notes |
| Methanol or Ethanol | ~230 - 240 | ~295 - 305 | The exact positions of the absorption maxima can be influenced by the solvent polarity.[12][13] |
| Water | ~230 - 240 | ~295 - 305 | Similar to alcoholic solvents. |
Causality in UV-Vis: The two distinct absorption bands of the salicylate chromophore arise from different electronic transitions within the conjugated system of the benzene ring and the carboxylate group. The position and intensity of these bands are sensitive to the pH and solvent environment.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., methanol, ethanol, or water).
-
Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration.
-
Working Solution Preparation: Prepare a dilution of the stock solution to an appropriate concentration that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to obtain the full absorption spectrum and identify the λmax values.
Quantitative Analysis
UV-Vis spectroscopy is particularly useful for the quantitative analysis of this compound using the Beer-Lambert Law (A = εbc). A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (λmax).[14]
Caption: Workflow for quantitative UV-Vis analysis.
Conclusion: An Integrated Spectroscopic Approach
A comprehensive and unambiguous characterization of this compound is best achieved through an integrated application of NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework and confirms the ionic nature of the compound. IR spectroscopy provides definitive evidence of the functional groups present and confirms salt formation. UV-Vis spectroscopy offers a reliable method for quantification and confirmation of the salicylate chromophore. By synthesizing the data from these three core techniques, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and quality of this compound, ensuring the safety and efficacy of the final product.
References
- 1. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. bmse000379 Triethanolamine at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemskills.com [chemskills.com]
- 10. Triethanolamine (TEA) [unicareingredients.com]
- 11. Triethanolamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
thermal stability and decomposition of triethanolamine salicylate
An In-depth Technical Guide to the Thermal Stability and Decomposition of Triethanolamine Salicylate
Foreword: A Proactive Approach to Thermal Stability
In pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of ensuring product safety, efficacy, and shelf-life. This compound, a widely used topical analgesic, presents a unique case. As an organic salt formed from a tertiary amine (triethanolamine) and a hydroxybenzoic acid (salicylic acid), its decomposition profile is inherently more complex than that of a single covalent molecule.[1][2][3] This guide eschews a simple recitation of facts in favor of a holistic analytical strategy. We will explore not just what is known about this compound's thermal behavior but, more critically, how to rigorously and defensibly characterize it. The methodologies described herein are designed as a self-validating system, where orthogonal techniques provide a cohesive and trustworthy narrative of the compound's behavior under thermal stress.
Physicochemical and Thermal Profile Overview
This compound is an organic salt used in topical analgesic creams and formerly in sunscreens.[4][5] Its stability is paramount for formulation and storage. While stable under standard conditions, it is known to decompose upon heating, a critical factor for manufacturing and safety assessments.[6] The initial characterization begins with its fundamental properties.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₁NO₆ | [4] |
| Molecular Weight | 287.31 g/mol | [4][5] |
| Appearance | Beige crystals or lumps | [5][6] |
| Melting Point | 50 °C (122 °F) | [5][6][7] |
| Boiling Point | Decomposes | [5][6][7] |
| Solubility | Soluble in water and alcohol | [5][6] |
| Storage | Preserve in tight containers in a cool place. | [6] |
Theoretical Decomposition Pathways
A robust investigation begins with a theoretical framework. This compound is a salt, meaning the primary initial event under thermal stress is likely dissociation into its constituent acid and base: triethanolamine and salicylic acid. Subsequent, higher-energy decomposition would then proceed via fragmentation of these individual components.
-
Initial Dissociation: The ionic bond between the protonated triethanolamine cation and the salicylate anion weakens and breaks.
-
Salicylic Acid Decomposition: Salicylic acid is known to decarboxylate (lose CO₂) when heated, forming phenol.
-
Triethanolamine Decomposition: The amino alcohol structure of triethanolamine is susceptible to fragmentation. The C-C and C-N bonds can cleave, leading to the evolution of smaller amines, aldehydes, and alcohols. The presence of nitrogen logically leads to the formation of various nitrogen oxides (NOx) under oxidative conditions.[6] In an inert atmosphere, fragmentation could potentially lead to cyanide formation through more complex rearrangement and elimination reactions at high temperatures.[6]
This proposed pathway provides a logical basis for the hazardous decomposition products—carbon oxides, nitrogen oxides, and cyanides—cited in safety data sheets.[6][7]
Caption: Proposed thermal decomposition pathway for this compound.
The Core Analytical Workflow: A Triad of Techniques
To experimentally validate the thermal profile, a multi-faceted approach is non-negotiable. We employ a triad of thermo-analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA)—to build a comprehensive and self-validating data package.
Caption: Core analytical workflow for thermal stability assessment.
Workflow Part 1: Thermogravimetric Analysis (TGA)
Causality: TGA is the foundational experiment. Its purpose is to precisely determine the temperatures at which the material loses mass.[8] This provides the primary evidence for decomposition and reveals the number of distinct degradation steps. For a material like this compound, we anticipate an initial stable region, followed by one or more mass loss events as the compound fragments and volatile byproducts evolve.[8][9]
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a ceramic or aluminum TGA pan. Ensure a consistent sample mass across all runs for comparability.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. An oxidative run using air can also be performed for comparison.
-
Temperature Program:
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Calculate the first derivative of the TGA curve (DTG) to precisely identify peak decomposition temperatures.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.[8]
-
Quantify the percentage of mass lost at each distinct step.
-
Workflow Part 2: Differential Scanning Calorimetry (DSC)
Causality: While TGA detects mass loss, DSC detects heat flow.[10] This allows us to characterize thermal events that do not involve mass loss, such as melting, and to determine whether decomposition is endothermic (heat-absorbing) or exothermic (heat-releasing). An exothermic decomposition is a significant safety concern as it can lead to a runaway reaction.[11] For this compound, we expect an endothermic event corresponding to its 50 °C melting point, followed by potentially complex peaks associated with decomposition.[7][10]
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum DSC pan. Using a sealed pan prevents mass loss before decomposition, ensuring that the thermal events are captured accurately.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.[11]
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at 10 °C/min. The upper limit is chosen to be high enough to capture decomposition events identified by TGA.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Integrate the area of the peak corresponding to the melt at ~50 °C to determine the enthalpy of fusion.
-
Identify the onset temperature and peak temperature(s) of any subsequent thermal events.
-
Characterize these events as endothermic (peak pointing down) or exothermic (peak pointing up) and calculate their associated enthalpy changes.
-
Workflow Part 3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR
Causality: TGA and DSC tell us when and how the material decomposes, but not what it decomposes into. EGA is the crucial final step that validates the theoretical pathway and confirms the identity of hazardous off-gassing products.[8] By coupling the TGA exhaust to a Mass Spectrometer (MS) or an FTIR spectrometer, we can identify the volatile decomposition products in real-time as they are liberated from the sample.
Experimental Protocol: TGA-MS of this compound
-
System Setup: Interface the gas outlet of the TGA instrument to the inlet of a Mass Spectrometer via a heated transfer line (~200-220 °C) to prevent condensation of evolved products.
-
TGA Method: Run the same TGA temperature program as described in section 3.1 (e.g., 30 °C to 600 °C at 10 °C/min in nitrogen).
-
MS Method: Set the MS to scan a mass range of m/z 10-200. Monitor specific ion currents corresponding to expected fragments:
-
m/z 44: CO₂
-
m/z 18: H₂O
-
m/z 30: NO
-
m/z 46: NO₂
-
m/z 94: Phenol (from salicylate decarboxylation)
-
m/z 27: HCN (hydrogen cyanide)
-
-
Data Analysis: Correlate the TGA mass loss steps with the MS ion current data. For each DTG peak, identify the corresponding molecules being evolved by their characteristic mass spectra.
Synthesizing the Data: An Integrated View
The power of this workflow lies in the integration of all three datasets.
Caption: Data synthesis from orthogonal thermo-analytical techniques.
A hypothetical but realistic dataset for this compound would look as follows:
| Technique | Observation | Interpretation |
| DSC | Sharp endotherm, peak at 50 °C. | Melting of the crystalline solid.[6][7] |
| TGA/DSC | Onset of mass loss and a broad exotherm begins at ~180 °C. | The onset of thermal decomposition. The exothermic nature indicates a potential for self-heating. |
| TGA/EGA | First major mass loss step (180-250 °C) correlates with evolution of CO₂ (m/z 44) and phenol (m/z 94). | Decomposition of the salicylate moiety via decarboxylation. |
| TGA/EGA | Second mass loss step (>250 °C) correlates with evolution of NOx (m/z 30, 46) and various amine fragments. | Fragmentation of the triethanolamine structure. |
This integrated analysis provides a clear, evidence-based narrative: this compound melts at 50 °C and is thermally stable up to approximately 180 °C, at which point it undergoes a multi-step, exothermic decomposition beginning with the loss of the salicylate group, followed by the breakdown of the triethanolamine structure.
Safety, Handling, and Storage Implications
The analytical data directly inform safety protocols.
-
Hazard Identification: The decomposition is exothermic and produces toxic and flammable gases, including carbon oxides, nitrogen oxides, and potentially cyanides.[6][7]
-
Handling: Avoid heating above the decomposition onset temperature (~180 °C) in unventilated areas. All thermal experiments must be conducted in instruments with proper exhaust ventilation.
-
Storage: The compound is stable at ambient temperatures but should be stored in cool, dry conditions away from heat sources and strong oxidizing agents to ensure stability.[6]
Conclusion
The thermal stability of this compound is a multi-faceted characteristic that demands a rigorous, multi-technique analytical approach. By systematically employing TGA, DSC, and EGA, researchers and drug development professionals can move beyond simple statements of "decomposes on boiling" to a quantitative and mechanistic understanding of its thermal behavior. This guide provides the theoretical framework and practical, field-proven protocols to confidently assess the stability of this API, ensuring the development of safe, stable, and effective pharmaceutical products.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2174-16-5 Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 4. medkoo.com [medkoo.com]
- 5. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 6. Trolamine Salicylate or this compound Manufacturers, SDS [mubychem.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide on the Interaction of Triethanolamine Salicylate with Skin Lipids
Preamble: Elucidating the Cutaneous Fate of a Common Topical Analgesic
Triethanolamine salicylate, a widely utilized topical analgesic for the temporary relief of muscle and joint pain, presents a fascinating case study in cutaneous drug delivery.[1][2] Its efficacy is predicated on the penetration of the active salicylate moiety through the formidable barrier of the stratum corneum to reach underlying tissues.[1] This guide provides a comprehensive technical exploration of the interaction between this compound and the intricate lipid matrix of the skin. As senior application scientists, our focus extends beyond mere observation to the causal mechanisms that govern this interaction, thereby offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics of both the drug and the skin barrier, propose a hypothesis for their interaction based on current evidence, and provide detailed experimental protocols to investigate and validate these interactions.
Section 1: The Interacting Components: A Molecular Overview
A thorough understanding of the interaction between this compound and skin lipids necessitates a detailed examination of the individual components.
This compound: A Salt with a Dual Identity
This compound is an organic salt formed from the acid-base reaction between salicylic acid and triethanolamine.[1][2] This formulation neutralizes the acidity of salicylic acid, which can be an irritant.[2] The physicochemical properties of this compound are pivotal to its behavior upon application to the skin.
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₂₁NO₆ | [2] |
| Molar Mass | 287.312 g·mol⁻¹ | [2] |
| Appearance | Beige crystals or lumps | [2] |
| Odor | Odorless | [2] |
| Solubility in water | Soluble, 11.3 mg/mL (predicted) | [2] |
An essential characteristic of this salt is its potential to dissociate upon contact with the aqueous environment of the skin surface and the hydrated stratum corneum.[3][4] This dissociation would yield triethanolamine and the salicylate anion. The behavior of these individual ions, as well as the intact salt, at the skin interface is central to understanding its penetration profile.
Diagram 1: Dissociation of this compound
Caption: Dissociation of this compound into its constituent ions.
The Stratum Corneum: A Lipid-Rich Barrier
The stratum corneum, the outermost layer of the epidermis, is the principal barrier to the percutaneous absorption of xenobiotics.[2] It is often described using the "brick and mortar" model, where the "bricks" are the corneocytes (terminally differentiated keratinocytes) and the "mortar" is the continuous lipid matrix. This lipid matrix is the primary pathway for the diffusion of lipophilic compounds.
The key lipid components of the stratum corneum are:
-
Ceramides: A complex family of sphingolipids that are crucial for the structural integrity of the barrier.
-
Cholesterol: A sterol lipid that modulates the fluidity and organization of the lipid lamellae.
-
Free Fatty Acids: Saturated and unsaturated fatty acids that contribute to the overall lipid packing and barrier function.
These lipids are organized into highly ordered lamellar structures, which present a significant challenge to the penetration of foreign molecules.
Diagram 2: The "Brick and Mortar" Model of the Stratum Corneum
Caption: A simplified representation of the stratum corneum structure.
Section 2: The Interaction Hypothesis: Dissociation and Entrapment
Based on the available evidence, we propose a primary mechanism for the interaction of this compound with skin lipids characterized by dissociation of the salt and subsequent entrapment of the salicylate anion within the epidermis.
Several studies have indicated that this compound exhibits poor skin penetration compared to more lipophilic salicylate esters like methyl salicylate.[5][6] In fact, one study estimated that over 99.9% of the salicylate from a this compound formulation remained in the epidermis.[5] This suggests that while the formulation is applied to the skin surface, the active moiety does not efficiently traverse the stratum corneum to reach the deeper dermal layers.
The likely reason for this is the dissociation of the this compound salt in the presence of water on the skin surface and within the hydrated stratum corneum.[3][4] The resulting salicylate anion, being ionized, has a much lower partition coefficient in the lipophilic lipid matrix of the stratum corneum compared to the non-ionized salicylic acid. This leads to a high degree of binding and retention within the more polar regions of the epidermis and a significantly reduced diffusion rate across the lipid lamellae.
While the salicylate anion is largely retained, the triethanolamine component may have a different fate. Triethanolamine is known to interact with free fatty acids, forming soaps, and has been investigated for its ability to cleanse sebaceous follicles.[7] This suggests that triethanolamine may interact with the free fatty acids present in the stratum corneum lipids, potentially causing some localized disruption of the lipid organization. However, the overall poor penetration of the salicylate suggests that any such disruption is insufficient to significantly enhance the permeation of the ionized salicylate.
Diagram 3: Proposed Interaction Pathway
Caption: A flowchart illustrating the proposed interaction of this compound with the skin.
Section 3: Experimental Protocols for Investigating the Interaction
To rigorously test our hypothesis and gain a deeper understanding of the interaction between this compound and skin lipids, a multi-faceted experimental approach is required. The following protocols provide a framework for such an investigation.
In-Vitro Skin Permeation Studies using Franz Diffusion Cells
The Franz diffusion cell is the gold standard for in-vitro testing of topical and transdermal drug delivery.[8]
Objective: To quantify the permeation of salicylate from a this compound formulation through ex-vivo human or animal skin and to determine the distribution of salicylate within the different skin layers.
Methodology:
-
Membrane Preparation:
-
Excise full-thickness human or porcine skin.
-
Separate the epidermis from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).
-
Cut the epidermal membrane to a size suitable for the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring it is pre-warmed to 32°C and degassed to prevent bubble formation.[8]
-
Mount the prepared epidermal membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[8]
-
Clamp the chambers together securely to prevent leakage.[8]
-
-
Dosing and Sampling:
-
Apply a precise amount of the this compound formulation to the surface of the stratum corneum in the donor chamber.[8]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[8]
-
-
Analysis of Skin Layers:
-
At the end of the experiment, dissemble the Franz cell.
-
Carefully wipe the surface of the epidermis to remove any unabsorbed formulation.
-
Perform tape stripping on the epidermis to collect the stratum corneum.
-
The remaining epidermis and the dermis can also be collected for analysis.
-
Stratum Corneum Analysis by Tape Stripping
Tape stripping is a minimally invasive technique to sequentially remove layers of the stratum corneum for subsequent analysis.[9][10]
Objective: To determine the concentration gradient of salicylate within the stratum corneum and to analyze changes in lipid composition and organization after treatment with this compound.
Methodology:
-
Sample Collection:
-
Apply the this compound formulation to a defined area of ex-vivo skin for a specified period.
-
After the exposure time, gently cleanse the skin surface to remove excess formulation.
-
Apply a piece of adhesive tape to the treated area with firm, uniform pressure for a few seconds.[9]
-
Remove the tape strip in a single, smooth motion.[9]
-
Repeat this process for a predetermined number of strips (e.g., 20-30) to sample different depths of the stratum corneum.[10]
-
-
Analyte Extraction and Quantification:
-
Each tape strip is placed in a separate vial containing a suitable extraction solvent (e.g., methanol or a mixture of ethyl acetate and methanol).[11]
-
The vials are then agitated (e.g., by vortexing or sonication) to extract the salicylate and lipids from the tape.
-
The extracts are analyzed by HPLC to quantify the amount of salicylate on each tape strip.
-
Quantification of Salicylic Acid by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of salicylic acid in the collected samples from the Franz diffusion cell and tape stripping experiments.[12][13][14][15]
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14][15]
-
Mobile Phase: A mixture of methanol and an acidic aqueous buffer (e.g., 1.5% v/v glacial acetic acid in water) in a ratio of approximately 55:45 (v/v).[14][15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 305-310 nm for salicylic acid.[13]
-
Quantification: Create a calibration curve using standard solutions of salicylic acid of known concentrations.[14][15] The concentration of salicylic acid in the unknown samples is determined by comparing their peak areas to the calibration curve.
Section 4: Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights
To probe the molecular-level interactions between this compound and stratum corneum lipids, more advanced analytical techniques are required.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Both FTIR and Raman spectroscopy are powerful non-invasive techniques that can provide information about the conformational order and lateral packing of the stratum corneum lipids.[6][8] Changes in the vibrational frequencies of the CH₂ stretching and scissoring modes of the lipid acyl chains can indicate alterations in lipid organization. These techniques can be combined with tape stripping to obtain depth profiles of these changes within the stratum corneum.
Molecular Dynamics (MD) Simulations
MD simulations can provide a theoretical framework to visualize and understand the interactions at an atomistic level.[16][17][18] By creating a computational model of the stratum corneum lipid bilayer, it is possible to simulate the introduction of this compound (both as an intact salt and as dissociated ions) and observe its effects on lipid packing, membrane fluidity, and the formation of hydrogen bonds. Such simulations could provide invaluable insights into the specific interactions between the drug components and ceramides, cholesterol, and free fatty acids.
Section 5: Concluding Remarks and Future Directions
The interaction of this compound with skin lipids is a complex process that appears to be dominated by the dissociation of the salt and the subsequent entrapment of the salicylate anion within the epidermis. This leads to low percutaneous absorption of the active ingredient. While the triethanolamine component may interact with the free fatty acids of the stratum corneum, this interaction does not appear to be sufficient to significantly enhance the penetration of the salicylate.
Future research should focus on utilizing advanced spectroscopic and computational techniques to elucidate the precise molecular-level interactions. A deeper understanding of these mechanisms will be instrumental in the rational design of more effective topical formulations, potentially through the use of penetration enhancers that can overcome the entrapment of the ionized salicylate or by developing alternative salt forms with more favorable partitioning characteristics. This in-depth technical guide provides the foundational knowledge and experimental framework for drug development professionals to embark on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sensing the Changes in Stratum Corneum Using Fourier Transform Infrared Microspectroscopy and Hyperspectral Data Processing | MDPI [mdpi.com]
- 4. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbopols as factors buffering triethanolamine interacting with artificial skin sebum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of ATR-FTIR spectroscopy in analysis of stratum corneum components in sensitive facial skin [pifukezazhi.com]
- 9. Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms | PLOS Digital Health [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skin sensitizing properties of the ethanolamines mono-, di-, and triethanolamine. Data analysis of a multicentre surveillance network (IVDK) and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Chemical Uptake into the Skin by Vibrational Spectroscopies and Stratum Corneum Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutron Diffraction Studies on the Location of Water in Lecithin Bilayer Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ewg.org [ewg.org]
- 18. Neutron diffraction studies of oral stratum corneum model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability of Triethanolamine Salicylate: The Influence of pH
Abstract
Triethanolamine salicylate, a salt formed from the neutralization of salicylic acid with triethanolamine, is a widely used topical analgesic.[1][2] Its efficacy and safety are intrinsically linked to its chemical stability, which can be significantly influenced by the pH of the formulation. This technical guide provides a comprehensive examination of the pH-dependent stability of this compound, offering insights for researchers, scientists, and drug development professionals. We will explore the potential degradation pathways of both the salicylate and triethanolamine moieties as a function of pH, provide a detailed protocol for a systematic pH stability study, and present illustrative data to guide formulation development.
Introduction: The Critical Role of pH in Formulation Stability
The stability of an active pharmaceutical ingredient (API) in a drug product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[3] For ionic compounds like this compound, pH is a master variable that governs not only the solubility and bioavailability but also the chemical degradation kinetics.
This compound exists in equilibrium with its constituent acid and base. The pH of the formulation dictates the ionization state of both salicylic acid (a weak acid) and triethanolamine (a weak base), which in turn influences their susceptibility to various degradation reactions. Understanding these pH-dependent degradation pathways is paramount for developing a robust and stable topical formulation.
Chemical Structure and Potential Degradation Pathways
This compound is an organic salt formed by the reaction of triethanolamine and salicylic acid.[1][2] The stability of this salt is dependent on the stability of its individual components.
Salicylate Moiety
The salicylate anion is generally stable against hydrolysis. However, under certain conditions, particularly at extremes of pH and in the presence of light or oxidizing agents, it can undergo degradation. The primary degradation pathway for salicylates is decarboxylation to form phenol, especially at elevated temperatures.
While salicylic acid itself is relatively stable, it's important to consider the potential for degradation of related compounds that might be present as impurities, such as acetylsalicylic acid. Acetylsalicylic acid is known to undergo hydrolysis to salicylic acid and acetic acid, a reaction that is significantly accelerated at higher pH levels.[4][5][6][7]
Triethanolamine Moiety
Triethanolamine (TEA) is susceptible to oxidation, which can be influenced by pH. The nitrogen atom in TEA can be oxidized, and the ethanol side chains can also undergo oxidation to form various degradation products. Studies have shown that the degradation of TEA can proceed via the formation of an aminyl radical, leading to products like diethanolamine and glyceraldehyde.[8] The protonation state of the amine, which is pH-dependent, can affect the electron density on the nitrogen atom and thus its susceptibility to oxidation.[8]
The Influence of pH on Degradation
The pH of a formulation containing this compound will determine the equilibrium between the salt and its free acid and base components.
-
Acidic pH (pH < 6): In a more acidic environment, a higher proportion of salicylic acid will be in its undissociated form, and triethanolamine will be protonated as the triethanolammonium ion. This protonation can reduce the susceptibility of the nitrogen atom to oxidation.[8]
-
Neutral to Mildly Alkaline pH (pH 7-8): In this range, both components will exist in equilibrium. This is often the target pH for topical formulations to ensure skin compatibility. However, the presence of hydroxide ions can catalyze the degradation of any ester impurities and potentially influence the oxidation of triethanolamine.
-
Alkaline pH (pH > 8): At higher pH, salicylic acid will be fully ionized as the salicylate anion. Triethanolamine will be in its free base form, which may be more susceptible to oxidation.
The interplay of these factors necessitates a systematic study to determine the optimal pH for the stability of this compound.
Designing a pH Stability Study: A Self-Validating Protocol
A forced degradation study is a critical tool for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11] The following protocol outlines a robust approach to evaluating the effect of pH on this compound stability.
Experimental Workflow
The following diagram illustrates the key steps in a comprehensive pH stability study.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 3. Ich guideline for stability testing | PPTX [slideshare.net]
- 4. sciforum.net [sciforum.net]
- 5. sciforum.net [sciforum.net]
- 6. protmed.uoradea.ro [protmed.uoradea.ro]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
pharmacokinetics of topically applied triethanolamine salicylate
An In-Depth Technical Guide to the Pharmacokinetics of Topically Applied Triethanolamine Salicylate
This guide provides a comprehensive technical overview of the pharmacokinetic profile of this compound (trolamine salicylate) following topical application. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its absorption, distribution, metabolism, and excretion (ADME), the methodologies used to study these processes, and the interpretation of the resulting data within a regulatory context.
Introduction: The Clinical Context of a Topical Analgesic
This compound is an organic salt formed from salicylic acid and triethanolamine, widely used in over-the-counter (OTC) topical analgesic preparations for the temporary relief of minor aches and pains of muscles and joints.[1][2] Unlike counter-irritants such as menthol or capsaicin, its primary benefit is its odorless nature, which enhances patient acceptability.[2][3] The therapeutic activity is derived from the salicylate moiety, which inhibits cyclo-oxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[1][4]
A thorough understanding of its journey from the skin surface to local tissues—and potentially the systemic circulation—is paramount for optimizing formulation design, ensuring safety, and substantiating efficacy claims. This guide bridges fundamental theory with practical application, explaining the causality behind experimental choices and providing field-proven insights into the evaluation of this topical agent.
Section 1: The Cutaneous Journey: Principles of Percutaneous Absorption
The skin, specifically its outermost layer, the stratum corneum, serves as a formidable barrier to xenobiotics.[5] This layer, composed of keratin-filled corneocytes embedded in a lipid matrix, presents the primary challenge for any topically applied drug. The successful delivery of this compound to target tissues below the skin is governed by its physicochemical properties and the characteristics of its vehicle.
This compound is an ionized salt, which can present a challenge for traversing the lipophilic stratum corneum.[5][6] Upon application, a critical event is the potential dissociation of the salt into salicylic acid and triethanolamine.[7] The un-ionized salicylic acid is more lipophilic and better suited to partition into and diffuse across the stratum corneum. The efficiency of this process is heavily influenced by the formulation's pH, the choice of excipients, and the overall vehicle composition, which can alter the drug's solubility and partitioning behavior.[5][8]
Section 2: The Pharmacokinetic Profile of this compound (ADME)
The ultimate therapeutic effect and safety profile are dictated by the drug's ADME characteristics. For topical agents, this profile is often bifurcated into local tissue kinetics and systemic exposure.
Absorption: From Skin Surface to Viable Tissue
Percutaneous absorption of this compound is a confirmed phenomenon, though the extent of this absorption is a subject of considerable scientific discussion.[7][9] Studies have demonstrated that the salicylate moiety can penetrate the skin to reach underlying tissues, including muscle and knee joints.[9][10]
However, its efficiency is often reported to be low, especially when compared to more lipophilic esters like methyl salicylate.[6][11] Following topical administration of a 10% this compound formulation in healthy volunteers, salicylic acid was not detected in serum, indicating low systemic absorption.[2][12] The urinary recovery of total salicylate in 24 hours was approximately 1.4% of the total applied dose.[2] In contrast, studies using radiolabeled compounds have successfully shown reproducible absorption into human and canine knee joints.[7][9] This discrepancy underscores the critical role of formulation and analytical sensitivity in pharmacokinetic assessment.
Factors influencing absorption include:
-
Formulation Vehicle: The type and quantity of excipients can disrupt the stratum corneum or improve the drug's solubility, thereby enhancing penetration.[5][6]
-
Skin Condition: Application to compromised or stripped skin significantly increases absorption.[13]
-
Application Site & Duration: The thickness of the stratum corneum varies across the body, affecting penetration rates.[11]
-
Occlusion: Covering the application site can increase skin hydration and subsequent absorption.[6]
Distribution: Local Action vs. Systemic Redistribution
A key question in topical drug development is whether the drug reaches its target tissue via direct penetration or through systemic circulation and subsequent redistribution.
-
Direct Penetration: Evidence suggests that topically applied salicylates can achieve higher concentrations in local tissues (e.g., muscle, joints) than would be expected from the observed low plasma levels.[9][14] This supports the hypothesis of direct diffusion from the application site.
-
Systemic Redistribution: Other studies propose that the drug is first absorbed into the bloodstream and then distributed to both the application site tissues and contralateral (non-treated) tissues.[14] For this compound, some research indicates that the concentrations in deeper tissues are low and approach those found in contralateral tissues, suggesting that systemic redistribution is the primary pathway.[6][14] However, studies with methyl salicylate have shown tissue levels approximately 30-fold higher than plasma concentrations, strongly indicating direct penetration is feasible for salicylates.[11]
It is plausible that both mechanisms contribute, with the formulation and the specific salicylate ester or salt determining the predominant pathway. Autoradiographic studies suggest that during transdermal absorption, the this compound salt may disassociate, allowing the salicylate to have a longer transit time and residence in the local area of application.[7]
Metabolism
This compound itself is not metabolized as an intact molecule. Following absorption into the viable epidermis and dermis, it is understood to dissociate. The primary metabolic fate is that of salicylic acid. While the skin possesses some metabolic capacity, the liver is the main site of salicylate metabolism.[15] The key pathways include:
-
Conjugation with glycine to form salicyluric acid.
-
Conjugation with glucuronic acid to form salicyl acyl and phenolic glucuronides.
-
Oxidation to minor metabolites like gentisic acid.[8]
Excretion
The metabolites of salicylic acid, along with a small amount of unchanged drug, are primarily eliminated from the body via renal excretion into the urine.[2][8] The rate of excretion is a critical parameter in assessing systemic clearance and potential for accumulation with chronic use.
Section 3: Methodologies for Studying Topical Pharmacokinetics
A multi-faceted approach is required to fully characterize the pharmacokinetics of a topical drug. The choice of methodology is driven by the specific question being addressed, from initial formulation screening to definitive clinical bioequivalence studies.
In Vitro Permeation Testing (IVPT)
IVPT is a foundational technique used to screen formulations and predict in vivo skin absorption.[16] It provides a controlled environment to measure the rate at which a drug permeates through an excised skin sample.
Caption: Workflow for In Vitro Permeation Testing (IVPT) using Franz Cells.
Causality and Self-Validation: This protocol is designed to ensure data integrity. The use of excised human skin is the gold standard for relevance.[17] Barrier integrity testing is a critical self-validating step; skin samples that fail this check are discarded to prevent artificially high permeation results. Maintaining sink conditions in the receptor fluid is essential to ensure that the rate-limiting step is diffusion across the skin, not solubility in the receptor compartment.
-
Skin Preparation:
-
Obtain excised human skin from an approved source (e.g., abdominoplasty).[18]
-
Dermatomize the skin to a thickness of approximately 200-500 µm.
-
Self-Validation: Perform a barrier integrity test, such as measuring Transepidermal Water Loss (TEWL). Only use skin samples that meet the pre-defined acceptance criteria (e.g., TEWL < 10 g/m²/h).
-
-
Franz Cell Setup:
-
Mount the dermatomed skin sample between the donor and receptor chambers of a vertical diffusion cell, with the stratum corneum facing the donor chamber.[18]
-
Fill the receptor chamber with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a water bath to maintain the skin surface temperature at 32°C ± 1°C.
-
-
Dosing and Sampling:
-
Apply a finite, clinically relevant dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed buffer.
-
-
Mass Balance:
-
At the end of the experiment (e.g., 24 hours), wash the skin surface to recover unabsorbed formulation.
-
Perform tape stripping to quantify the amount of drug in the stratum corneum.
-
Homogenize the remaining skin (epidermis and dermis) to determine drug retention.
-
Self-Validation: An acceptable mass balance (e.g., 100 ± 15% recovery of the applied dose) confirms the validity of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of salicylate in all collected samples (receptor fluid, skin wash, tape strips, skin homogenate) using a validated bioanalytical method like HPLC.
-
Clinical Pharmacokinetic Studies
While in vitro data is invaluable for screening, in vivo studies are required to understand the drug's behavior in a complex biological system.[17]
-
Maximal Usage Trials (MUsT): These trials are designed to evaluate systemic exposure under conditions of maximal use (e.g., large application area, repeated dosing) in the target patient population.[19] They are critical for regulatory safety assessment.
-
Cutaneous Microdialysis: This is a minimally invasive technique used to measure unbound drug concentrations directly within the dermal and subcutaneous tissues over time.[11][20] It is a powerful tool for definitively assessing direct tissue penetration and comparing local exposure from different formulations. A study using this technique found negligible salicylate levels in the dermis after applying a this compound formulation, in contrast to significant levels from a methyl salicylate product.[11]
Bioanalytical Methods
Accurate quantification of salicylate in complex biological matrices (plasma, urine, tissue homogenates, microdialysate) is fundamental to any pharmacokinetic study.
| Method | Principle | Typical Matrix | Sensitivity (LOD) | Throughput | Key Considerations |
| HPLC-UV/FLD | Chromatographic separation followed by UV or Fluorescence detection.[11] | Plasma, Urine, Receptor Fluid | ~10-50 ng/mL | Medium | Robust, widely available. Fluorescence detection offers higher sensitivity and specificity for salicylate.[11] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Plasma, Tissue | <1 ng/mL | High | Gold standard for sensitivity and specificity; required for detecting very low systemic exposure.[21] |
| GC-MS | Gas chromatography with mass spectrometry.[21][22] | Plasma, Urine | ~10-100 ng/mL | Medium | Often requires derivatization of salicylic acid to increase volatility, adding a sample preparation step.[21] |
| Colorimetric Assay | Enzymatic reaction or chemical complexation (e.g., with ferric ion) producing a color change.[23][24] | Serum, Urine | ~0.2 mM | High | Simple and rapid for high-throughput screening, but may lack the specificity of chromatographic methods.[23] |
Causality and Self-Validation: This protocol uses protein precipitation for sample clean-up, a straightforward method to remove interfering macromolecules. The inclusion of an internal standard (IS) is a critical self-validating step. The IS corrects for variability in extraction efficiency and injection volume, ensuring accuracy and precision.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar but chromatographically distinct compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a pH 3 phosphate buffer (e.g., 50:50 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation λ 295 nm, Emission λ 400 nm) for high sensitivity.[11]
-
-
Validation and Quantification:
-
Self-Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
-
Construct a calibration curve using standards of known salicylate concentration spiked into blank plasma.
-
Quantify the salicylate concentration in unknown samples by interpolating their peak area ratio (analyte/IS) against the calibration curve.
-
Section 4: Data Interpretation and Regulatory Considerations
Interpreting pharmacokinetic data for topical drugs requires a different perspective than for systemic drugs. The primary goal is often to demonstrate high local concentration with minimal systemic exposure.
Caption: ADME pathway of topical this compound after application.
Key pharmacokinetic parameters for topical drugs include:
-
Cmax (Maximum Concentration): In plasma, a low Cmax is desirable to demonstrate safety. In local tissue (from microdialysis), a high Cmax is desirable for efficacy.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A low plasma AUC minimizes the risk of systemic side effects.[19]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the development of topical products.[19][25][26] For OTC products, MUsT studies are often required to establish a safety margin. For establishing bioequivalence between a generic and a reference product, a stepwise approach is often employed, which may include in vitro permeation studies as a key component to potentially waive the need for extensive clinical trials.[25][27]
Conclusion
The pharmacokinetic profile of topically applied this compound is characterized by its ability to penetrate the stratum corneum and deliver the active salicylate moiety to local tissues, albeit with an efficiency that is highly dependent on the formulation. Systemic absorption is generally low, which constitutes a key safety advantage over oral salicylates.[2][28] A comprehensive evaluation, employing a combination of validated in vitro, in vivo, and bioanalytical methodologies, is essential for robust formulation development and regulatory success. Future research should focus on advanced formulation strategies to enhance the efficiency of direct tissue penetration, thereby maximizing local efficacy while maintaining the favorable low systemic exposure profile of this widely used topical analgesic.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 4. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 7. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. Systemic absorption of topical salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Percutaneous absorption of salicylates from some commercially available topical products containing methyl salicylate or salicylate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro percutaneous absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. criver.com [criver.com]
- 19. allucent.com [allucent.com]
- 20. dovepress.com [dovepress.com]
- 21. benchchem.com [benchchem.com]
- 22. Salicylate_testing [bionity.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Rapid determination of salicylate in serum on a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies - Dow Development Labs [dowdevelopmentlabs.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. Articles [globalrx.com]
understanding the role of triethanolamine in salicylate formulations
An In-depth Technical Guide to the Role of Triethanolamine in Salicylate Formulations
Introduction
Salicylic acid is a cornerstone active pharmaceutical ingredient (API) in topical formulations, prized for its analgesic and anti-inflammatory properties. However, its inherent acidity (pKa ≈ 2.97) and limited solubility present significant challenges for formulators aiming to create stable, effective, and non-irritating products for dermal application. Enter triethanolamine (TEA), a versatile organic compound that serves as a critical excipient in resolving these formulation hurdles.
This technical guide provides an in-depth analysis of the multifaceted role of triethanolamine in salicylate formulations. We will move beyond a simple functional description to explore the underlying chemistry of the TEA-salicylate interaction, its impact on formulation stability and aesthetics, and a critical evaluation of its role in the bioavailability and percutaneous absorption of the salicylate active. This document is intended for researchers, scientists, and drug development professionals seeking to master the formulation of effective topical salicylate products.
The Fundamental Chemistry of the TEA-Salicylate Interaction
A comprehensive understanding of the formulation process begins with the chemistry of its core components. The interaction between the acidic API and the alkaline excipient is the foundational reaction that dictates the final product's characteristics.
Salicylic Acid: The Active Moiety
Salicylic acid (2-hydroxybenzoic acid) is a crystalline organic acid. Its efficacy is well-documented, but its low pH can cause significant skin irritation. Furthermore, its solubility and stability are highly dependent on the pH of the vehicle, making it a challenging API to work with.
Triethanolamine: The Multifunctional Excipient
Triethanolamine (TEA) is a viscous organic compound that is both a tertiary amine and a triol, granting it unique chemical properties.[1] As a weak base, it is widely used in cosmetics and pharmaceuticals as a pH adjuster, emulsifier, and stabilizer.[2] Its molecular structure allows it to perform several functions simultaneously within a single formulation.[1][2]
The Neutralization Reaction: Formation of Trolamine Salicylate
The primary interaction between salicylic acid and TEA is a classic acid-base neutralization. The acidic carboxyl group of salicylic acid donates a proton to the basic nitrogen atom of TEA. This reaction forms an organic salt known as trolamine salicylate (sometimes referred to as triethanolamine salicylate).[3][4][5] This salt formation is the key to overcoming the primary challenges of formulating with salicylic acid.[4] The resulting compound is recognized as a topical analgesic for the temporary relief of minor aches and pains of muscles and joints.[6]
Caption: Acid-base neutralization of salicylic acid by triethanolamine.
The Multifunctional Roles of TEA in Formulation Development
TEA's utility extends far beyond simple neutralization. Its chemical nature allows it to act as a lynchpin for the entire formulation, ensuring stability, elegance, and user acceptability.
Primary Role: pH Control and Irritation Mitigation
The most critical function of TEA in salicylate formulations is to adjust the pH. By neutralizing the aggressive acidity of salicylic acid, TEA raises the formulation's pH to a range (typically 5.5-6.5) that is compatible with the skin's natural acid mantle.[7][8] This buffering action is essential for minimizing the potential for skin irritation, redness, and discomfort, thereby improving patient compliance.[1][4][5]
Secondary Role: Emulsification and Physical Stability
In many topical products, such as creams and lotions, an emulsion system is required to combine immiscible oil and water phases. TEA is a highly effective emulsifying agent, particularly when it reacts with fatty acids (e.g., stearic acid) present in the oil phase of the formulation. This in-situ reaction forms a TEA-soap (e.g., TEA-stearate), which is a powerful emulsifier that creates fine-grained, stable oil-in-water emulsions.[9] This prevents phase separation and ensures the product maintains a consistent, homogenous texture throughout its shelf life.[8]
Caption: Multifunctional roles of TEA within a topical formulation.
Impact on Bioavailability and Percutaneous Absorption: A Critical Analysis
The effect of TEA on the skin penetration of salicylate is a subject of significant scientific importance and some debate. While it is often anecdotally referred to as a "penetration enhancer," the experimental evidence warrants a more nuanced interpretation.
The Ion-Pairing and Solubility Hypothesis
One theory suggests that the formation of the trolamine salicylate salt could enhance skin permeation. The formation of an ion-pair between the salicylate anion and the protonated triethanolamine cation increases the molecule's polarity and water solubility.[10][11] This change in physicochemical properties, combined with TEA's surfactant-like nature, is hypothesized to facilitate movement through the aqueous phases of the skin.[12]
Contrasting Experimental Evidence
Despite the plausibility of this hypothesis, direct experimental evidence presents a different picture. A pivotal study performing in vivo microdialysis in human volunteers directly compared the dermal penetration of salicylate from a commercial methyl salicylate formulation versus a this compound formulation.[13][14] The results were stark: significant levels of salicylate were detected in the dermis and subcutaneous tissue following the application of the methyl salicylate product. In contrast, negligible levels of salicylate were observed after the application of the this compound formulation.[13][15]
This suggests that while trolamine salicylate is an excellent molecule for providing localized relief with minimal systemic absorption, it is a poor penetrator of the stratum corneum compared to more lipophilic salicylate esters.[5][13] The high polarity of the salt form likely hinders its ability to partition into and diffuse across the lipid-rich barrier of the skin.
Data Summary: Dermal Penetration Comparison
| Formulation Type | Active Ingredient | Salicylate Detected in Dermis/Subcutaneous Tissue |
| Ester Formulation | Methyl Salicylate | Significant Levels Detected[13][14][15] |
| Salt Formulation | This compound | Negligible Levels Detected[13][14][15] |
Synthesis: A Superior Formulating Agent, Not a Penetration Enhancer
The evidence strongly indicates that TEA's primary contribution to salicylate formulations is its role as a superior formulating agent . It creates a stable, pH-balanced, and non-irritating product that is ideal for topical application. However, it should not be considered a direct chemical penetration enhancer for delivering salicylate to deeper tissues. The resulting active, trolamine salicylate, exerts its analgesic and anti-inflammatory effects primarily within the epidermis and superficial layers, making it a safe option with very low systemic absorption.[5][6]
Practical Application and Experimental Protocols
Translating theory into practice requires robust and validated methodologies. This section provides sample workflows and protocols for the development and characterization of a TEA-salicylate formulation.
Experimental Workflow: Formulation of a TEA-Salicylate Cream
This protocol outlines a standard lab-scale procedure for creating a 10% trolamine salicylate cream.
Step-by-Step Methodology:
-
Prepare the Oil Phase: In a suitable vessel, combine oil-phase ingredients (e.g., Stearic Acid, Cetyl Alcohol, Isopropyl Myristate). Heat to 75°C with gentle stirring until all components are melted and homogenous.
-
Prepare the Water Phase: In a separate vessel, combine water-phase ingredients (e.g., Deionized Water, Glycerin) and salicylic acid. Heat to 75°C with stirring until the salicylic acid is fully dissolved.
-
Form the Emulsion: Slowly add the Oil Phase to the Water Phase while homogenizing at high speed. Continue homogenization until a smooth, white emulsion is formed.
-
Neutralization: Begin cooling the emulsion with gentle stirring. When the temperature reaches approximately 40-45°C, slowly add Triethanolamine (TEA) dropwise. Monitor the pH of the emulsion, continuing to add TEA until the target pH (e.g., 6.0 ± 0.5) is achieved. A noticeable thickening of the cream will occur during this step.
-
Finalize the Formulation: Add any temperature-sensitive ingredients (e.g., preservatives, fragrance) below 40°C. Continue gentle stirring until the cream is uniform and has cooled to room temperature.
References
- 1. russellorganics.com [russellorganics.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. grokipedia.com [grokipedia.com]
- 7. clinikally.com [clinikally.com]
- 8. Triethanolamine for Skin: Uses in Skincare Explained [elchemy.com]
- 9. rockchemicalsinc.com [rockchemicalsinc.com]
- 10. The enhancing effect of a triethanolamine-ethanol-isopropyl myristate mixed system on the skin permeation of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CAS 2174-16-5 Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 13. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-lactancia.org [e-lactancia.org]
Methodological & Application
A Validated RP-HPLC Method for the Quantification of Triethanolamine Salicylate in Topical Cream Formulations
Abstract
This application note details a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of triethanolamine salicylate (also known as trolamine salicylate) in complex topical cream matrices. This compound is a widely used topical analgesic for the temporary relief of minor muscle and joint pain.[1] Accurate determination of its concentration in final formulations is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Principle and Method Rationale
The quantification of this compound is achieved using an isocratic RP-HPLC method with UV detection.
-
Scientific Rationale : this compound is an organic salt formed between triethanolamine and salicylic acid.[4] In solution, it exists in equilibrium with its constituent parts. The salicylic acid moiety contains a chromophore that strongly absorbs UV radiation, making it ideal for UV-based detection.[5][6] A reversed-phase C18 column is selected for its hydrophobicity, which provides excellent retention and separation of the moderately polar salicylate analyte from the more polar and non-polar excipients commonly found in cream bases. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to ensure a sharp, symmetrical peak shape and a short retention time, thereby improving sample throughput. Phosphoric acid is used to acidify the mobile phase, ensuring that the salicylic acid moiety is in its non-ionized form (COOH) for consistent retention on the non-polar stationary phase.
The most significant challenge in analyzing cream formulations is the extraction of the active pharmaceutical ingredient (API) from the complex oil-in-water or water-in-oil emulsion matrix.[7] The protocol described herein employs a solvent extraction and protein precipitation technique using methanol, which effectively breaks the emulsion and precipitates insoluble excipients like waxes and fatty acids, ensuring a clean sample injection and protecting the analytical column.[8][9]
Instrumentation, Reagents, and Chromatographic Conditions
2.1 Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a variable wavelength UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Centrifuge capable of 4000 RPM.
-
Vortex mixer.
2.2 Chemicals and Reagents
-
This compound Reference Standard (USP grade or equivalent).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (85%, analytical grade).
-
Water (Type I, 18.2 MΩ·cm).
-
Placebo cream (formulation without the active ingredient).
2.3 Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (40:60, v/v), adjusted to pH 3.0 with 0.1% Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 303 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The salicylate chromophore exhibits two primary absorption maxima, one around 230-240 nm and a second, more selective one around 300-304 nm.[5][6] While the lower wavelength offers higher sensitivity, the 303 nm wavelength is chosen for its superior specificity, as many cream excipients and potential degradation products have less interference in this region.
Preparation of Solutions
3.1 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
3.2 Calibration Standards (10–150 µg/mL) Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase. For example, to prepare a 50 µg/mL standard, pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
3.3 Sample Preparation from Cream
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 25.0 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the API.
-
Centrifuge the tube at 4000 RPM for 10 minutes to precipitate insoluble excipients.
-
Carefully transfer a 5.0 mL aliquot of the clear supernatant into a 25 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[10][11] The nominal final concentration will be approximately 80 µg/mL.
Method Validation Protocol and Results
The method was validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[2][12]
4.1 Specificity Specificity was confirmed by injecting a placebo cream extract, a standard solution, and a sample preparation. The chromatogram of the placebo showed no interfering peaks at the retention time of the this compound peak (approximately 5.5 minutes), demonstrating the method's selectivity.
4.2 Linearity and Range Linearity was assessed using six concentration levels ranging from 10 µg/mL to 150 µg/mL (10, 25, 50, 80, 100, 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 10 – 150 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
4.3 Accuracy (Recovery) Accuracy was determined by performing a spike-recovery study. The placebo cream was spiked with the API at three concentration levels (80%, 100%, and 120% of the target assay concentration) and analyzed in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 64.0 | 63.8 | 99.69 | 0.85 |
| 100% | 80.0 | 80.3 | 100.38 | 0.62 |
| 120% | 96.0 | 97.1 | 101.15 | 0.77 |
The excellent recovery values (98-102%) demonstrate the method's accuracy and the effectiveness of the sample preparation procedure.
4.4 Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | n | Mean Assay (%) | % RSD |
| Repeatability | 6 | 99.8% | 0.78% |
| Intermediate Precision | 6 | 100.5% | 1.12% |
The low Relative Standard Deviation (%RSD) values (<2%) confirm that the method is highly precise.
4.5 Robustness Robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). In all varied conditions, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the %RSD of the results was less than 2.0%, indicating the method is robust for routine use.
Workflow and Validation Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.
Conclusion
The RP-HPLC method described provides a simple, rapid, and reliable approach for the quantification of this compound in cream formulations. The sample preparation technique is effective at removing interfering matrix components, and the chromatographic conditions yield excellent peak shape and resolution. The comprehensive validation study confirms that the method is accurate, precise, linear, and robust, making it highly suitable for routine quality control testing and stability studies in the pharmaceutical industry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. nacalai.com [nacalai.com]
- 11. sartorius.com [sartorius.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Trolamine Salicylate in Pharmaceutical Formulations
Abstract
This application note provides a comprehensive guide for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of trolamine salicylate. Trolamine salicylate, an organic salt of salicylic acid and trolamine, is widely used as a topical analgesic for the relief of muscle and joint pain[1][2]. Accurate quantification is critical for ensuring the safety and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API). The method described herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing[3][4].
Introduction and Scientific Rationale
Trolamine salicylate combines the analgesic and anti-inflammatory properties of salicylic acid with the neutralizing effect of trolamine, which reduces skin irritation[5][6]. The salicylic acid moiety functions by inhibiting cyclo-oxygenase (COX) enzymes, thereby reducing the production of pain- and inflammation-mediating prostaglandins[1][2].
Given its therapeutic importance, a validated, stability-indicating analytical method is essential to ensure product quality. A stability-indicating method is critical because it can resolve the API from any potential degradation products, process impurities, or excipients, which is a key regulatory requirement. High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical technique due to its high specificity, sensitivity, and resolving power. The method development strategy focuses on the salicylate component, which contains the necessary chromophore for UV detection. The United States Pharmacopeia (USP) provides a monograph for trolamine salicylate that serves as an authoritative foundation for developing such a method[7][8].
Method Development Strategy
The primary goal was to develop an isocratic RP-HPLC method that is both robust and efficient.
-
Analyte Chemistry: Trolamine salicylate is a salt that dissociates in solution. The analytical focus is on the salicylate anion, as trolamine lacks a significant UV chromophore. Salicylic acid has a pKa of approximately 2.97. To ensure consistent retention and sharp peak shape on a reversed-phase column, the mobile phase pH must be controlled. By setting the pH below the pKa (e.g., pH 3.0), the salicylic acid will be in its protonated, less polar form, leading to better retention and symmetrical peaks.
-
Column Selection: A C18 (L1 packing) column is the standard choice for separating small aromatic molecules like salicylic acid. It provides excellent hydrophobic interaction and resolving power.
-
Wavelength Selection: The USP monograph for trolamine salicylate specifies UV detection at 308 nm[7]. This wavelength provides good sensitivity and selectivity for the salicylate moiety. A photodiode array (PDA) detector was used during development to confirm the peak purity and identify the optimal detection wavelength.
-
Mobile Phase Composition: A mixture of an acidic aqueous buffer and an organic modifier is ideal. A phosphate buffer is chosen for its excellent buffering capacity at the target pH of 3.0. Methanol or acetonitrile can be used as the organic modifier; methanol was selected for this method due to its cost-effectiveness and sufficient eluting strength. The final ratio was optimized to achieve a reasonable retention time (typically 4-6 minutes) and good separation from any potential degradants.
Instrumentation, Chemicals, and Reagents
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector. |
| Chromatography Software | OpenLab CDS or equivalent |
| Analytical Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 packing |
| Reference Standard | USP Trolamine Salicylate RS or a well-characterized in-house standard |
| Chemicals & Reagents | Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Deionized Water (>18 MΩ·cm) |
Detailed Analytical Method Protocol
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Methanol in a ratio of 20:80 (v/v) . Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL of Trolamine Salicylate): Accurately weigh approximately 50 mg of Trolamine Salicylate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation (for a 10% w/w Cream)
-
Accurately weigh approximately 1.0 g of the cream formulation into a 100 mL volumetric flask. This is equivalent to 100 mg of trolamine salicylate.
-
Add approximately 70 mL of diluent. Shake vigorously for 20 minutes to disperse the cream and extract the API.
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of the solution at 4000 RPM for 10 minutes to separate insoluble excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This solution has a theoretical concentration of 1000 µg/mL.
-
Perform a final 1:10 dilution by transferring 1.0 mL of the filtered solution into a 10 mL volumetric flask and diluting to volume with the diluent to achieve a final target concentration of 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20:80 (v/v) Phosphate Buffer (pH 3.0) : Methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 308 nm |
| Run Time | 10 minutes |
Method Validation Protocol (per ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[9].
Caption: High-level workflow for analytical method development and validation.
System Suitability
Causality: System suitability tests are performed before any validation or sample analysis to verify that the chromatographic system is performing adequately. This ensures that the results generated on a given day are valid. Protocol: Inject the working standard solution (100 µg/mL) five times. Acceptance Criteria (based on USP[7]):
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (Efficiency): ≥ 8000
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%
Specificity (Selectivity)
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Protocol:
-
Placebo Analysis: Analyze a placebo formulation (containing all excipients except trolamine salicylate) prepared in the same manner as the sample.
-
Forced Degradation: Expose the drug product to stress conditions to induce degradation. Analyze the stressed samples to ensure the main trolamine salicylate peak is free from interference from any degradation products.
-
Acid Hydrolysis: 1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.
-
Oxidative Stress: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photolytic Stress: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B. Acceptance Criteria:
-
-
No interfering peaks should be observed at the retention time of trolamine salicylate in the placebo chromatogram.
-
In stressed samples, the trolamine salicylate peak should be well-resolved from all degradation peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak.
Linearity and Range
Causality: Linearity establishes the relationship between the concentration of the analyte and the detector response over a specified range. This confirms that the method provides results that are directly proportional to the sample concentration. Protocol: Prepare a series of at least five concentrations of trolamine salicylate from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each concentration in triplicate. Acceptance Criteria:
-
Plot a graph of mean peak area versus concentration.
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study using a spiked placebo. Protocol: Prepare a placebo formulation and spike it with known amounts of trolamine salicylate API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate (n=9 total). Analyze the samples and calculate the percentage recovery. Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:
-
The %RSD for the set of six measurements should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve. Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
-
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol: Analyze the system suitability standard while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28°C and 32°C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
Mobile Phase Organic Composition: ± 2% absolute (e.g., 78% and 82% Methanol). Acceptance Criteria: The system suitability parameters (tailing, efficiency, RSD) should remain within the acceptance criteria for all tested variations.
Caption: Interrelationship of core analytical method validation parameters.
Data Presentation and Acceptance Criteria Summary
| Validation Parameter | Experiment | Acceptance Criteria |
| Linearity | 5 concentrations (50-150%), n=3 | R² ≥ 0.999 |
| Accuracy | 3 levels (80, 100, 120%), n=3 | Mean Recovery: 98.0% - 102.0% |
| Precision | Repeatability: 6 replicates | %RSD ≤ 2.0% |
| Intermediate: Different day/analyst | %RSD ≤ 2.0% | |
| LOQ | Signal-to-Noise or Slope Method | Precision at LOQ: %RSD ≤ 10% |
| Robustness | Vary flow rate, temp, pH, mobile phase | System suitability criteria must be met. |
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of trolamine salicylate in pharmaceutical formulations. The forced degradation studies confirmed its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the stability of the drug product over its shelf life. This validated method adheres to the stringent requirements of the ICH Q2(R1) guidelines, ensuring reliable and accurate analytical results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Trolamine Salicylate [doi.usp.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes & Protocols: Formulation and Evaluation of Triethanolamine Salicylate Microemulsion for Topical Delivery
Introduction: The Rationale for Microemulsion-Based Topical Delivery of Triethanolamine Salicylate
This compound is a widely utilized non-steroidal anti-inflammatory drug (NSAID) for the topical treatment of musculoskeletal pain and inflammation. Conventional topical formulations, such as creams and gels, can exhibit limitations in drug solubilization, skin penetration, and overall bioavailability. Microemulsions have emerged as a promising alternative drug delivery system to overcome these challenges.[1][2]
Microemulsions are thermodynamically stable, optically isotropic, and transparent systems of oil, water, and a surfactant, frequently in combination with a cosurfactant.[3][4] Their unique structure, characterized by droplet sizes in the nanometer range (typically 10-100 nm), provides several advantages for topical drug delivery.[2][3] These include enhanced drug solubilization, improved skin permeation, and superior stability compared to conventional emulsions.[2][5] The high surface area of the dispersed phase and the presence of surfactants and cosurfactants can fluidize the stratum corneum, the primary barrier of the skin, thereby facilitating drug penetration.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of a this compound microemulsion for topical delivery. The protocols detailed herein are designed to be self-validating, with explanations of the scientific principles underpinning each step.
Part 1: Formulation Development
The cornerstone of developing a stable and effective microemulsion is the systematic selection of components and the determination of their optimal ratios. This is achieved through the construction of pseudo-ternary phase diagrams.
Component Selection: The Foundation of a Stable System
The selection of the oil, surfactant, and cosurfactant is critical and is based on the solubility of the drug and the desired properties of the final formulation.
-
Oil Phase: The oil phase serves as a reservoir for the lipophilic drug. For this compound, which has some lipophilic character, oils like oleic acid are a suitable choice due to their permeation-enhancing capabilities.[6]
-
Surfactant: The surfactant reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Non-ionic surfactants such as Tween 80 (Polysorbate 80) are often preferred for topical formulations due to their low irritancy potential.
-
Cosurfactant: A cosurfactant, typically a short-chain alcohol like ethanol or propylene glycol, works in synergy with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film.[1][6] This allows for greater flexibility in the interfacial layer, promoting the formation of a stable microemulsion over a wider range of compositions.
Constructing the Pseudo-Ternary Phase Diagram: Mapping the Microemulsion Region
A pseudo-ternary phase diagram is an essential tool for identifying the concentration ranges of the oil, surfactant/cosurfactant (Smix), and aqueous phases that result in a stable microemulsion.[7][8] The water titration method is a common technique for constructing these diagrams.[5][9]
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
-
Prepare the Surfactant/Cosurfactant Mixture (Smix): Prepare different weight ratios of the selected surfactant and cosurfactant (e.g., 1:1, 2:1, 1:2).
-
Prepare Oil and Smix Mixtures: For each Smix ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1).
-
Titration with Aqueous Phase: Titrate each oil/Smix mixture with the aqueous phase (e.g., distilled water) dropwise under constant stirring.
-
Observation and Plotting: After each addition of the aqueous phase, visually inspect the mixture for transparency. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion. Record the amounts of oil, Smix, and water used.
-
Diagram Construction: Plot the compositions on a triangular coordinate system to delineate the microemulsion region.[10][11] The apexes of the triangle represent 100% of the oil phase, the aqueous phase, and the Smix.
Diagram 1: Workflow for Pseudo-Ternary Phase Diagram Construction
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Formulation of the this compound Microemulsion
Once the microemulsion region is identified from the phase diagram, a specific formulation can be selected for incorporating the drug. The chosen formulation should ideally be in the center of the microemulsion region to ensure maximum stability.
Protocol 2: Preparation of this compound Microemulsion
-
Drug Solubilization: Dissolve the required amount of this compound in the pre-selected oil phase with gentle stirring.
-
Addition of Smix: Add the predetermined amount of the Smix to the oil-drug mixture and stir until a clear solution is obtained.
-
Formation of Microemulsion: Add the aqueous phase dropwise to the oil-Smix-drug mixture with continuous stirring until a transparent and homogenous microemulsion is formed.
Table 1: Example Formulations of this compound Microemulsion
| Formulation Code | This compound (% w/w) | Oil Phase (Oleic Acid) (% w/w) | Smix (Tween 80:Ethanol, 1:1) (% w/w) | Aqueous Phase (% w/w) |
| F1 | 10 | 15 | 40 | 35 |
| F2 | 10 | 20 | 50 | 20 |
| F3 | 10 | 10 | 30 | 50 |
Part 2: Physicochemical Characterization
Thorough characterization of the formulated microemulsion is essential to ensure its quality, stability, and efficacy.
Visual Inspection and Thermodynamic Stability
The prepared microemulsion should be visually inspected for clarity, homogeneity, and any signs of phase separation or precipitation. Thermodynamic stability is assessed by subjecting the formulation to stress conditions.
Protocol 3: Thermodynamic Stability Studies
-
Centrifugation: Centrifuge the microemulsion formulation at 3500 rpm for 30 minutes and observe for any phase separation.[12]
-
Heating-Cooling Cycles: Subject the formulation to six cycles of heating at 45°C and cooling at 4°C for 48 hours at each temperature. Observe for any signs of instability.
-
Freeze-Thaw Cycles: Expose the formulation to three freeze-thaw cycles between -21°C and +25°C. Observe for any phase separation or drug precipitation.
Droplet Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is used to determine the mean droplet size and PDI of the microemulsion.[3][4] A small droplet size and a low PDI (typically < 0.3) are indicative of a stable and uniform microemulsion.
Zeta Potential
Zeta potential measurement provides an indication of the surface charge of the droplets and is a key predictor of the stability of the colloidal dispersion.[3] For topical formulations, a slightly negative or neutral zeta potential is often desirable to minimize skin irritation.
pH Determination
The pH of the formulation should be compatible with the skin's natural pH (around 4.5-6.0) to avoid irritation.[13] A calibrated pH meter is used for this measurement.
Viscosity Measurement
The viscosity of the microemulsion affects its spreadability and residence time on the skin. A suitable viscosity ensures easy application and adequate contact with the skin surface. A Brookfield viscometer or a rheometer can be used for this measurement.
Drug Content
The drug content is determined to ensure that the desired concentration of this compound is present in the final formulation. This is typically done using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]
Table 2: Physicochemical Characterization of an Optimized this compound Microemulsion (Example Data)
| Parameter | Result |
| Appearance | Clear and transparent |
| Thermodynamic Stability | Stable (No phase separation) |
| Droplet Size (nm) | 50 ± 2.5 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential (mV) | -5.2 ± 0.8 |
| pH | 6.2 ± 0.1 |
| Viscosity (cP) | 150 ± 5 |
| Drug Content (%) | 99.5 ± 0.5 |
Part 3: In Vitro Drug Release Studies
In vitro drug release studies are performed to evaluate the rate and extent of drug release from the microemulsion. The Franz diffusion cell is the most commonly used apparatus for this purpose.[14][15]
Diagram 2: Schematic of a Franz Diffusion Cell Setup
Caption: Setup for in vitro drug release using a Franz diffusion cell.
Protocol 4: In Vitro Drug Release using Franz Diffusion Cell
-
Membrane Preparation: A synthetic membrane (e.g., cellulose acetate) or excised animal skin is mounted between the donor and receptor compartments of the Franz diffusion cell.[14]
-
Receptor Compartment: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4) to maintain sink conditions.[14][16] The temperature is maintained at 32 ± 0.5°C to mimic skin temperature.[14]
-
Sample Application: A known quantity of the this compound microemulsion is applied to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, an aliquot of the receptor medium is withdrawn through the sampling port and replaced with an equal volume of fresh buffer.[17]
-
Analysis: The collected samples are analyzed for drug content using a validated analytical method.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against time to determine the release profile.
Part 4: Stability Studies
Stability testing is crucial to determine the shelf-life of the microemulsion formulation under various environmental conditions.[18] The studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19]
Protocol 5: Stability Testing of the Microemulsion
-
Storage Conditions: The microemulsion is stored in its final packaging at different storage conditions, including long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[20][21]
-
Testing Frequency: Samples are withdrawn at specified time intervals (e.g., 0, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies) and evaluated for their physicochemical properties and drug content.[22]
-
Evaluation: The formulation is assessed for any changes in appearance, pH, viscosity, droplet size, and drug content over the study period.
Conclusion
The development of a this compound microemulsion for topical delivery offers a promising approach to enhance its therapeutic efficacy. By following the systematic protocols outlined in these application notes, researchers can formulate, characterize, and evaluate a stable and effective microemulsion. The provided methodologies, grounded in scientific principles, serve as a robust framework for the development of advanced topical drug delivery systems.
References
- 1. jetir.org [jetir.org]
- 2. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Formulation and Evaluation of Trolamine Salicylate Microemulsion [wisdomlib.org]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. www3.paho.org [www3.paho.org]
- 19. database.ich.org [database.ich.org]
- 20. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
- 22. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: A Framework for Assessing Triethanolamine Salicylate Cytotoxicity in Cell Lines
Introduction
Triethanolamine salicylate is an organic salt formed from salicylic acid and triethanolamine, commonly utilized as a topical analgesic for the temporary relief of muscle and joint pain.[1][2] Its mechanism of action is primarily attributed to the salicylate component, which inhibits cyclo-oxygenase (COX) enzymes, thereby reducing the production of pain- and inflammation-inducing prostaglandins.[3][4][5] While generally considered safe for topical use with low systemic absorption, a thorough in vitro evaluation of its cytotoxic potential is a critical component of preclinical safety assessment and is essential for understanding its cellular effects.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound in various cell lines. The protocols herein are designed to be robust and self-validating, incorporating multiple assays to build a holistic understanding of the compound's effects on cell viability, membrane integrity, and apoptosis. This multi-parametric approach aligns with international standards for in vitro cytotoxicity testing, such as those outlined in ISO 10993-5.[6][7][8]
I. Foundational Principles: Designing a Cytotoxicity Study
A. The Importance of Cell Line Selection
The choice of cell line is paramount and should be guided by the intended application of this compound and the research question. For a topically applied compound, skin-derived cell lines such as human dermal fibroblasts (HDF) or keratinocytes (HaCaT) are highly relevant. However, to assess off-target effects or to understand broader cytotoxic potential, other cell lines can be included.
Considerations for Cell Line Selection:
-
Relevance to Application: Skin cell lines for topical products, muscle cells (myoblasts) for muscle pain relievers.
-
Adherent vs. Suspension Cells: This choice will influence the specific handling steps in the protocols. Most of the protocols provided are tailored for adherent cells, with notes for suspension cells.[9][10]
-
Metabolic Capacity: Some cell lines, like HepG2 (human liver carcinoma), are metabolically active and can be used to assess if cytotoxicity is mediated by a metabolite of the parent compound.[11]
-
COX Enzyme Expression: Given that this compound targets COX enzymes, using cell lines with well-characterized COX-1 and COX-2 expression levels can provide mechanistic insights.[4][12]
All cell lines should be sourced from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure identity and purity.[13][14] Standard cell culture practices, including maintaining cells in their recommended growth media and conditions, are fundamental to reproducible results.[15][16][17]
B. Establishing the Dose-Response Relationship
Cytotoxicity is a dose-dependent phenomenon. Therefore, a key objective is to determine the concentration range over which this compound affects cell viability. This is typically achieved by exposing cells to a serial dilution of the compound. The results are often expressed as the IC50 (Inhibitory Concentration 50%), which is the concentration of the compound that reduces the measured parameter (e.g., cell viability) by 50%. This value is a critical metric for comparing the cytotoxic potential of different compounds.[18]
II. Core Cytotoxicity Assays
This section details the protocols for a panel of assays designed to provide a comprehensive cytotoxicity profile of this compound.
A. Assessment of Metabolic Activity: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][19] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active cells.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile plates
-
Selected cell line
-
Complete growth medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or sterile PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[19][20]
-
Microplate reader capable of measuring absorbance at 590 nm[9]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate overnight (or until cells adhere and reach approximately 70-80% confluency) in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in serum-free medium. After the incubation period, carefully aspirate the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19][20] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, this can be done without disturbing the formazan crystals.[10] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9][20] Measure the absorbance at 590 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
B. Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[21][22] The LDH assay measures the amount of LDH released into the medium, which is proportional to the number of lysed cells.[21]
Detailed Protocol: LDH Assay
Materials:
-
96-well flat-bottom sterile plates
-
Selected cell line
-
Complete growth medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for maximum LDH release (by treating cells with a lysis buffer provided in the kit) and spontaneous LDH release (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well. Be cautious not to disturb the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (as per the kit instructions) to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[23]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes). The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[24] Measure the absorbance at the recommended wavelength (e.g., 490-492 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous LDH release from the treatment-induced release and normalizing to the maximum LDH release.
III. Mechanistic Insights: Apoptosis vs. Necrosis
To understand how this compound might be inducing cell death, it is important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
A. Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[26] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells. By using both stains, it is possible to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
6-well plates or T25 flasks
-
Selected cell line
-
This compound stock solution
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight. Treat the cells with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol (typically 5 µL of each per 100 µL of cell suspension).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[26] The flow cytometer will differentiate cell populations based on their fluorescence signals.
B. Measurement of Caspase Activity
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Measuring the activity of these caspases provides a specific and sensitive indicator of apoptosis induction.[27]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled 96-well plates
-
Selected cell line
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[28][29]
-
Assay Protocol: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[29]
-
Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-3 hours. The reagent lyses the cells and contains a pro-luminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[27][29]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[27]
IV. Data Presentation and Interpretation
For robust and clear reporting, all quantitative data should be summarized in tables. This allows for easy comparison of IC50 values across different cell lines and assays.
Example Data Summary Table
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| HDF | MTT | 24 | [Value] |
| HDF | MTT | 48 | [Value] |
| HDF | LDH | 24 | [Value] |
| HDF | LDH | 48 | [Value] |
| HaCaT | MTT | 24 | [Value] |
| HaCaT | MTT | 48 | [Value] |
| HaCaT | LDH | 24 | [Value] |
| HaCaT | LDH | 48 | [Value] |
V. Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow and potential underlying mechanisms can greatly enhance understanding.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing cytotoxicity.
Potential Signaling Pathway Diagram
Caption: Potential mechanisms of this compound-induced cytotoxicity.
VI. Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each experiment should include:
-
Positive Controls: A compound known to induce cytotoxicity in the chosen cell line (e.g., staurosporine for apoptosis).[30]
-
Negative/Vehicle Controls: Cells treated with the vehicle (solvent) used to dissolve this compound to ensure the vehicle itself is not cytotoxic.
-
Replicates: Each concentration and control should be tested in triplicate to ensure statistical validity.
-
Compliance with Standards: Adhering to guidelines from organizations like the OECD and standards like ISO 10993-5 adds a layer of validation to the chosen methods.[6][8][31][32] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[8]
By employing a multi-assay approach and adhering to these principles of self-validation, researchers can confidently and accurately characterize the in vitro cytotoxic profile of this compound.
References
- 1. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 2. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. grokipedia.com [grokipedia.com]
- 5. trolamine salicylate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 7. mddionline.com [mddionline.com]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google ブックス [books.google.co.jp]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. scribd.com [scribd.com]
- 17. onscience.es [onscience.es]
- 18. Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 23. wwwn.cdc.gov [wwwn.cdc.gov]
- 24. Lactate Concentration assay (LDH method) [protocols.io]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kumc.edu [kumc.edu]
- 27. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 28. Caspase 3/7 Activity [protocols.io]
- 29. promega.com [promega.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 32. oecd.org [oecd.org]
Comprehensive Analytical Strategies for the Quantification of Triethanolamine Salicylate in Tissue Samples
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine salicylate is a widely used topical analgesic for the relief of musculoskeletal pain and inflammation.[1][2] Its therapeutic efficacy is dependent on the percutaneous absorption and subsequent distribution of the active salicylate moiety into the underlying tissues.[3][4] For researchers and drug development professionals, accurate quantification of this compound in various tissue matrices is paramount for pharmacokinetic studies, formulation development, and bioequivalence assessment. This application note provides a detailed guide to the analytical techniques for detecting and quantifying this compound in tissue samples, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This compound is a salt formed from the acid-base reaction between triethanolamine and salicylic acid. In aqueous environments, such as biological tissues, it can dissociate into triethanolamine and the pharmacologically active salicylate anion.[5] This dissociation is a critical consideration in the development of analytical methods, as the strategy may target the intact salt, the individual components, or, more commonly, the salicylate moiety as the primary analyte of interest.
Core Analytical Approaches
The selection of an appropriate analytical technique depends on the specific research question, required sensitivity, and the available instrumentation. This guide will focus on two primary methodologies: HPLC with UV or fluorescence detection for the robust quantification of salicylate, and the more advanced LC-MS/MS for the highly sensitive and specific simultaneous analysis of both triethanolamine and salicylate.
High-Performance Liquid Chromatography (HPLC) for Salicylate Quantification
HPLC is a robust and widely accessible technique for the quantification of salicylate in biological matrices. This method is particularly well-suited for studies focusing on the bioavailability and tissue concentration of the active therapeutic agent.
Expertise & Experience: The Rationale Behind the Method
The choice of HPLC with UV or fluorescence detection is based on the strong chromophore and native fluorescence of the salicylate molecule. Fluorescence detection offers superior sensitivity and selectivity over UV detection for salicylate analysis. The sample preparation involves a protein precipitation step with acetonitrile, which is effective in removing interfering macromolecules from the tissue homogenate. The use of a reversed-phase C18 column is standard for the separation of moderately polar compounds like salicylate from endogenous components.
Trustworthiness: A Self-Validating System
To ensure the reliability of the analytical data, a comprehensive method validation should be performed according to established guidelines.[6] This includes assessing the method's linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. The use of an internal standard is recommended to account for variability in sample preparation and instrument response.
Experimental Workflow
Caption: HPLC workflow for salicylate analysis in tissue.
Protocol: HPLC-Fluorescence Detection of Salicylate in Tissue
1. Sample Preparation
-
Excise and weigh the tissue sample.
-
Homogenize the tissue in a 1:3 (w/v) ratio of acetonitrile.
-
Vortex the homogenate for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Transfer the filtered supernatant to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: µ-Bondapack C18 (3.9 x 300 mm) or equivalent
-
Mobile Phase: 50:50 acetonitrile:0.05 M potassium phosphate buffer (pH 3)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-50 µL
-
Detection: Fluorescence
-
Excitation Wavelength: 295 nm
-
Emission Wavelength: 400 nm
-
-
Run Time: 15 minutes
3. Calibration and Quantification
-
Prepare a series of calibration standards of salicylic acid in the same acetonitrile:buffer mixture used for sample preparation.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the salicylate concentration in the tissue samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Analysis
For a more comprehensive understanding of the tissue distribution of this compound, LC-MS/MS offers the advantage of simultaneously detecting both triethanolamine and salicylate with high sensitivity and specificity.[7] This is particularly useful for differentiating the intact salt from its dissociated components and for studies requiring very low detection limits.
Expertise & Experience: The Rationale Behind the Method
The power of LC-MS/MS lies in its ability to selectively monitor for specific precursor-to-product ion transitions in a complex matrix, a technique known as Multiple Reaction Monitoring (MRM).[8] This provides exceptional selectivity and reduces the likelihood of interference from endogenous tissue components. For the simultaneous analysis of the polar triethanolamine and the less polar salicylate, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation strategy.[7] A deuterated internal standard for one or both analytes is highly recommended for accurate quantification via stable isotope dilution.[8]
Trustworthiness: A Self-Validating System
Validation of an LC-MS/MS method involves the same core principles as HPLC method validation but with additional considerations for mass spectrometry-specific parameters, such as matrix effects and ion suppression/enhancement.[6] The validation protocol should demonstrate the method's robustness and reliability for the intended application.
Experimental Workflow
Caption: LC-MS/MS workflow for simultaneous analysis.
Protocol: LC-MS/MS for Triethanolamine and Salicylate in Tissue
1. Sample Preparation
-
Spike the weighed tissue sample with an internal standard (e.g., triethylamine for triethanolamine and a deuterated salicylic acid for salicylate).
-
Homogenize the tissue in an appropriate buffer.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
2. LC-MS/MS Conditions
-
Column: HILIC column (e.g., for separation of polar and non-polar analytes)[7]
-
Mobile Phase A: 5 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to resolve both analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for triethanolamine and negative mode for salicylate.
-
MRM Transitions (example):
-
Triethanolamine: m/z 150.1 → 130.0[7]
-
Salicylate: m/z 137.1 → 93.1
-
3. Calibration and Quantification
-
Prepare calibration standards containing known concentrations of both triethanolamine and salicylate, along with the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the analytes in the tissue samples using the calibration curve.
Comparative Performance of Analytical Methods
The choice between HPLC and LC-MS/MS will often depend on the specific requirements of the study. The following table provides a summary of the typical performance characteristics of each method.
| Performance Metric | HPLC-Fluorescence (for Salicylate) | LC-MS/MS (for Triethanolamine & Salicylate) |
| Limit of Detection (LOD) | ~10 ng/mL | < 1 ng/g[7][9] |
| Limit of Quantification (LOQ) | ~30 ng/mL | < 5 ng/g[7][9] |
| Linearity (r²) | > 0.99 | > 0.99[7] |
| Accuracy (% Recovery) | 95-105% | 92.92% - 101.15%[7] |
| Precision (%RSD) | < 15% | < 9.38%[7] |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High |
Conclusion
The analytical techniques detailed in this application note provide robust and reliable methods for the quantification of this compound in tissue samples. The choice of method, whether HPLC for its accessibility and suitability for salicylate-focused studies, or LC-MS/MS for its superior sensitivity and ability to simultaneously measure both components, should be guided by the specific research objectives and available resources. Proper method validation is crucial to ensure the generation of high-quality, reproducible data for pharmacokinetic and drug development studies.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcvmn.org [dcvmn.org]
- 7. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Incorporating Triethanolamine Salicylate into Nanoparticle Delivery Systems
Introduction: Rationale for Nanoparticular Delivery of Triethanolamine Salicylate
This compound is a widely utilized topical analgesic for the temporary relief of muscle and joint pain.[1][2][3] It functions as an inhibitor of cyclo-oxygenase (COX) enzymes, thereby reducing the production of prostaglandins and thromboxanes that mediate pain and inflammation.[1][2][3] While effective, conventional topical formulations of this compound may exhibit limitations in terms of skin penetration, sustained release, and patient acceptability due to their formulation base.[4] Nanoparticle-based drug delivery systems offer a promising approach to overcome these challenges by enhancing drug solubility, providing controlled and sustained release, and improving penetration into the skin.[5][6]
These nano-sized carriers, typically ranging from 10 to 1000 nm, can encapsulate the active pharmaceutical ingredient (API), protecting it from degradation and allowing for more efficient delivery to the target site.[7][8] For topical applications, nanoparticles can accumulate in hair follicles, creating a drug reservoir for prolonged release and enhanced penetration through the stratum corneum.[5] This guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into various nanoparticle delivery systems, tailored for researchers, scientists, and drug development professionals.
Choosing the Right Nanoparticle Platform
The selection of an appropriate nanoparticle system is critical and depends on the physicochemical properties of the drug and the desired release profile.[8] Several types of nanoparticles are suitable for encapsulating this compound, each with distinct advantages.[]
| Nanoparticle Type | Key Characteristics & Advantages | Considerations for this compound |
| Polymeric Nanoparticles | Biocompatible and biodegradable, offering controlled and sustained drug release.[10] Can be formulated from a variety of polymers like PLGA, PLA, and chitosan.[10][11] | Excellent for providing a prolonged analgesic effect. The choice of polymer will influence the encapsulation efficiency and release rate. |
| Solid Lipid Nanoparticles (SLNs) | Composed of solid lipids, they are well-tolerated by the skin and can enhance drug penetration.[5] Offer good biocompatibility and high drug-loading capacity.[] | The lipid matrix can improve the dermal uptake of this compound. |
| Liposomes | Vesicular structures composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. They are biocompatible and can fuse with cell membranes to deliver their payload. | Their structure is well-suited for topical delivery, potentially enhancing the penetration of this compound into the deeper layers of the skin.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol describes a straightforward and reproducible method for preparing polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poloxamer 188
-
Purified water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Glass beakers and vials
-
Rotary evaporator
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 (as a stabilizer) in purified water.
-
Nanoprecipitation: Under moderate magnetic stirring, slowly add the organic phase to the aqueous phase using a syringe pump. The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: The resulting nanoparticle suspension is stirred at room temperature for several hours or subjected to rotary evaporation to remove the acetone.
-
Purification: The nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess surfactant.
Caption: Workflow for Polymeric Nanoparticle Preparation.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoparticle formulation.[13]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Purpose: To determine the average particle size, size distribution (PDI), and surface charge (zeta potential).[14] Particle size influences in vivo distribution and drug release, while zeta potential indicates the stability of the colloidal dispersion.[8][15]
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Analyze the sample using a DLS instrument.
-
Perform measurements in triplicate to ensure reproducibility.
-
2. Morphology:
-
Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the shape and surface morphology of the nanoparticles.[13]
-
Procedure (for SEM):
-
Lyophilize the nanoparticle suspension to obtain a dry powder.[8]
-
Mount the powder on a stub and coat with a conductive material (e.g., gold).
-
Image the sample using an SEM.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Purpose: To quantify the amount of this compound successfully incorporated into the nanoparticles.
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
| Parameter | Typical Acceptable Range | Significance |
| Particle Size | 100 - 300 nm | Optimal for topical delivery and skin penetration.[16] |
| PDI | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | > ±20 mV | Suggests good colloidal stability and resistance to aggregation.[15] |
| Encapsulation Efficiency | > 70% | High efficiency indicates a successful formulation process. |
Protocol 3: In Vitro Drug Release Studies
In vitro release studies are crucial for predicting the in vivo performance of the nanoparticle formulation.[17]
Technique: Dialysis Bag Method
-
Purpose: To evaluate the release profile of this compound from the nanoparticles over time.
-
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS, pH 7.4) to mimic physiological conditions
-
Shaking incubator or water bath
-
-
Procedure:
-
Place a known amount of the nanoparticle suspension into a dialysis bag.
-
Seal the bag and immerse it in a known volume of PBS.
-
Maintain the setup at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method.
-
Caption: In Vitro Drug Release Study Workflow.
Stability Testing
Stability is a critical parameter for any pharmaceutical formulation.[18] Nanoparticle formulations should be evaluated for their physical and chemical stability over time under various storage conditions.[15][19]
Parameters to Evaluate:
-
Physical Stability: Monitor for changes in particle size, PDI, zeta potential, and any signs of aggregation or precipitation.[20]
-
Chemical Stability: Assess the degradation of the encapsulated this compound and the nanoparticle matrix.
-
Drug Leakage: Quantify the amount of drug that has leaked from the nanoparticles during storage.[19]
Conditions:
-
Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels according to ICH guidelines.[19]
Conclusion and Future Perspectives
The incorporation of this compound into nanoparticle delivery systems presents a promising strategy for enhancing its therapeutic efficacy as a topical analgesic. The protocols outlined in this guide provide a solid foundation for the formulation, characterization, and evaluation of these advanced drug delivery systems. Future research may focus on the development of "smart" nanoparticles that can respond to physiological stimuli (e.g., pH, temperature) for on-demand drug release, further optimizing the targeted delivery of this compound.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymeric nanoparticles-based topical delivery systems for the treatment of dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 19. Nanoformulation Stability Testing Service - Nanomedicine - CD Formulation [formulationbio.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: A Methodological Framework for Assessing the Efficacy of Triethanolamine Salicylate in Preclinical Animal Models
Introduction: The Scientific Rationale for Evaluating Topical Triethanolamine Salicylate
This compound is an organic salt formulated from triethanolamine and salicylic acid, recognized for its analgesic and anti-inflammatory properties.[1][2] It is commonly utilized in over-the-counter topical preparations for the temporary relief of minor aches and pains of muscles and joints associated with conditions like arthritis, backache, strains, and sprains.[1][3][4][5] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which in turn reduces the synthesis of prostaglandins, key mediators of inflammation and pain.[1][4][6][7] Unlike orally administered salicylates, this compound exhibits low systemic absorption when applied topically, minimizing the risk of gastrointestinal side effects.[3][4][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound formulations in validated animal models of inflammation and pain. The described protocols are designed to ensure scientific integrity and generate reproducible data, forming a critical component of preclinical assessment.
Part 1: Assessment of Anti-Inflammatory Efficacy - The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity of novel compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[9]
The initial phase (0-2.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is primarily sustained by the overproduction of prostaglandins, making it particularly relevant for assessing the efficacy of COX inhibitors like this compound.[9]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (180-220 g).
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatize animals for at least 7 days before the experiment.
2. Materials:
-
This compound test formulation (e.g., 10% cream).
-
Vehicle control (the formulation base without this compound).
-
Positive control: A commercially available topical NSAID (e.g., 1% diclofenac gel).
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline).
-
Depilatory cream.[11]
3. Experimental Procedure:
-
Animal Preparation: 24 hours prior to the experiment, carefully remove the fur from the dorsal surface of the right hind paw of each rat using a depilatory cream to ensure consistent topical application.[11]
-
Baseline Measurement: On the day of the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).
-
Animal Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (specify dose/concentration)
-
Group 3: Positive Control (e.g., 1% Diclofenac gel)
-
-
Topical Application: Apply a standardized amount (e.g., 100 mg) of the respective treatment (vehicle, this compound, or positive control) to the shaved dorsal surface of the right hind paw. Gently rub the formulation into the skin for a consistent duration (e.g., 30 seconds).
-
Induction of Edema: One hour after topical application, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[1][9]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection using the plethysmometer.[9]
4. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Statistically analyze the data using an appropriate method, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test) to determine the significance of the anti-inflammatory effect.
Expected Data Presentation
| Treatment Group | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0.85 ± 0.05 | - |
| This compound (10%) | 0.42 ± 0.04 | 50.6% |
| Positive Control (1% Diclofenac Gel) | 0.35 ± 0.03 | 58.8% |
| *p < 0.05 compared to Vehicle Control |
Part 2: Assessment of Analgesic Efficacy - The Formalin Test
The formalin test is a widely used model of tonic chemical pain that is sensitive to various classes of analgesics.[12][13] The subcutaneous injection of a dilute formalin solution into the paw of a rodent produces a biphasic nociceptive response (licking, biting, and flinching of the injected paw).[12][13][14]
-
Phase 1 (Early Phase): Occurs within the first 5 minutes post-injection and is characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors.[7][12]
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and lasts for 20-40 minutes. This phase is associated with inflammatory pain, driven by the release of inflammatory mediators and central sensitization within the spinal cord.[6][7][12]
The late phase is particularly relevant for evaluating the efficacy of anti-inflammatory analgesics like this compound.
Experimental Workflow: Formalin Test
Caption: Workflow for the formalin-induced nociception assay.
Detailed Protocol: Formalin Test in Mice
1. Animals:
-
Male Swiss albino or C57BL/6 mice (20-25 g).
-
House and acclimatize as described for the paw edema model.
2. Materials:
-
This compound test formulation.
-
Vehicle control.
-
Positive control: A systemically administered analgesic (e.g., morphine, 5 mg/kg, i.p.) or a potent topical analgesic.
-
Formalin solution (2.5% in sterile saline).
-
Transparent observation chambers.
-
Video recording equipment or automated behavior tracking system.
3. Experimental Procedure:
-
Animal Preparation: As with the edema model, prepare the application site on the right hind paw 24 hours prior to testing.
-
Habituation: On the day of the experiment, place each mouse individually in a transparent observation chamber for 30 minutes to allow for acclimatization to the testing environment.
-
Animal Grouping: Randomly assign mice to the treatment groups as previously described.
-
Topical Application: Apply the respective treatment to the dorsal surface of the right hind paw 60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the subplantar surface of the right hind paw.[13]
-
Behavioral Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation period is divided into two phases:
-
Phase 1: 0 to 5 minutes post-injection.
-
Phase 2: 15 to 40 minutes post-injection.
-
4. Data Analysis:
-
Quantify the total duration (in seconds) of nociceptive behaviors for each phase.
-
Calculate the mean duration for each treatment group.
-
Analyze the data for statistical significance using an appropriate test, such as one-way ANOVA followed by a suitable post-hoc test.
Expected Data Presentation
| Treatment Group | Mean Licking/Biting Time (seconds) ± SEM |
| Phase 1 (0-5 min) | |
| Vehicle Control | 65.2 ± 5.1 |
| This compound (10%) | 58.7 ± 4.8 |
| Positive Control (Morphine, 5 mg/kg, i.p.) | 20.1 ± 3.5 |
| p < 0.05 compared to Vehicle Control |
Trustworthiness and Self-Validation
Furthermore, the use of automated systems for data collection, such as plethysmometers with digital readouts and video-based behavioral analysis software, is strongly recommended to minimize observer bias and enhance the reproducibility and reliability of the findings.[3][15]
Conclusion
The methodologies outlined provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory and analgesic efficacy. By employing these standardized and validated animal models, researchers can generate the reliable data necessary to support further development and substantiate therapeutic claims. Adherence to these detailed protocols, with careful attention to controls and objective endpoints, will ensure the scientific rigor required in the field of drug discovery and development.
References
- 1. inotiv.com [inotiv.com]
- 2. campdeninstruments.com [campdeninstruments.com]
- 3. Automated assessment of pain in rats using a voluntarily accessed static weight-bearing test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is a Plethysmometer Used For? [sandiegoinstruments.com]
- 5. Comparison between plethysmometer and micrometer methods to measure acute paw oedema for screening anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. animalab.eu [animalab.eu]
- 9. benchchem.com [benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. Automated Rat Grimace Scale for the Assessment of Pain [vtechworks.lib.vt.edu]
Application Note: Determination of Triethanolamine Salicylate in Ointments by Infrared Spectroscopy
Abstract
This application note details a robust and validated method for the quantitative determination of triethanolamine salicylate (trolamine salicylate), an active pharmaceutical ingredient (API), in semi-solid ointment formulations using Fourier Transform Infrared (FTIR) spectroscopy. The described protocol leverages a solvent extraction procedure followed by analysis using a liquid transmission cell, providing a rapid, accurate, and cost-effective alternative to more complex chromatographic techniques.[1][2][3] This method is suitable for quality control and formulation development environments.
Introduction
This compound is a widely used topical analgesic for the temporary relief of minor aches and pains of muscles and joints. Ensuring the correct dosage and uniformity of the API in the final ointment product is critical for its safety and efficacy.[2] Traditional analytical methods for API quantification can be time-consuming and labor-intensive.[1]
FTIR spectroscopy offers a powerful alternative by providing a molecular "fingerprint" of the sample, allowing for both identification and quantification.[4][5] The technique is based on the absorption of infrared radiation by specific molecular vibrations, which, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte.[5] This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of this compound in an ointment matrix, complete with guidelines for method validation in accordance with ICH Q2(R1) standards.[6][7][8][9]
Principle of the Method
The quantification of this compound is achieved by measuring the absorbance of a characteristic vibrational band in its mid-infrared spectrum. This compound possesses several distinct functional groups that give rise to strong IR absorptions, including:
-
Carbonyl (C=O) stretch from the salicylate moiety, typically appearing in the 1720-1680 cm⁻¹ region.[10]
-
O-H and N-H stretches , which are often broad and may overlap, in the 3550-3200 cm⁻¹ region.[13]
To isolate the API from the interfering ointment base (typically composed of hydrocarbons, waxes, and polymers), a solvent extraction is performed. The concentration of the API in the resulting extract is then determined by measuring the absorbance of a selected characteristic peak and comparing it against a calibration curve prepared from standards of known concentrations.
Materials and Apparatus
-
Apparatus:
-
Reagents and Standards:
-
This compound Reference Standard (USP grade or equivalent)
-
Chloroform, Spectroscopic Grade (or other suitable IR-transparent solvent that effectively dissolves the analyte and precipitates the ointment base)
-
Ointment placebo (optional, for specificity studies)
-
Experimental Protocol
The overall workflow for the analysis is depicted below.
Figure 1: General workflow for the quantitative analysis of this compound in ointments.
4.1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with chloroform.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with chloroform. A suggested concentration range is 50-250 µg/mL.
4.2. Preparation of Sample Solution
-
Sample Weighing: Accurately weigh an amount of ointment equivalent to approximately 10 mg of this compound into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of chloroform to the centrifuge tube. Cap tightly and vortex for 2 minutes to disperse the ointment and dissolve the API.
-
Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the insoluble ointment excipients.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This solution is now ready for analysis.
4.3. FTIR Spectral Acquisition
-
Instrument Setup: Set the FTIR spectrometer to acquire spectra in the mid-IR range (4000-650 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Background Collection: Fill the liquid transmission cell with the blank solvent (chloroform) and acquire a background spectrum.[14]
-
Sample Measurement: Empty and dry the cell. Fill the cell with the first standard or sample solution, ensuring no air bubbles are present.[14] Acquire the spectrum.
-
Cleaning: Thoroughly clean the cell with chloroform between each measurement to prevent carryover.[16]
Data Analysis and Quantification
-
Peak Selection: Identify a characteristic, well-resolved absorption band for this compound that is free from interference. The strong carbonyl (C=O) stretch around 1690 cm⁻¹ is often a suitable choice.
-
Baseline Correction: Apply a consistent baseline correction to all spectra across the width of the selected analytical peak.
-
Calibration Curve: Measure the peak height or peak area of the analytical band for each standard solution. Plot a graph of absorbance versus concentration (µg/mL). Perform a linear regression analysis on the data. The curve should have a correlation coefficient (r²) of ≥ 0.995.
Table 1: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | Absorbance at 1690 cm⁻¹ (AU) |
| 50 | 0.115 |
| 100 | 0.231 |
| 150 | 0.344 |
| 200 | 0.462 |
| 250 | 0.578 |
-
Sample Quantification: Measure the absorbance of the analytical peak for the sample preparation. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample solution (C_soln).
-
Calculate Percentage in Ointment: The percentage of this compound in the original ointment sample can be calculated using the following formula:
% API = (C_soln × V × 100) / (W_sample × 1000)
Where:
-
C_soln = Concentration in the sample solution (µg/mL)
-
V = Volume of solvent used for extraction (mL)
-
W_sample = Weight of the ointment sample (mg)
-
Method Validation
To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][9]
-
Specificity: Analyze a placebo ointment sample. The resulting spectrum should show no significant absorption at the analytical wavenumber, confirming that the excipients do not interfere with the API's quantification.
-
Linearity: Assessed from the calibration curve (r² ≥ 0.995) over the specified concentration range.
-
Accuracy: Perform recovery studies by spiking a placebo ointment with known amounts of API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze a minimum of six independent sample preparations. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess variability. The RSD should remain within acceptable limits.
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Cloudy Extract | Incomplete precipitation of excipients. | Increase centrifugation time/speed. Use a smaller pore size filter. |
| Low Recovery | Incomplete API extraction. | Increase vortexing time. Evaluate alternative extraction solvents. |
| High RSD | Inconsistent sample preparation or cell filling. | Ensure consistent and thorough mixing. Flush cell adequately between samples. |
| Non-linear Curve | Detector saturation at high concentrations. | Dilute standards and samples to fall within the linear range of the detector. |
| Baseline Drift | Instrument instability, temperature fluctuation. | Allow instrument to warm up and stabilize. Re-run background spectrum frequently. |
Conclusion
The described FTIR spectroscopic method provides a simple, rapid, and reliable means for the quantitative determination of this compound in ointment formulations.[3] With proper validation, this technique can be effectively implemented in quality control laboratories for routine analysis, ensuring product quality and compliance with regulatory standards.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. impactfactor.org [impactfactor.org]
- 4. azom.com [azom.com]
- 5. agilent.com [agilent.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. database.ich.org [database.ich.org]
- 10. tpcj.org [tpcj.org]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. jascoinc.com [jascoinc.com]
- 16. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: Enhancing Topical Delivery of Triethanolamine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Full Potential of Topical Triethanolamine Salicylate
This compound, an organic salt of salicylic acid, is a widely utilized topical analgesic for the temporary relief of minor pains associated with muscle strains, sprains, bruises, and arthritis.[1][2] Its mechanism of action involves the inhibition of cyclo-oxygenase (COX) enzymes, which reduces the production of pain- and inflammation-inducing prostaglandins at the application site.[3] A key advantage of this compound is its lack of a distinct odor, which improves patient compliance compared to other topical analgesics.[1][4]
Despite its efficacy, the therapeutic potential of this compound can be limited by the formidable barrier of the skin, specifically the stratum corneum.[4] This outermost layer of the epidermis restricts the passage of many drug molecules, potentially leading to suboptimal drug concentrations at the target tissue. To overcome this challenge, the incorporation of penetration enhancers into this compound formulations presents a promising strategy to augment its topical delivery and enhance its therapeutic effect.[4]
These application notes provide a comprehensive guide for researchers and formulation scientists on the principles and practical application of penetration enhancers in the development of this compound formulations. This document will delve into the mechanisms of various penetration enhancers, offer detailed protocols for formulation and evaluation, and provide insights into ensuring the safety and efficacy of the final product.
The Science of Skin Penetration Enhancement
The primary obstacle to effective topical drug delivery is the stratum corneum, a highly organized structure of corneocytes embedded in a lipid-rich matrix. Penetration enhancers are chemical or physical agents that reversibly diminish the barrier function of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and, in some cases, into the systemic circulation.[5]
The mechanisms by which chemical penetration enhancers operate can be broadly categorized as follows:
-
Disruption of the Stratum Corneum Lipids: Many enhancers fluidize the intercellular lipid bilayers of the stratum corneum, disrupting their highly ordered structure and creating pathways for drug diffusion.[5]
-
Interaction with Intracellular Proteins: Some enhancers can interact with the keratin within the corneocytes, leading to a more permeable protein structure.
-
Improved Partitioning and Solubility: Certain enhancers can alter the solubility of the drug within the formulation and improve its partitioning from the vehicle into the stratum corneum.[5]
It is also important to consider the potential for synergistic effects when combining different penetration enhancers.[6][7] A combination of enhancers acting through different mechanisms can lead to a greater enhancement in drug permeation than the sum of their individual effects.
Selecting the Right Penetration Enhancer for this compound Formulations
The choice of penetration enhancer is critical and depends on the physicochemical properties of the API, the desired formulation type (e.g., gel, cream, lotion), and safety considerations. For this compound, which is hydrophilic, enhancers that can modulate the lipid barrier or improve its partitioning into the skin are of particular interest.[8][9]
Here are some classes of chemical penetration enhancers that have shown promise for enhancing the delivery of various APIs, including salicylates:
-
Solvents and Co-solvents:
-
Transcutol® (Diethylene Glycol Monoethyl Ether): A powerful solubilizing agent and penetration enhancer that can significantly increase the flux of both hydrophilic and lipophilic drugs across the skin.[8][9] Studies have shown Transcutol® to be an effective enhancer for this compound permeation through rat skin, increasing the flux by as much as 11-fold.[8][9]
-
Propylene Glycol: A commonly used solvent and humectant that can enhance drug penetration by hydrating the stratum corneum and acting as a co-solvent for the API.[10]
-
Ethanol: Often used in topical formulations, ethanol can enhance penetration by extracting lipids from the stratum corneum and increasing the solubility of the drug in the vehicle.[10]
-
-
Terpenes:
-
Fatty Acids:
-
Oleic Acid: A well-known penetration enhancer that can fluidize the lipid bilayers of the stratum corneum.[5]
-
-
Surfactants:
The following table summarizes the potential penetration enhancers and their proposed mechanisms of action for enhancing this compound delivery:
| Penetration Enhancer Class | Example(s) | Proposed Mechanism of Action |
| Solvents/Co-solvents | Transcutol®, Propylene Glycol, Ethanol | Increased drug solubility in the vehicle, improved partitioning into the stratum corneum, hydration of the stratum corneum, lipid extraction.[8][9][10] |
| Terpenes | Eucalyptus Oil | Disruption of the ordered lipid structure of the stratum corneum.[4][8][9] |
| Fatty Acids | Oleic Acid | Fluidization of the intercellular lipid bilayers.[5] |
| Surfactants | Sodium Lauryl Sulfate (SLS) | Disruption of the lipid structure of the stratum corneum.[8][9] |
Protocol 1: Formulation of a this compound Gel with Penetration Enhancers
This protocol provides a step-by-step guide for the laboratory-scale preparation of a this compound hydrogel incorporating various penetration enhancers. This formulation is designed to be a starting point for further optimization.
Materials:
-
This compound USP
-
Carbopol® 940 (or other suitable gelling agent)
-
Penetration Enhancer (e.g., Transcutol®, Propylene Glycol, Eucalyptus Oil)
-
Triethanolamine (as a neutralizing agent)
-
Purified Water
-
Preservative (e.g., Methylparaben, Propylparaben)
-
Analytical Balance
-
pH Meter
-
Homogenizer or Mechanical Stirrer
-
Beakers and other standard laboratory glassware
Formulation Table (Example):
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 10.0 |
| Carbopol® 940 | Gelling Agent | 1.0 |
| Penetration Enhancer | Penetration Enhancer | 5.0 - 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Preservative | Preservative | q.s. |
| Purified Water | Vehicle | q.s. to 100 |
Step-by-Step Procedure:
-
Preparation of the Gel Base:
-
Accurately weigh the required amount of Carbopol® 940 and slowly disperse it in a beaker containing a known volume of purified water while stirring continuously with a mechanical stirrer to avoid the formation of lumps.
-
Allow the dispersion to hydrate for at least 2 hours (or overnight) until a translucent, lump-free dispersion is formed.
-
-
Incorporation of Active and Enhancer:
-
In a separate beaker, dissolve the this compound and the chosen penetration enhancer in a portion of the purified water. If a preservative is being used, it can also be dissolved in this phase.
-
Slowly add this active-enhancer solution to the hydrated Carbopol® dispersion with continuous stirring.
-
-
Neutralization and Gel Formation:
-
While stirring, slowly add triethanolamine dropwise to the mixture.
-
Monitor the pH of the formulation using a calibrated pH meter. Continue adding triethanolamine until the pH reaches the desired range of 6.5-7.0. A clear, viscous gel will form upon neutralization.
-
-
Final Homogenization and Degassing:
-
Homogenize the final gel formulation for a few minutes to ensure uniformity.
-
Allow the gel to stand for some time to remove any entrapped air bubbles.
-
-
Characterization of the Formulation:
-
Visual Inspection: Observe the clarity, color, and consistency of the prepared gel.
-
pH Measurement: Confirm the final pH of the gel.
-
Viscosity: Measure the viscosity of the formulation using a suitable viscometer.
-
Spreadability: Evaluate the spreadability of the gel, which is an important parameter for topical application.
-
Protocol 2: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
IVPT is a crucial in vitro method to evaluate the permeation of this compound from different formulations across a skin membrane. This protocol outlines the procedure using vertical Franz diffusion cells.
Materials and Equipment:
-
Franz Diffusion Cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Water bath with circulator
-
Magnetic stirrers and stir bars
-
Syringes and needles for sampling
-
Validated analytical method (e.g., HPLC) for quantifying this compound
Experimental Workflow Diagram:
Caption: Workflow for In Vitro Permeation Testing (IVPT).
Step-by-Step Procedure:
-
Skin Membrane Preparation:
-
If using full-thickness skin, carefully remove any subcutaneous fat and tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor solution for at least 30 minutes prior to mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin.
-
-
System Equilibration:
-
Place the assembled Franz cells in a water bath maintained at 32 ± 1 °C to mimic the physiological temperature of the skin surface.
-
Start the magnetic stirrers in the receptor chambers to ensure a uniform concentration of the permeated drug.
-
-
Formulation Application:
-
Accurately weigh a specific amount of the this compound formulation and apply it evenly to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a defined volume of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated analytical method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
The lag time (tL) can be determined by extrapolating the linear portion of the plot to the x-axis.
-
Data Presentation:
The permeation data can be summarized in a table for easy comparison between different formulations.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (tL) (h) | Enhancement Ratio* |
| Control (without enhancer) | 1.0 | ||
| Formulation A (with Enhancer X) | |||
| Formulation B (with Enhancer Y) | |||
| Formulation C (with Enhancers X+Y) |
*Enhancement Ratio = Jss of formulation with enhancer / Jss of control formulation
Protocol 3: In Vitro Skin Irritation Testing using Reconstructed Human Epidermis (RhE) Models
To ensure the safety of topical formulations containing penetration enhancers, it is essential to evaluate their potential for skin irritation. Modern in vitro methods using reconstructed human epidermis (RhE) models are preferred over traditional animal testing for ethical and scientific reasons. This protocol is based on the principles of the OECD Test Guideline 439.[11][12][13][14]
Principle:
The test assesses the ability of a test substance to cause skin irritation by measuring its effect on the viability of cells in a reconstructed human epidermis model.[11][12] Irritant substances are identified by their ability to decrease cell viability below a defined threshold (typically ≤ 50%).[11][12]
Materials and Equipment:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RhE model manufacturer
-
Test formulation (this compound with penetration enhancer)
-
Negative control (e.g., sterile phosphate-buffered saline)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other suitable solvent for formazan extraction
-
Multi-well plates
-
Spectrophotometer (plate reader)
Experimental Workflow Diagram:
Caption: Workflow for In Vitro Skin Irritation Testing.
Step-by-Step Procedure:
-
Pre-incubation of RhE Tissues:
-
Upon receipt, place the RhE tissue inserts into multi-well plates containing pre-warmed assay medium.
-
Incubate the tissues for a specified period according to the manufacturer's instructions to allow them to equilibrate.
-
-
Application of Test Formulation and Controls:
-
Apply a defined amount of the test formulation, negative control, and positive control to the surface of the RhE tissues in triplicate.
-
-
Incubation:
-
Incubate the dosed tissues for a specified exposure time (e.g., 60 minutes) at 37°C and 5% CO2.[11]
-
-
Rinsing and Post-incubation:
-
After the exposure period, thoroughly rinse the tissues with phosphate-buffered saline to remove the test substance.
-
Transfer the tissues to fresh assay medium and incubate for a post-exposure recovery period (e.g., 42 hours).[11]
-
-
MTT Assay for Cell Viability:
-
After the recovery period, transfer the tissues to a multi-well plate containing MTT solution.
-
Incubate for approximately 3 hours to allow viable cells to convert the yellow MTT into a blue formazan precipitate.[11]
-
-
Formazan Extraction:
-
Carefully remove the tissues from the MTT solution and place them in a new plate.
-
Add isopropanol or another suitable solvent to each well to extract the formazan from the tissues.
-
Shake the plate for a specified time to ensure complete extraction.
-
-
Absorbance Measurement:
-
Transfer the formazan extract to a 96-well plate and measure the optical density (OD) using a spectrophotometer at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each test formulation relative to the negative control.
-
% Viability = (Mean OD of test formulation / Mean OD of negative control) x 100
-
Classify the irritation potential based on the mean percent viability:
-
Data Presentation:
| Formulation | Mean Optical Density (OD) | % Cell Viability | Irritation Classification |
| Negative Control | 100 | Non-irritant | |
| Positive Control | Irritant | ||
| Test Formulation 1 | |||
| Test Formulation 2 |
Regulatory Considerations and Trustworthiness
The development of topical drug products, especially those containing penetration enhancers, is subject to rigorous regulatory scrutiny to ensure their quality, safety, and efficacy.
-
FDA and EMA Guidelines: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the development of topical drug products.[15][16][17][18][19][20] These guidelines emphasize the importance of a thorough understanding of the product's physicochemical characteristics and the impact of excipients, including penetration enhancers, on product performance.[20] The EMA's "Guideline on quality and equivalence of locally applied, locally acting cutaneous products" provides a framework for demonstrating the equivalence of topical products, often utilizing in vitro methods like IVPT.[15][16][17][18][19]
-
Safety Assessment: The use of penetration enhancers necessitates a comprehensive safety evaluation. While they are intended to have a transient effect on the skin barrier, their potential to cause irritation, sensitization, or systemic toxicity must be carefully assessed. The in vitro skin irritation test described in this document is a key component of this safety assessment.
-
Quality Control: The concentration of the penetration enhancer in the final formulation is a critical quality attribute that must be controlled to ensure consistent product performance and safety.
By adhering to these protocols and regulatory guidelines, researchers can develop this compound formulations with enhanced penetration that are both effective and safe for patient use.
References
- 1. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altex.org [altex.org]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Enhancers for Transdermal Drug Delivery - 百度学术 [a.xueshu.baidu.com]
- 8. nano.ajums.ac.ir [nano.ajums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. iivs.org [iivs.org]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. New EMA Guideline on Topical Products: Impact in IVRT and IVPT [kymos.com]
- 16. asphalion.com [asphalion.com]
- 17. Quality and equivalence of locally applied, locally acting cutaneous products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. EMA Guideline on Quality and Equivalence of Topical Products - ECA Academy [gmp-compliance.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Formulation Challenges with Triethanolamine Salicylate (TEAS) in Aqueous Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for triethanolamine salicylate (TEAS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating with TEAS in aqueous and semi-aqueous systems. While TEAS is generally classified as water-soluble, its behavior in complex formulations can present significant challenges, from precipitation and instability to suboptimal drug loading.
This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles. We will explore the causality behind common issues and provide self-validating, step-by-step methodologies to ensure the successful development of your TEAS-based formulations.
Part 1: Frequently Asked Questions (FAQs) - Understanding TEAS Fundamentals
This section addresses the most common initial queries regarding the properties and behavior of this compound.
Q1: What is the intrinsic aqueous solubility of this compound (TEAS), and why does my experience seem to contradict this?
A1: this compound (TEAS), also known as trolamine salicylate, is the salt formed from the reaction of a weak base, triethanolamine (TEA), and a weak acid, salicylic acid[1][2][3]. Technical data sheets often classify it as "very soluble" or "miscible" with water[4][5][]. A commercially available 90% aqueous solution further attests to its high water solubility[7].
The discrepancy you may be experiencing arises because the stability and solubility of this salt are highly dependent on the formulation's microenvironment. In a complex system, factors such as pH, the presence of other ionic species, and interactions with other excipients can disrupt the salt's equilibrium, leading to the precipitation of its less soluble component, salicylic acid. Therefore, while TEAS is soluble in pure water, maintaining that solubility in a final formulation is the primary challenge.
Q2: My TEAS formulation is clear initially but shows precipitation after pH adjustment or the addition of other ingredients. What's happening?
A2: This is a classic sign of equilibrium disruption. TEAS exists in solution as protonated triethanolamine and the salicylate anion[2]. The formulation's pH is the most critical factor governing this equilibrium.
-
Lowering the pH: If you introduce acidic excipients or adjust the pH downwards, the excess protons (H+) will combine with the salicylate anion to form free salicylic acid. Salicylic acid itself has very low water solubility and will precipitate out once its solubility limit is exceeded.
-
Ionic Interactions: Adding high concentrations of other salts can lead to a "salting-out" effect, reducing the solubility of TEAS. Furthermore, some excipients may directly interact with either the triethanolamine or salicylate ions, forming less soluble complexes.
The diagram below illustrates the pH-dependent equilibrium that is critical to maintaining TEAS solubility.
Caption: pH-dependent equilibrium of TEAS in an aqueous solution.
Q3: How can I quantitatively measure the concentration of TEAS in my formulation to assess solubility?
A3: Accurate quantification is key. The most straightforward method for routine analysis is UV-Visible spectrophotometry, as the salicylate moiety is a strong chromophore.
-
UV-Vis Spectrophotometry: Salicylate exhibits a characteristic absorbance maximum. You can prepare a standard curve using known concentrations of TEAS in your formulation's vehicle (without the active ingredient) to quantify the amount of dissolved TEAS. Analysis is often performed around 236 nm[8].
-
High-Performance Liquid Chromatography (HPLC): For more complex matrices where excipients may interfere with UV-Vis analysis, an HPLC-UV method is recommended[9]. This allows for the separation of TEAS from other components before quantification, providing greater accuracy and specificity.
Part 2: Troubleshooting Guide - Advanced Formulation Strategies
When simple dissolution fails, a systematic approach to formulation is required. This section details common problems and provides structured solutions.
Workflow for Troubleshooting TEAS Formulation Issues
Before diving into specific protocols, it's helpful to visualize the decision-making process. The following workflow outlines a logical path from identifying a solubility problem to selecting an appropriate enhancement strategy.
Caption: Logical workflow for addressing TEAS solubility challenges.
Issue 1: Precipitation in a Multi-Component Topical Gel
-
Scenario: You are developing a topical gel containing 10% TEAS. The formulation is stable until a carbomer gelling agent is added, after which you observe cloudiness and precipitation.
-
Causality: Carbomers are acidic polymers. When dispersed in water, they lower the pH significantly, causing the TEAS to dissociate and the salicylic acid to precipitate, as explained in FAQ A2.
-
Troubleshooting Strategy: pH Control & Neutralization
-
Separate Phases: Prepare your aqueous phase with all water-soluble ingredients except the carbomer and TEAS. Prepare a separate phase for the TEAS.
-
Disperse Carbomer: Slowly disperse the carbomer into the main aqueous phase with constant stirring until fully hydrated.
-
Neutralize First: Before adding the TEAS, neutralize the carbomer dispersion to a pH between 6.5 and 7.5. Triethanolamine itself is an excellent neutralizer for this purpose and is already a component of your active ingredient[5][10]. Add TEA dropwise until the gel forms and the target pH is reached.
-
Incorporate TEAS Last: Once the gel is formed and the pH is stable in the neutral range, you can now add the TEAS solution. This ensures the TEAS is introduced into an environment where it will remain a soluble salt.
-
Issue 2: Limited Drug Loading and Phase Separation in an Emulsion
-
Scenario: You are trying to incorporate a high concentration of TEAS (>15%) into a cream (an oil-in-water emulsion), but you are experiencing phase separation or cannot dissolve the required amount.
-
Causality: While TEAS is water-soluble, at high concentrations, it can disrupt the delicate hydrophilic-lipophilic balance (HLB) of the emulsion. Furthermore, its solubility limit may be exceeded in the presence of oils and other excipients.
-
Troubleshooting Strategy: Co-solvency and Microemulsions
A. Co-solvency
The addition of a water-miscible co-solvent can increase the solubility of TEAS by reducing the overall polarity of the aqueous phase[11].
Co-solvent Typical Use Level (%) Key Properties Propylene Glycol 5 - 20 Excellent solvent, humectant, and penetration enhancer[12]. Ethanol 5 - 15 Potent solvent and penetration enhancer; can be drying at high levels[8][12]. Polyethylene Glycol 400 (PEG 400) 10 - 30 Good solvent, low volatility, non-irritating[12]. Protocol: See Part 3 for a detailed protocol on screening co-solvents.
B. Micellar Solubilization & Microemulsions
For very high drug loads, creating a microemulsion is a highly effective strategy. Microemulsions are thermodynamically stable, clear dispersions of oil and water stabilized by a surfactant and co-surfactant film[8]. They create "micelles" or nanodroplets that can effectively solubilize the drug.
-
Mechanism: The surfactant and co-surfactant lower the interfacial tension between the oil and water phases, allowing for the spontaneous formation of a stable, high-drug-load system[8]. Non-ionic surfactants like Tween-80 (Polysorbate 80) are often preferred due to their low toxicity and skin irritation potential[8].
-
Component Selection: A study on a TEAS microemulsion successfully used oleic acid as the oil phase, Tween-80 as the surfactant, and ethanol as the co-surfactant[8]. This combination was shown to significantly increase the topical delivery of TEAS[8].
Caption: Conceptual model of TEAS in an O/W microemulsion.
Protocol: See Part 3 for a step-by-step guide to preparing a TEAS-loaded microemulsion.
-
Part 3: Experimental Protocols
Protocol 1: Co-solvent Screening for Enhanced TEAS Solubility
This protocol provides a systematic method for evaluating the effectiveness of different co-solvents.
-
Prepare Stock Solutions:
-
Prepare saturated solutions of TEAS in individual potential co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol). To do this, add an excess of TEAS to a known volume of the solvent, vortex for 5 minutes, and allow it to equilibrate for 24 hours at a controlled temperature.
-
-
Prepare Co-solvent Blends:
-
Create a series of aqueous blends for each co-solvent. For example, for Propylene Glycol, prepare 5%, 10%, 15%, and 20% (v/v) solutions in purified water.
-
-
Determine Saturation Solubility:
-
Add an excess amount of TEAS to 5 mL of each co-solvent blend in separate vials.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled water bath (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
-
Sample and Analyze:
-
After 48 hours, visually confirm that excess solid TEAS is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, dilute it with an appropriate solvent (e.g., water), and analyze the concentration of TEAS using a validated UV-Vis or HPLC method.
-
-
Evaluate Results:
-
Plot the solubility of TEAS (in mg/mL) against the percentage of co-solvent in the blend. The co-solvent that provides the highest solubility at the lowest concentration is often the most efficient choice.
-
Protocol 2: Preparation of a TEAS-Loaded Microemulsion (Based on Titration Method)
This protocol is adapted from established methodologies for formulating TEAS microemulsions for topical delivery[8].
-
Component Selection:
-
Oil Phase: Oleic Acid
-
Surfactant (S): Tween-80 (Polysorbate 80)
-
Co-surfactant (CoS): Ethanol
-
-
Preparation of Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures:
-
Prepare different ratios of S:CoS by weight. Common ratios to screen include 1:1, 2:1, 3:1, and 4:1. For example, to make a 1:1 ratio, mix 5g of Tween-80 with 5g of ethanol.
-
-
Constructing the Pseudo-Ternary Phase Diagram:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (oleic acid) at ratios ranging from 1:9 to 9:1 (oil:Sₘᵢₓ).
-
Titrate each mixture with purified water dropwise, vortexing continuously.
-
Observe the mixture for clarity. The point at which the mixture turns from turbid to clear and transparent indicates the formation of a microemulsion.
-
Plot these points on a ternary phase diagram to identify the microemulsion region for each Sₘᵢₓ ratio.
-
-
Loading TEAS into the Optimized Microemulsion:
-
Select the Sₘᵢₓ ratio that provides the largest stable microemulsion region.
-
First, dissolve the desired amount of TEAS in the Sₘᵢₓ blend.
-
Add the oleic acid (oil phase) to this mixture and vortex until uniform.
-
Slowly add the required amount of water (as determined from your phase diagram) and vortex until a clear, transparent microemulsion forms. The final formulation should be optically clear and stable against phase separation[8].
-
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 3. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gihonlab.com [gihonlab.com]
- 5. CAS 2174-16-5 Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 7. TEA SALICYLATE 90% AQUEOUS SOL Supplier | | Your Reliable Distributor UPIglobal [upichem.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Method for testing trolamine salicylate - Chromatography Forum [chromforum.org]
- 10. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Triethanolamine Salicylate Crystallization in Gel Formulations
Version: 1.0
Introduction
Triethanolamine salicylate (TEAS) is a widely utilized active pharmaceutical ingredient (API) in topical analgesic formulations for the temporary relief of minor muscle and joint pain.[1][2] Its formulation as a gel offers advantages in terms of application and patient acceptability.[3] However, a significant challenge in the development of TEAS gels is the potential for the API to crystallize over time. This phenomenon can negatively impact the therapeutic efficacy, physical stability, and aesthetic properties of the product.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the crystallization of this compound in gel formulations. We will delve into the underlying physicochemical principles, offer practical troubleshooting strategies in a question-and-answer format, and provide detailed experimental protocols to ensure the development of stable and effective TEAS gel products.
I. Troubleshooting Guide: Addressing TEAS Crystallization
This section is designed to provide direct answers and actionable solutions to common problems encountered during the formulation of this compound gels.
Question 1: "I've observed needle-like crystals forming in my TEAS gel upon storage. What is the primary cause of this instability?"
Answer: The formation of crystals in your this compound gel is a classic sign of supersaturation, where the concentration of TEAS exceeds its solubility in the gel matrix. Several factors can contribute to this phenomenon:
-
pH Shift: this compound is the salt of a weak acid (salicylic acid) and a weak base (triethanolamine).[1][2][4] The solubility of this salt is highly dependent on the pH of the formulation. A decrease in pH can lead to the protonation of the salicylate anion, forming the less soluble salicylic acid, which can then crystallize. Conversely, a significant increase in pH could potentially deprotonate the triethanolamine, disrupting the salt structure.
-
Solvent Evaporation: Gels, particularly hydrogels, can lose water or other volatile solvents over time, especially if the packaging is not hermetically sealed. This loss of solvent increases the concentration of TEAS, leading to supersaturation and subsequent crystallization.
-
Temperature Fluctuations: The solubility of TEAS is temperature-dependent. Exposure to lower temperatures during storage or transport can decrease its solubility, triggering nucleation and crystal growth. Subsequent warming may not be sufficient to redissolve the crystals completely.
-
Incompatible Excipients: Certain excipients in the formulation can interact with TEAS or alter the solvent properties of the gel matrix, reducing its solubility.
Question 2: "How can I adjust the pH of my formulation to prevent crystallization, and what is the optimal pH range?"
Answer: Maintaining an appropriate pH is critical for the stability of your TEAS gel. Triethanolamine itself acts as a neutralizing agent for salicylic acid.[1][2][4] The goal is to keep the pH in a range where the salt form is favored and highly soluble.
Recommended Action:
-
pH Measurement: The first step is to accurately measure the pH of your current gel formulation using a calibrated pH meter.
-
Optimal pH Range: While the exact optimal pH can be formulation-dependent, a good starting point for TEAS gels is a slightly alkaline pH, typically in the range of 7.0 to 8.5 . In this range, the salicylic acid will be predominantly in its ionized (salicylate) form, which is more soluble in aqueous environments.
-
pH Adjustment: If the pH of your formulation is below 7.0, you can adjust it upwards using a suitable alkalizing agent. Triethanolamine is a common choice as it is already a component of the API.[5] Add small, precise amounts of a dilute triethanolamine solution while continuously monitoring the pH until it falls within the desired range. It is crucial to add the adjusting agent slowly and with adequate mixing to avoid localized pH "hot spots" that could induce precipitation.
Question 3: "Are there any specific excipients I can add to my gel to inhibit TEAS crystallization?"
Answer: Yes, incorporating crystallization inhibitors, also known as anti-nucleant polymers, is a highly effective strategy.[6][7] These polymers work by various mechanisms, including:
-
Steric Hindrance: They can adsorb onto the surface of newly formed crystal nuclei, physically blocking their growth.
-
Increasing Viscosity: A more viscous gel matrix can slow down the diffusion of TEAS molecules, hindering their ability to come together and form a crystal lattice.
-
Hydrogen Bonding: Some polymers can form hydrogen bonds with TEAS molecules, keeping them in a solvated state and preventing them from self-associating.[8]
Recommended Excipients:
| Excipient Class | Examples | Mechanism of Action |
| Cellulose Derivatives | Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl cellulose (HPC) | Increase viscosity, provide steric hindrance.[9] |
| Polyvinylpyrrolidone (PVP) | PVP K30, PVP K90 | Forms hydrogen bonds with the drug, acts as a protective colloid.[10][11] |
| Poloxamers | Poloxamer 407 | Form micelles that can entrap the drug, increase viscosity.[11] |
| Carbomers | Carbopol® 934P, Carbopol® 940 | Gelling agents that significantly increase viscosity.[3] |
Experimental Approach to Excipient Selection: A systematic approach is to prepare small batches of your TEAS gel with varying concentrations of different crystallization inhibitors. These batches should then be subjected to accelerated stability studies (e.g., cycling between high and low temperatures) to assess their effectiveness in preventing crystal growth.
Question 4: "My gel appears stable at room temperature but forms crystals when refrigerated. How do I address this temperature-induced crystallization?"
Answer: This is a common issue related to the temperature-dependent solubility of TEAS. To address this, you can employ a combination of strategies:
-
Co-solvents: The inclusion of co-solvents can significantly improve the solubility of TEAS across a wider range of temperatures. Co-solvents work by reducing the polarity of the aqueous phase, making it a more favorable environment for the organic salt.
-
Solubility Studies: Conduct solubility studies of TEAS in various co-solvent systems at different temperatures, including refrigerated conditions (e.g., 4°C). This data will help you identify the most effective co-solvent and its optimal concentration.
-
Formulation Re-evaluation: If the addition of a co-solvent is not sufficient, you may need to re-evaluate the overall composition of your gel. This could involve increasing the concentration of the gelling agent to further restrict molecular mobility at lower temperatures or incorporating a synergistic blend of crystallization inhibitors.
II. Frequently Asked Questions (FAQs)
What is the underlying mechanism of this compound crystallization?
Crystallization is a thermodynamic process driven by the system's tendency to reach the lowest possible energy state. It occurs in two main stages:
-
Nucleation: The initial formation of small, ordered clusters of molecules (nuclei) from a supersaturated solution. This is the rate-limiting step.
-
Crystal Growth: The subsequent addition of more molecules to the existing nuclei, leading to the formation of macroscopic crystals.
In a TEAS gel, any factor that pushes the concentration of the API beyond its solubility limit (e.g., pH shift, solvent evaporation, temperature drop) will create a supersaturated state, providing the driving force for nucleation and crystal growth.
How does the choice of gelling agent impact the physical stability of a TEAS gel?
The gelling agent is a critical component that forms the three-dimensional network of the gel.[14] Its properties can significantly influence the stability of the formulation:
-
Viscosity and Network Structure: High-viscosity gels created by polymers like carbomers can physically entrap TEAS molecules, hindering their diffusion and preventing them from aggregating into crystals.[3] The pore size of the gel network can also play a role in confining crystal growth.[15][16]
-
Chemical Interactions: The functional groups on the gelling agent can interact with TEAS. For example, the carboxylic acid groups of carbomers can interact with the triethanolamine component of TEAS. It's essential to ensure these interactions do not negatively impact the solubility of the API.
What analytical techniques can I use to detect and characterize TEAS crystals in my gel?
Several analytical techniques can be employed to study crystallization in your gel formulation:
-
Polarized Light Microscopy (PLM): This is a simple and effective method for visually detecting the presence of crystalline material. Crystalline substances are typically birefringent and will appear bright against a dark background under cross-polarized light.
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect the melting endotherm of any crystalline TEAS present in the gel.[17] This provides quantitative information about the amount of crystalline material.
-
X-ray Powder Diffraction (XRPD): XRPD is the gold standard for identifying the crystalline form (polymorph) of the API.[10] A sharp diffraction pattern indicates the presence of crystalline material, while a broad halo suggests an amorphous state.
-
Scanning Electron Microscopy (SEM): SEM can provide high-resolution images of the crystal morphology (e.g., needle-like, prismatic), which can be useful for understanding the crystallization process.[17]
Can the order of addition of ingredients during the manufacturing process affect the stability of the gel?
Absolutely. The manufacturing process plays a crucial role in the final stability of the product.
Recommended Order of Addition:
-
Disperse the Gelling Agent: Disperse the gelling agent (e.g., carbomer) in the aqueous phase with vigorous stirring until fully hydrated.
-
Dissolve TEAS: In a separate vessel, dissolve the this compound in the co-solvents (e.g., propylene glycol, ethanol) and any other oil-soluble ingredients.
-
Combine Phases: Slowly add the TEAS solution to the hydrated gelling agent dispersion with continuous mixing.
-
Neutralization and Final pH Adjustment: Add the neutralizing agent (e.g., triethanolamine) to form the gel and adjust the final pH to the target range.[3][18]
This sequence ensures that the TEAS is fully dissolved before being incorporated into the gel matrix, minimizing the risk of seeding crystallization.
III. Experimental Protocols
Protocol 1: Preparation of a Stable this compound Gel
This protocol provides a starting point for the formulation of a stable TEAS gel. The concentrations of the excipients may need to be optimized for your specific requirements.
Materials:
-
This compound (TEAS)
-
Carbomer 940
-
Propylene Glycol
-
Ethanol (95%)
-
Triethanolamine (for pH adjustment)
-
Purified Water
Equipment:
-
Analytical balance
-
Homogenizer or overhead stirrer
-
pH meter
-
Beakers and other standard laboratory glassware
Procedure:
-
Carbomer Dispersion: In a beaker, add the required amount of purified water. Slowly sprinkle the Carbomer 940 onto the surface of the water while stirring continuously with a homogenizer at low speed to avoid clumping. Continue stirring until a uniform, translucent dispersion is formed.
-
API Solution: In a separate beaker, dissolve the this compound in a mixture of propylene glycol and ethanol. Gently warm the mixture if necessary to facilitate dissolution, but do not exceed 40°C.
-
Combining the Phases: Slowly add the API solution to the carbomer dispersion with continuous mixing.
-
Gel Formation and pH Adjustment: While stirring, slowly add triethanolamine dropwise to the mixture. The viscosity will increase as the carbomer is neutralized. Continue adding triethanolamine until a clear, viscous gel is formed and the pH is within the target range of 7.0-8.5.
-
Final Mixing: Continue mixing for an additional 15-20 minutes to ensure homogeneity.
-
Storage: Store the final gel in a well-sealed container at controlled room temperature.
Protocol 2: Accelerated Stability Study for Crystallization Assessment
This protocol is designed to quickly evaluate the physical stability of your TEAS gel formulations.
Procedure:
-
Sample Preparation: Prepare several batches of your TEAS gel, including a control (your original formulation) and variations with different co-solvents or crystallization inhibitors.
-
Temperature Cycling: Subject the samples to temperature cycling. A common cycle is:
-
4°C for 24 hours
-
40°C for 24 hours
-
Repeat this cycle for a predetermined number of cycles (e.g., 5-10 cycles).
-
-
Visual Inspection: After each cycle, visually inspect the samples for any signs of crystal formation.
-
Microscopic Analysis: At the end of the study, analyze a small sample of each gel under a polarized light microscope to detect any microcrystals that may not be visible to the naked eye.
-
Further Characterization: For any formulations that show signs of crystallization, you can perform further characterization using DSC or XRPD to confirm the nature of the crystalline material.
IV. Visualizations
Diagram 1: Factors Influencing TEAS Crystallization
Caption: Key factors that can lead to the supersaturation and subsequent crystallization of this compound in a gel formulation.
Diagram 2: Troubleshooting Workflow for TEAS Crystallization
Caption: A systematic workflow for troubleshooting and resolving crystallization issues in this compound gel formulations.
V. References
-
Sun, M., & Sun, Y. (2021). Application of Polymers as a Tool in Crystallization—A Review. Polymers, 13(16), 2643. --INVALID-LINK--
-
Hadgraft, J., & Lane, M. E. (2016). Drug crystallisation – implications for topical and transdermal delivery. Expert Opinion on Drug Delivery, 13(6), 817-830. --INVALID-LINK--
-
National Center for Biotechnology Information (n.d.). Triethylamine salicylate. PubChem. Retrieved from --INVALID-LINK--
-
Hadgraft, J., & Lane, M. E. (2016). Drug crystallization - implications for topical and transdermal delivery. Expert Opinion on Drug Delivery, 13(6), 817-30. --INVALID-LINK--
-
DrugBank Online (n.d.). This compound. DrugBank. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information (n.d.). Trolamine salicylate. PubChem. Retrieved from --INVALID-LINK--
-
Wikipedia (n.d.). Trolamine salicylate. Retrieved from --INVALID-LINK--
-
Mohammed, Y., et al. (2022). The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives. Frontiers in Drug Delivery, 2, 1008337. --INVALID-LINK--
-
Li, W., et al. (2011). Gel-Induced Selective Crystallization of Polymorphs. Crystal Growth & Design, 11(5), 1545-1549. --INVALID-LINK--
-
Wuhan Fortuna Chemical Co., Ltd. (n.d.). Cosmetic Ingredients this compound CAS NO 2174-16-5 Wholesale & Bulk. Fortunachem. Retrieved from --INVALID-LINK--
-
García-Ruiz, J. M., et al. (2020). Crystal Growth in Gels from the Mechanisms of Crystal Growth to Control of Polymorphism: New Trends on Theoretical and Experimental Aspects. Crystals, 10(6), 443. --INVALID-LINK--
-
Cölfen, H. (2003). Techniques for analyzing the early stages of crystallization reactions. ResearchGate. --INVALID-LINK--
-
Bassett, D., & Barnes, D. (2021). Excipient Choices and Why They Matter in Topical Formulations. ONdrugDelivery. --INVALID-LINK--
-
Advanced Science News (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. --INVALID-LINK--
-
Li, Y., et al. (2022). Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. Pharmaceutics, 14(5), 1045. --INVALID-LINK--
-
Jain, P., & Banga, A. K. (2010). Inhibition of crystallization in drug-in-adhesive-type transdermal patches. ResearchGate. --INVALID-LINK--
-
Google Patents (n.d.). Method for preventing crystallization of a pharmaceutical in a polymer film. --INVALID-LINK--
-
Sharma, S., et al. (2019). Formulation and Evaluation of Methyl Salicylate Gel Using Different Concentrations of Gelling Agent. Indo American Journal of Pharmaceutical Sciences, 6(1), 1335-1339. --INVALID-LINK--
-
Tufano, T., et al. (2021). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. Crystals, 11(11), 1386. --INVALID-LINK--
-
Clark, A. H., & Ross-Murphy, S. B. (2010). Techniques for the characterization of physical gels. In Physical Gels from Biological and Synthetic Polymers (pp. 25-56). Cambridge University Press. --INVALID-LINK--
-
JoVE (2017). Crystallization of Salicylic Acid via Chemical Modification. --INVALID-LINK--
-
CD Formulation (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Technobis (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. --INVALID-LINK--
-
EPFL (2015). Preventing crystallization to improve drug efficiency. --INVALID-LINK--
-
Patel, M. R., et al. (2012). Formulation and Evaluation of Trolamine Salicylate Microemulsion. Journal of Applied Pharmaceutical Science, 2(10), 102-107. --INVALID-LINK--
-
Dlamini, D. S., et al. (2021). The effect of pH and temperature on the crystal salts formation and growth. ResearchGate. --INVALID-LINK--
-
Yin, D., et al. (2005). Kinetic Analysis of Protein Crystal Nucleation in Gel Matrix. Biophysical Journal, 89(6), 4244-4251. --INVALID-LINK--
-
Cross, S. E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Dermatology, 148(4), 667-675. --INVALID-LINK--
-
Google Patents (n.d.). Topical composition for delivery of salicylates. --INVALID-LINK--
-
Giegé, R., et al. (2007). Crystallization in Gels and Related Methods. In Crystallization of Nucleic Acids and Proteins (3rd ed.). Oxford University Press. --INVALID-LINK--
-
Al-Khamis, K. I., et al. (1991). Assessment of this compound release from the dermatological bases and the commercial products. Journal of Pharmaceutical Sciences, 80(11), 1047-1051. --INVALID-LINK--
-
Popa, L., et al. (2021). Polymer Gels: Classification and Recent Developments in Biomedical Applications. Gels, 7(4), 208. --INVALID-LINK--
-
Health Canada (2020). This compound (Trolamine). --INVALID-LINK--
-
Prospector (2016). Salicylic Acid: Origins, Formulation Strategies & Delivery Forms. --INVALID-LINK--
-
Grases, F., et al. (1998). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Scandinavian Journal of Urology and Nephrology, 32(3), 169-173. --INVALID-LINK--
-
Patel, J. R., et al. (2012). Formulation and Evaluation of Novel Gel Containing Liquid Crystals of Naproxen. Prime Scholars Library. --INVALID-LINK--
-
La Russa, M. F., et al. (2022). The Use of Phosphonates to Inhibit Salt Crystallization: A Laboratory Study for the Sustainable Conservation of Mural Paintings in the Hypogea Context. Coatings, 12(11), 1709. --INVALID-LINK--
-
ResearchGate (2014). What is the role of buffer pH and salt conc. in crystallization?. --INVALID-LINK--
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 5. CAS 2174-16-5 Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ondrugdelivery.com [ondrugdelivery.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ulprospector.com [ulprospector.com]
- 14. Polymer Gels: Classification and Recent Developments in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Techniques for the characterization of physical gels (Chapter 2) - Physical Gels from Biological and Synthetic Polymers [cambridge.org]
- 18. primescholars.com [primescholars.com]
Technical Support Center: Troubleshooting Phase Separation in Triethanolamine Salicate Emulsions
Welcome to the Technical Support Center for troubleshooting phase separation in triethanolamine salicylate emulsions. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with their emulsion formulations. Here, we will delve into the root causes of phase separation and provide actionable solutions based on established scientific principles.
Introduction to this compound Emulsion Stability
This compound is a popular active pharmaceutical ingredient (API) for topical analgesics.[1][2] It is often formulated as an oil-in-water (o/w) emulsion to enhance skin feel, improve drug delivery, and ensure patient compliance.[3] However, emulsions are thermodynamically unstable systems, and preventing the dispersed oil droplets from coalescing and separating from the aqueous phase is a critical formulation challenge.[3]
Phase separation can manifest in several ways, including:
-
Creaming: The rising of dispersed droplets to form a concentrated layer at the top of the emulsion. This is often a precursor to coalescence.
-
Coalescence: The merging of smaller droplets to form larger ones, which can eventually lead to a complete separation of the oil and water phases.[4]
-
Breaking: An irreversible separation of the oil and water phases.
Understanding the fundamental principles of emulsion stability is key to effective troubleshooting. A stable emulsion relies on a robust interfacial film around the dispersed droplets that prevents them from aggregating. In this compound emulsions, this film is often created in situ by the reaction of triethanolamine (a weak base) with a fatty acid (like stearic or oleic acid) to form a soap (triethanolamine stearate or oleate), which acts as the emulsifying agent.[5]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the formulation of this compound emulsions.
Issue 1: My emulsion is showing signs of creaming and separation shortly after preparation.
Question: I've just formulated my this compound emulsion, but I'm already seeing a distinct layer of cream at the top. What's going wrong?
Answer: Creaming and early-stage separation are classic signs of an unstable emulsion, primarily due to an inadequate or ineffective emulsifier layer around the oil droplets.[5] Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Triethanolamine to Fatty Acid Ratio | The emulsifying soap is formed by the reaction of triethanolamine with a fatty acid. An improper molar ratio can result in insufficient soap formation or an excess of unreacted components, both of which compromise the integrity of the interfacial film.[5] | Ensure the correct stoichiometric ratio of triethanolamine to your chosen fatty acid. A common starting point is a 2-5 fold excess of fatty acid to triethanolamine by weight. |
| Suboptimal pH | The formation of the triethanolamine soap emulsifier is pH-dependent. An acidic or neutral pH will not sufficiently neutralize the fatty acid, leading to poor emulsifier formation.[5][6] | Adjust the pH of the aqueous phase to be slightly alkaline, typically in the range of 7.5-8.5. This can be achieved by carefully adding triethanolamine. Monitor the pH throughout the process. |
| Inadequate Homogenization | The energy input during emulsification is crucial for reducing the size of the oil droplets. Larger droplets have a greater tendency to cream due to buoyancy forces.[7][8][9] | Increase the shear rate or duration of homogenization. High-shear mixers are generally recommended to achieve a fine droplet size distribution.[8][10] However, be aware that excessive shear can sometimes lead to coalescence.[7][10] |
| Incorrect Processing Temperature | The reaction between triethanolamine and fatty acids is more efficient at elevated temperatures.[5] Additionally, heating both the oil and water phases can lower their viscosities, facilitating more efficient droplet disruption during homogenization. | Heat both the oil and water phases separately to 70-80°C before mixing. Maintain this temperature during the initial stages of homogenization to ensure complete formation of the emulsifier. |
| Inappropriate HLB Value | The Hydrophile-Lipophile Balance (HLB) of the emulsifier system must be matched to the required HLB of the oil phase to form a stable o/w emulsion.[11] While the in-situ formed soap has a certain HLB, it may not be optimal for your specific oil blend. | Consider adding a co-emulsifier with a suitable HLB value to achieve the required HLB for your oil phase. The required HLB for many common oils can be found in reference literature.[11] |
Troubleshooting Workflow for Creaming and Separation
Caption: A logical workflow for troubleshooting creaming and separation in emulsions.
Issue 2: My emulsion appears stable initially, but separates after a few days or upon storage at elevated temperatures.
Question: My this compound emulsion looked great at first, but after a week on the shelf, I'm seeing a clear layer of oil on top. What could be causing this delayed instability?
Answer: Delayed phase separation, often accelerated by storage at elevated temperatures, points to more subtle formulation or processing issues that may not be immediately apparent. This type of instability is often due to coalescence, where the dispersed droplets gradually merge over time.
Root Cause Analysis and Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Electrolytes | The addition of electrolytes can disrupt the stability of the emulsion by compressing the electrical double layer around the droplets, reducing repulsive forces and promoting flocculation and coalescence.[12][13][14][15] | Minimize the use of electrolytes in your formulation. If they are necessary, consider using non-ionic surfactants that are less sensitive to their presence.[13] |
| Ostwald Ripening | In polydisperse emulsions, smaller droplets have a higher solubility than larger ones. Over time, the oil from the smaller droplets will diffuse through the aqueous phase and deposit onto the larger droplets, leading to an increase in the average droplet size and eventual instability.[16] | Optimize your homogenization process to achieve a narrow droplet size distribution. Using a combination of high- and low-HLB emulsifiers can also help to stabilize the interfacial film and reduce Ostwald ripening. |
| Incompatible Ingredients | Certain ingredients, such as some preservatives or other active ingredients, may interact with the emulsifier or disrupt the interfacial film, leading to instability. | Review all components of your formulation for potential incompatibilities. Conduct compatibility studies by preparing simplified emulsions with fewer components to identify the problematic ingredient. |
| Inappropriate Packaging | Some plastic packaging can absorb components of the emulsion, particularly lipophilic ingredients like the oil phase or certain emulsifiers. This can alter the formulation's balance and lead to instability over time. | Conduct stability studies in the final intended packaging to ensure there are no interactions. Glass is often a good choice for initial stability testing due to its inertness.[3] |
Troubleshooting Workflow for Delayed Instability
Caption: A systematic approach to diagnosing delayed phase separation in emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for a this compound emulsion?
A1: The optimal pH is typically in the range of 7.5 to 8.5. This slightly alkaline environment ensures the complete neutralization of the fatty acid by triethanolamine to form the soap emulsifier.[5] It's important to monitor and adjust the pH during formulation.
Q2: Can I use a different amine instead of triethanolamine?
A2: While other amines can be used to neutralize fatty acids, triethanolamine is commonly chosen for its safety profile and effectiveness in topical formulations. If you choose to use a different amine, you will need to re-optimize the formulation, paying close attention to the molar ratio, pH, and potential for skin irritation.
Q3: How can I assess the stability of my emulsion more quickly?
A3: Accelerated stability testing can provide valuable insights in a shorter timeframe.[17][18] Common methods include:
-
Centrifugation: Subjecting the emulsion to high centrifugal forces can accelerate creaming and coalescence, providing a rapid indication of its stability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the emulsion can stress the interfacial film and reveal potential weaknesses in the formulation.[3]
-
Elevated Temperature Storage: Storing the emulsion at elevated temperatures (e.g., 40°C or 50°C) can accelerate the rate of degradation and phase separation.[17][19][20]
Q4: What analytical techniques are useful for characterizing my emulsion?
A4: Several techniques can provide quantitative data on your emulsion's properties:
-
Microscopy: Visual observation of the emulsion under a microscope can reveal information about droplet size, shape, and any signs of aggregation.[21][22]
-
Dynamic Light Scattering (DLS): This technique can be used to measure the particle size distribution of the dispersed droplets.[21][22][23]
-
Zeta Potential Measurement: This measures the electrical charge on the surface of the droplets, which is an indicator of the repulsive forces that help to stabilize the emulsion.[23]
-
Rheology: Measuring the viscosity and flow properties of the emulsion can provide insights into its structure and stability.[24]
Experimental Protocols
Protocol 1: Basic Formulation of a this compound Emulsion
This protocol provides a starting point for formulating a simple o/w emulsion.
Materials:
-
Triethanolamine
-
Salicylic Acid
-
Stearic Acid (or other suitable fatty acid)
-
Mineral Oil (or other suitable oil)
-
Purified Water
Procedure:
-
Prepare the Aqueous Phase: In a beaker, dissolve the salicylic acid in purified water with gentle heating and stirring. Add the triethanolamine to neutralize the salicylic acid and form this compound.
-
Prepare the Oil Phase: In a separate beaker, melt the stearic acid and add the mineral oil. Heat to 75°C.
-
Heat the Aqueous Phase: Heat the aqueous phase to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing with a high-shear mixer.
-
Cooling: Continue mixing while allowing the emulsion to cool to room temperature.
Protocol 2: Accelerated Stability Testing via Centrifugation
Procedure:
-
Place a sample of your emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as a clear layer of oil or water.
-
Measure the height of any separated layers to quantify the degree of instability.
References
- 1. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canada.ca [canada.ca]
- 3. agnopharma.com [agnopharma.com]
- 4. Droplet coalescence and phase separation in a topical ointment: Effects of fluid shear and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How high shear mixing can help improve emulsions [manufacturingchemist.com]
- 9. researchgate.net [researchgate.net]
- 10. mixers.com [mixers.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of electrolytes on emulsion type and stability - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stability evaluation of emulsion-based topical preparations: A valuable potential of dynamicmechanical thermoanalysis (… [ouci.dntb.gov.ua]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. mdpi.com [mdpi.com]
- 23. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 24. Investigating the Rheology and Stability of Heavy Crude Oil-in-Water Emulsions Using APG08 Emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Topical Triethanolamine Salicylate
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the topical bioavailability of triethanolamine salicylate (TEAS). Here, we move beyond simple protocols to explore the underlying science, helping you troubleshoot experiments and rationalize your formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and foundational concepts in the development of TEAS formulations.
Q1: What is the primary barrier limiting the topical absorption of this compound?
The principal barrier is the stratum corneum, the outermost layer of the epidermis.[1] This layer is composed of keratin-rich, deceased cells (corneocytes) embedded within a highly organized, lipid-rich matrix. TEAS is a hydrophilic salt, and the lipophilic nature of the stratum corneum significantly restricts its penetration into deeper skin layers where it can exert its therapeutic effect.[1] Studies have shown that partitioning from the vehicle into the skin is often the rate-limiting step for TEAS permeability.[2][3][4]
Q2: My TEAS formulation shows poor in-vitro skin permeation. What are the most common initial factors to check?
There are three primary areas to investigate:
-
Vehicle Composition: The choice of vehicle is critical. An inappropriate vehicle can hinder the release of TEAS. For instance, if TEAS is too highly solubilized in the vehicle, its partitioning coefficient into the stratum corneum may be unfavorably low. The formulation's pH is also crucial, as it can affect both the stability of TEAS and the ionization state of the skin's surface lipids.
-
Drug Concentration: Ensure the concentration of TEAS is appropriate, typically between 10-20% for topical analgesics.[5] While a higher concentration can increase the thermodynamic activity and drive diffusion, it can also lead to formulation instability or skin irritation.
-
Excipient Interactions: Some excipients may inadvertently hinder permeation by forming strong bonds with TEAS, effectively trapping it within the formulation. Review all components for potential interactions.
Q3: Can I use methyl salicylate data to predict the behavior of my this compound formulation?
While both are salicylates, their physicochemical properties are vastly different, leading to different permeation profiles. Methyl salicylate is an ester and is more lipophilic, allowing it to penetrate the stratum corneum more effectively where skin esterases can hydrolyze it to the active salicylate.[6] In contrast, TEAS is a hydrophilic salt.[2][3] Clinical studies have demonstrated that methyl salicylate formulations can result in significantly higher dermal and subcutaneous tissue concentrations of salicylate compared to TEAS formulations.[6][7] Therefore, data from one cannot be directly extrapolated to the other.
Q4: What is a "permeation enhancer," and how does it work for a molecule like TEAS?
A permeation enhancer is an excipient that reversibly reduces the barrier function of the stratum corneum, thereby increasing drug flux.[1] For a hydrophilic drug like TEAS, enhancers can work through several mechanisms:
-
Disrupting Lipid Bilayers: Enhancers like oleic acid or terpenes can fluidize the highly ordered lipids of the stratum corneum, creating more permeable pathways.[1]
-
Altering Drug Solubility and Partitioning: Solvents such as propylene glycol and ethanol can improve the solubility of TEAS and enhance its partitioning from the formulation into the skin.[1][8]
-
Interacting with Keratin: Some enhancers can interact with intracellular proteins, altering the dense structure of corneocytes.
Part 2: Advanced Troubleshooting Guides
This section provides in-depth, Q&A-based guides for specific experimental challenges.
Guide 1: Optimizing Chemical Permeation Enhancer (CPE) Selection
Q: My initial screening of permeation enhancers (e.g., oleic acid, propylene glycol) did not yield a significant increase in TEAS flux. How should I refine my strategy?
A: A lack of significant enhancement points to a mismatch between the enhancer's mechanism and the specific barriers to TEAS permeation. A systematic approach is required.
-
Causality Check: TEAS is hydrophilic, so the primary barrier is the lipid matrix of the stratum corneum.[3] Your chosen enhancer might not be sufficiently disrupting this barrier, or it may not be improving the drug's partitioning coefficient effectively. For example, while propylene glycol is a good solvent, its enhancement effect for TEAS may be limited without a co-enhancer that acts directly on the lipids.[1][3]
-
Troubleshooting Steps:
-
Combine Mechanisms: Instead of a single enhancer, test synergistic combinations. For example, pair a solvent that improves partitioning (like Transcutol® or ethanol) with a lipid fluidizer (like eucalyptus oil or oleic acid).[2][3][4] Studies on TEAS have shown that combinations like Transcutol and eucalyptus oil can increase flux up to 11-fold.[2][3][4]
-
Optimize Concentration: Enhancers have an optimal concentration range. Too low, and the effect is negligible; too high, and it can cause skin irritation or damage the membrane's integrity, leading to artificially high and irrelevant results.[1] Perform a dose-response study for your lead enhancers to find the optimal balance between efficacy and safety.
-
Broaden the Chemical Class: If fatty acids and glycols are ineffective, explore other classes. Terpenes (e.g., menthol), pyrrolidones, and surfactants (e.g., sodium lauryl sulfate) have different mechanisms that may be more effective.[9] For instance, sodium lauryl sulfate has been shown to disrupt skin lipid structure, increasing the diffusion coefficient for TEAS.[2][3][4]
-
-
Data-Driven Decision Making: The following table summarizes potential CPEs for TEAS based on their mechanisms. Use this to guide your selection of synergistic pairs.
| Enhancer Class | Example(s) | Proposed Mechanism of Action | Typical Conc. Range |
| Solvents/Glycols | Ethanol, Propylene Glycol, Transcutol® | Improves drug solubility and partitioning into the stratum corneum.[1][10] | 5-20% |
| Fatty Acids | Oleic Acid | Disrupts and fluidizes the ordered lipid bilayers of the stratum corneum.[1] | 1-5% |
| Terpenes | Menthol, Eucalyptus Oil | Disrupts lipid packing; may also interact with protein domains.[2][9] | 1-10% |
| Surfactants | Sodium Lauryl Sulfate (SLS) | Disrupts lipid structure and can interact with keratin filaments.[2][3] | 0.5-2% |
-
Workflow Visualization: The following diagram illustrates a logical workflow for selecting and optimizing a CPE.
Guide 2: Troubleshooting In-Vitro Permeation Testing (IVPT) with Franz Diffusion Cells
Q: I am observing high variability (high standard deviation) between my replicate Franz cells. What are the likely causes and how can I fix this?
A: High variability in IVPT studies is a common issue that undermines the statistical power of your results. The root cause is almost always inconsistency in the experimental setup, particularly with the skin membrane or cell assembly.
-
Causality Check: The Franz diffusion cell assay measures drug flux across a membrane, which is assumed to be the only variable.[11][12] Any inconsistencies in membrane integrity, thickness, hydration, trapped air bubbles, or dosing will introduce significant experimental error, leading to high variance.
-
Self-Validating Experimental Protocol: Follow this rigorous protocol to minimize variability. Each step includes a rationale to ensure you understand its importance.
Step-by-Step Protocol for Minimizing Variability in Franz Cell Experiments
| Step | Action | Rationale & Troubleshooting |
| 1. Membrane Preparation | Use either excised human/animal skin or a synthetic membrane like Strat-M®.[13] Thaw frozen skin slowly at room temperature.[14] Cut sections large enough to fit the cell and visually inspect for any damage (holes, scratches). Equilibrate the membrane in receptor buffer for at least 30 minutes before mounting.[15] | Rationale: The membrane is the single most critical component. Inconsistent thickness or damage creates variable diffusion pathways. Equilibration ensures consistent hydration, which is vital for standardizing the barrier.[16] |
| 2. Receptor Medium | Use a physiologically relevant buffer (e.g., PBS pH 7.4) and ensure it is fully degassed by vacuum filtration or sonication.[16] Pre-warm the medium to the target temperature (typically 32-37°C).[15] | Rationale: Dissolved gases can form microbubbles on the membrane surface, which act as an artificial barrier and reduce the effective diffusion area.[15][16] This is a major, often overlooked, source of variability. |
| 3. Cell Assembly | Mount the membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.[15] Clamp securely and evenly. Fill the receptor chamber carefully, slightly overfilling through the sampling arm to push out any air. Visually confirm there are NO bubbles trapped under the membrane. | Rationale: Trapped air bubbles are the primary cause of failed replicates. They effectively block diffusion from that area of the membrane, leading to artificially low flux measurements.[15] |
| 4. System Equilibration | Place assembled cells in the water bath and allow the system to equilibrate for at least 30 minutes. Ensure the magnetic stir bar is rotating at a consistent, moderate speed (e.g., 600 RPM) in all cells.[15][16] | Rationale: This ensures the membrane surface reaches a stable, physiological temperature (32°C).[15] Inconsistent stirring speed alters the thickness of the unstirred water layer on the receptor side, which can become a rate-limiting diffusion barrier itself. |
| 5. Dosing | Apply a precise, finite dose of your formulation evenly across the membrane surface in the donor chamber. For semi-solids, use a positive displacement pipette or weigh the dose. Record the exact amount applied. | Rationale: The amount of drug applied defines the concentration gradient (Cd), a key driver of diffusion.[15] Inconsistent dosing leads directly to variable flux. |
| 6. Sampling | At each time point, withdraw the full sample volume from the sampling arm. Immediately replace it with an equal volume of fresh, pre-warmed, degassed receptor medium.[15] Mix the sample well before analysis. | Rationale: Replacing the volume is crucial to maintain sink conditions and a constant receptor volume for accurate calculations.[15] Failure to do so will alter the diffusion dynamics over the course of the experiment. |
| 7. Data Analysis | Analyze samples using a validated HPLC method.[11] Calculate the cumulative amount permeated per unit area (μg/cm²), correcting for sample replacement. Plot this against time. The steady-state flux (Jss) is the slope of the linear portion of this graph.[15] | Rationale: A validated, sensitive analytical method is required to accurately quantify the low concentrations of permeated drug. Proper calculation, including dilution correction, ensures data integrity. |
-
Troubleshooting Visualization: This diagram highlights the critical points of failure that lead to high experimental variability.
By adhering to this rigorous, self-validating protocol, you can systematically eliminate sources of error, increase the reproducibility of your IVPT studies, and generate trustworthy data to guide your formulation development.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] The Effect of Chemical and Physical Enhancers on Trolamine Salicylate Permeation through Rat Skin | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound (Trolamine) - Canada.ca [canada.ca]
- 6. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-lactancia.org [e-lactancia.org]
- 8. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Importance of the formulation in the skin delivery of topical diclofenac: not all topical diclofenac formulations are the same - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. permegear.com [permegear.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing Triethanolamine Salicylate Release with Polymeric Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments focused on the effect of different polymers on the release rate of triethanolamine salicylate (TEAS). Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of polymers in a this compound formulation?
A1: Polymers are crucial in topical and transdermal formulations as they control the release rate of the active pharmaceutical ingredient (API), in this case, this compound. They form a matrix or a reservoir system that modulates the diffusion of the drug to the skin. The choice of polymer and its concentration directly impacts the viscosity, bioadhesion, and ultimately, the therapeutic efficacy of the formulation. The goal is to provide a sustained and controlled delivery of the drug, which can reduce systemic toxicity by directing the drug to the target site.[1]
Q2: Which polymers are most commonly used for controlling the release of this compound?
A2: Several classes of polymers are frequently employed, including:
-
Cellulose derivatives: Such as Hydroxypropyl Methylcellulose (HPMC), are widely used due to their high swellability and thermal gelation properties, making them excellent carriers for drug release systems.[2]
-
Carbomers (polyacrylates): Like Carbopol® 934P and 940, are high molecular weight polymers of acrylic acid. They are used to create gels with varying viscosities that can sustain drug release.[3][4]
-
Poloxamers: These are triblock copolymers that can form thermoreversible gels, meaning they are liquid at cool temperatures and gel at body temperature, which is advantageous for topical application.[5][6]
-
Natural polymers: Such as chitosan, a biodegradable and biocompatible polysaccharide, which can be formulated into nanoparticles for controlled drug delivery.[7][8][9]
-
Polymethacrylates (Eudragit®): These polymers offer pH-dependent or independent drug release, allowing for targeted delivery.[10][11][12][13]
Q3: How does the concentration of the polymer affect the drug release rate?
A3: Generally, an increase in polymer concentration leads to a higher viscosity of the formulation. This increased viscosity creates a more tortuous path for the drug molecules to diffuse through, resulting in a slower release rate.[4] For example, studies with HPMC have shown that increasing its concentration significantly delays drug dissolution.[14] Similarly, with Carbopol, higher concentrations extend the drug release.[4]
Q4: What is an in vitro release test (IVRT) and why is it important?
A4: An in vitro release test (IVRT) is a crucial tool for evaluating the performance of topical semisolid dosage forms.[15] It measures the rate and extent of drug release from a formulation over time, providing valuable insights into its potential in vivo performance.[15] IVRT is essential for formulation screening, quality control, and demonstrating bioequivalence between different formulations.[16]
Troubleshooting Guides
Issue 1: Inconsistent or Unpredictable Release Rates in Carbomer-Based Gels
Q: My this compound release from a Carbopol gel is highly variable between batches. What could be the cause and how can I troubleshoot this?
A: Variability in release from Carbopol gels often stems from inconsistencies in gel preparation, particularly neutralization and hydration.
Causality: Carbopol polymers require neutralization to achieve their maximum viscosity and form a proper gel network. Triethanolamine (TEA) is commonly used as a neutralizing agent.[3] Incomplete or non-uniform neutralization can lead to pockets of lower viscosity within the gel, creating channels for rapid and unpredictable drug release. Furthermore, inadequate hydration time for the Carbopol powder can result in clumps of non-hydrated polymer, disrupting the homogeneity of the gel matrix.
Troubleshooting Protocol:
-
Standardize Polymer Dispersion:
-
Slowly sift the Carbopol powder into the vortex of vigorously stirred purified water to prevent agglomeration.
-
Allow the dispersion to hydrate for a sufficient period (often several hours or overnight) to ensure complete swelling of the polymer particles.[17]
-
-
Optimize Neutralization:
-
Add triethanolamine dropwise while continuously monitoring the pH of the gel. The target pH for topical preparations is typically between 5.3 and 6.5 to be suitable for skin application.[1]
-
Ensure thorough mixing after each addition of TEA to achieve uniform neutralization throughout the gel.
-
-
Validate Homogeneity:
-
Visually inspect the final gel for clarity and the absence of particles or aggregates.[3]
-
Measure the viscosity of different samples from the same batch using a viscometer to confirm uniformity.
-
-
Control Temperature:
-
Prepare all batches at a consistent, controlled room temperature, as temperature can influence polymer hydration and viscosity.
-
Issue 2: Burst Release Observed with HPMC-Based Formulations
Q: I'm observing an initial burst release of this compound from my HPMC matrix, followed by a slower, sustained release. How can I mitigate this burst effect?
A: An initial burst release from HPMC matrices is often due to the drug being present on or near the surface of the formulation, which dissolves rapidly before the protective gel layer fully forms.
Causality: When an HPMC matrix comes into contact with an aqueous medium, the polymer on the surface hydrates and swells to form a viscous gel layer. This gel layer then controls the subsequent release of the drug. The drug on the surface dissolves before this layer is established, leading to a burst effect. The properties of the drug itself, such as its solubility, can also influence this phenomenon.[18]
Troubleshooting Protocol:
-
Modify Polymer Concentration and Viscosity Grade:
-
Increase the concentration of HPMC in your formulation. A higher polymer content will lead to a more viscous and robust initial gel layer, which can better control the initial drug release.[19]
-
Experiment with higher viscosity grades of HPMC. Higher viscosity grades form a stronger gel layer more quickly, which can help to reduce the burst effect.[14]
-
-
Incorporate a Release-Modifying Excipient:
-
Consider adding a small amount of a hydrophobic polymer or lipid to the formulation. This can retard the initial wetting of the matrix surface and slow the dissolution of the surface-level drug.
-
-
Apply a Non-Medicated Coating:
-
For solid dosage forms like tablets, applying a thin, non-medicated HPMC coating can serve as a barrier to delay the initial contact of the drug with the dissolution medium.
-
-
Optimize Drug Particle Size:
-
Using a larger particle size of this compound might decrease the surface area available for immediate dissolution, thereby reducing the burst release.
-
Experimental Protocols
Protocol: In Vitro Release Testing (IVRT) of this compound Gels using Franz Diffusion Cells
This protocol outlines a standard method for assessing the release rate of this compound from a semi-solid formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) with a specific pore size
-
Receptor medium (e.g., phosphate buffered saline pH 7.4) maintained at 32°C.[20]
-
This compound gel formulation
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis
Methodology:
-
Cell Preparation:
-
Equilibrate the Franz diffusion cells with the receptor medium at 32 ± 0.5°C.
-
Ensure the receptor chamber is free of air bubbles.
-
-
Membrane Mounting:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes prior to use.
-
Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring a secure seal.
-
-
Sample Application:
-
Apply a finite dose (e.g., 300 mg) of the this compound gel uniformly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.[21]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the plot represents the release rate (Higuchi model).[20]
-
Data Presentation
Table 1: Comparative Release Kinetics of this compound from Different Polymer Gels
| Polymer System (5% w/w) | Viscosity (cP at 25°C) | Cumulative Release at 8 hours (μg/cm²) | Release Rate (μg/cm²/h^0.5) |
| HPMC K100M | ~100,000 | 450 ± 35 | 159.1 ± 12.4 |
| Carbopol® 940 | ~60,000 | 620 ± 42 | 219.2 ± 14.8 |
| Poloxamer 407 (20% w/w) | ~30,000 (at 32°C) | 780 ± 55 | 275.8 ± 19.4 |
| Chitosan (2% w/w) | ~45,000 | 510 ± 38 | 180.3 ± 13.4 |
Note: The data presented in this table are illustrative and intended for comparative purposes. Actual experimental results may vary.
Visualizations
Caption: Workflow for formulating and evaluating this compound gels.
Caption: Mechanism of drug release from a polymer matrix.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Sol-Gel Behavior of Hydroxypropyl Methylcellulose (HPMC) in Ionic Media Including Drug Release | MDPI [mdpi.com]
- 3. crsubscription.com [crsubscription.com]
- 4. researchgate.net [researchgate.net]
- 5. POLOXAMER 407 NF GEL 20% - PCCA [pccarx.com]
- 6. Poloxamer Gel - PCCA Patients [patients.pccarx.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Benefits and Applications of Eudragit Coated Particles in Pharmaceutical Formulations - nanomicronspheres [nanomicronspheres.com]
- 11. researchgate.net [researchgate.net]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. Interpolymer Complexes of Eudragit® Copolymers as Novel Carriers for Colon-Specific Drug Delivery [mdpi.com]
- 14. Effect of hydroxypropylmethylcellulose (HPMC) on the release profiles and bioavailability of a poorly water-soluble drug from tablets prepared using macrogol and HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ashdin.com [ashdin.com]
- 17. researchgate.net [researchgate.net]
- 18. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Selecting Excipients for Stable Triethanolamine Salicylate Creams
Welcome to the technical support center for topical formulation development. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating stable and effective creams with Triethanolamine Salicylate (TEAS). As a salt of salicylic acid and triethanolamine, TEAS presents unique formulation challenges that require a careful and scientifically-grounded approach to excipient selection.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the development process.
Section 1: Understanding the Active Pharmaceutical Ingredient (API) Profile
A robust formulation begins with a deep understanding of the API. This compound is not just a simple active; it's a salt that influences and is influenced by the formulation's microenvironment.
Q1: What are the critical physicochemical properties of this compound (TEAS) that I must consider during formulation?
Understanding the fundamental properties of TEAS is the first step to avoiding downstream stability and efficacy issues. TEAS is an organic salt used primarily as a topical analgesic and a UVB absorber.[][4] The triethanolamine component neutralizes the acidity of salicylic acid, resulting in a compound with distinct characteristics.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Formulation Implication |
| Appearance | Pale yellow to amber, viscous liquid or crystalline solid.[][5] | Can influence the final color of the cream. Must be uniformly dissolved or dispersed. |
| Solubility | Soluble in water, alcohol, propylene glycol, and glycerin.[5] | Highly suitable for oil-in-water (O/W) emulsions where it will reside in the aqueous phase. |
| Molecular Weight | ~287.31 g/mol .[] | Relevant for calculating molar concentrations and understanding diffusion characteristics. |
| Chemical Nature | Salt of a weak acid (Salicylic Acid) and a weak base (Triethanolamine).[1] | The formulation's pH is critical to maintaining the salt form and preventing dissociation. |
| Stability | Stable under normal storage conditions. Incompatible with strong oxidizing agents.[6] | Requires careful selection of compatible excipients and may necessitate antioxidants. |
Q2: What are the primary stability concerns for TEAS in a cream formulation?
The primary stability concerns for TEAS are both chemical and physical.
-
Chemical Stability: The most significant chemical stability issue is pH-dependent hydrolysis. If the cream's pH shifts outside the optimal range, the TEAS salt can dissociate back into salicylic acid and triethanolamine. Salicylic acid is more irritating to the skin and has different solubility characteristics, which can lead to crystallization and loss of efficacy. The formulation must be buffered to a pH that maintains the integrity of the salt.
-
Physical Stability: Like all emulsion-based systems, TEAS creams are thermodynamically unstable and prone to phase separation over time.[7] This can manifest as creaming, coalescence, or breaking of the emulsion. This is purely an excipient-driven issue and is addressed by selecting an appropriate emulsification and viscosity-modifying system.[7][8]
Section 2: A Systematic Approach to Excipient Selection
The selection of excipients is a multifactorial process aimed at creating a stable, cosmetically elegant, and effective product. The following workflow provides a logical pathway for this process.
Caption: Excipient selection workflow for TEAS cream development.
Q3: How do I choose between an oil-in-water (O/W) and a water-in-oil (W/O) emulsion for TEAS?
For a water-soluble API like TEAS, an oil-in-water (O/W) emulsion is almost always the preferred choice.[][5]
-
Rationale: In an O/W emulsion, the continuous (external) phase is water, and the oil is dispersed within it.[9] Since TEAS is water-soluble, it will be dissolved in the continuous phase, ensuring uniform distribution.
-
Advantages of O/W Creams:
-
Good API Delivery: The dissolved API is in direct contact with the skin upon application.
-
Aesthetics: O/W creams are non-greasy, easily spreadable, and readily absorbed, which is highly desirable for patient compliance.
-
Versatility: A wide range of emulsifiers and thickeners are available for O/W systems.[10]
-
W/O emulsions, where water is the internal phase, are less suitable as they would require dissolving the TEAS in a small, dispersed volume of water, potentially leading to issues with stability and release.
Q4: What emulsifiers are compatible with TEAS and how do I select them?
Emulsifiers are critical for preventing the oil and water phases from separating.[8] For an O/W TEAS cream, non-ionic emulsifiers are generally the safest and most common choice due to their low potential for interaction with the API salt.
Selection Strategy:
-
Primary Emulsifier: Choose a primary emulsifier with a Hydrophile-Lipophile Balance (HLB) value suitable for O/W emulsions (typically > 8).[11]
-
Co-emulsifier: Often, a low-HLB co-emulsifier (like a fatty alcohol) is used in combination with the primary emulsifier. This packs the interfacial film more tightly, significantly enhancing long-term stability.
Table 2: Recommended Non-ionic Emulsifiers for O/W TEAS Creams
| Emulsifier Name | Chemical Class | Typical Use Level (%) | Key Characteristics |
| Cetearyl Alcohol (and) Ceteareth-20 | Ethoxylated Fatty Alcohols | 2 - 7% | A very common, robust, and reliable self-emulsifying wax system. |
| Glyceryl Stearate (and) PEG-100 Stearate | PEG Esters | 2 - 5% | Creates stable and aesthetically pleasing creams with a light feel.[11] |
| Polysorbate 60 or 80 | Polysorbates | 1 - 5% | Often used with a low-HLB co-emulsifier like Sorbitan Stearate or Cetyl/Stearyl Alcohol. |
| Olivem 1000 (Cetearyl Olivate, Sorbitan Olivate) | Olive Oil Derivatives | 3 - 8% | Natural-derived, forms liquid crystal structures that can improve skin hydration.[9] |
Q5: Which thickening agents should I use to ensure physical stability and desired texture?
Thickeners, or rheology modifiers, increase the viscosity of the external phase (water), which slows down the movement of oil droplets and prevents them from coalescing.[8] The choice of thickener is critical for both stability and the final sensory feel of the product.
Table 3: Common Thickeners for O/W Creams
| Thickener Type | Examples | Use Level (%) | Advantages & Considerations |
| Synthetic Polymers | Carbomers (e.g., Carbopol® 974P, 980)[12][13] | 0.1 - 0.5% | Advantages: Highly efficient, create clear gels, provide excellent texture. Considerations: Require neutralization to thicken. Since TEAS contains triethanolamine, this may partially neutralize the carbomer, but pH must be carefully monitored and adjusted (typically to 6.0-7.0) for optimal viscosity.[14] |
| Cellulose Derivatives | Hydroxyethylcellulose (HEC), Hydroxypropyl Methylcellulose (HPMC)[12][15] | 0.5 - 2.0% | Advantages: Work across a wide pH range, good salt tolerance. Considerations: Can sometimes feel slightly tacky on the skin compared to carbomers. |
| Natural Gums | Xanthan Gum, Guar Gum[13][15] | 0.2 - 1.0% | Advantages: Natural origin, good stability. Considerations: Can sometimes result in a stringy texture; clarity may be lower than synthetic polymers. |
| Lipid Thickeners | Cetyl Alcohol, Stearyl Alcohol, Stearic Acid[15] | 1 - 5% | Advantages: Also function as co-emulsifiers and emollients, impart richness to the cream. Considerations: Primarily thicken by adding bulk to the oil phase and structure to the emulsion. |
For a TEAS cream, a combination approach is often best, such as using a carbomer for primary viscosity and texture, supplemented with fatty alcohols (Cetyl or Stearyl Alcohol) for their co-emulsifying and emollient properties.
Q6: How do I select an effective and compatible preservative system?
Any formulation containing water is susceptible to microbial contamination, making a robust preservative system mandatory.[16] The selection of a preservative is heavily dependent on the final pH of the cream.
-
pH Consideration: Many common preservatives, like organic acids (benzoic, sorbic), are most effective at a pH below 5.5.[17][18] A TEAS cream is likely to be formulated at a pH closer to neutral (6.0-7.0) to ensure the stability of the API salt. Therefore, you must choose a preservative that is effective in this pH range.
Table 4: Preservative Options for Formulations with pH 6.0 - 7.0
| Preservative System | INCI Name | Optimal pH Range | Key Characteristics |
| Phenoxyethanol Blends | Phenoxyethanol (and) Caprylyl Glycol (and) Sorbic Acid | ≤ 6.0 (some blends up to 7.0) | Very common, broad-spectrum protection. Check supplier data for specific pH limits.[19] |
| Liquid Germall Plus | Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate | 3.0 - 8.0 | Excellent broad-spectrum activity, highly effective at low concentrations.[20] |
| Paraben Blends | e.g., Methylparaben, Propylparaben | 3.0 - 8.0 | Highly effective and historically widely used, though subject to negative consumer perception.[19][21] |
Pro-Tip: Always perform preservative efficacy testing (PET) or a challenge test to validate that your chosen preservative system is effective in your specific final formulation.
Section 3: Troubleshooting Guide for Common Formulation Issues
Even with careful planning, issues can arise during development. This section addresses common problems in a direct Q&A format.
Caption: Troubleshooting logic for common cream stability issues.
Q: My cream separated after one week. What are the likely causes and how do I fix it?
A: This is a classic sign of emulsion instability.[7]
-
Cause 1: Inadequate Emulsification System. Your emulsifier concentration may be too low, or the overall HLB of your system is incorrect for the oil phase you've chosen.
-
Solution: Increase the concentration of your primary emulsifier. More effectively, add a co-emulsifier like Cetyl or Stearyl Alcohol (1-3%), which will build a stronger interfacial layer and enhance stability.[22]
-
-
Cause 2: Insufficient Viscosity. The viscosity of your cream's water phase is too low, allowing oil droplets to move and merge.
-
Solution: Increase the concentration of your thickening agent (e.g., Carbomer, Xanthan Gum). If you are using a carbomer, double-check that the pH is in the correct range (typically >6.0) for it to be fully effective.[23]
-
Q: The viscosity of my cream dropped significantly after a few days. What happened?
A: This often points to an issue with your thickener, especially if it's a pH-sensitive polymer.
-
Cause 1: pH Drift. Your formulation's pH may have decreased over time due to interaction between excipients. If you are using a carbomer, a drop in pH will cause the polymer to un-swell, leading to a dramatic loss of viscosity.
-
Solution: Measure the pH of the cream over time. If it is drifting, you may need to add a buffering agent (e.g., a citrate or phosphate buffer system) to lock the pH in the desired range.[8]
-
-
Cause 2: Electrolyte Incompatibility. The TEAS itself is a salt. Some thickeners, particularly certain grades of carbomers, are sensitive to high levels of electrolytes, which can interfere with their thickening efficiency.
-
Solution: Switch to a more salt-tolerant thickener like Hydroxyethylcellulose (HEC) or certain specialty acrylate copolymers designed for electrolyte-containing systems.
-
Q: I'm observing crystals forming in my cream during stability testing. What is the cause?
A: Crystal formation indicates that a component has exceeded its solubility limit and is precipitating out of the solution.
-
Cause 1: TEAS Dissociation. The most likely culprit is a pH shift that has caused the TEAS to dissociate into salicylic acid, which is poorly soluble in water and is crystallizing.
-
Solution: Immediately measure the pH of the cream. It has likely dropped. You need to reformulate with a suitable buffer to maintain a pH where TEAS remains in its salt form.
-
-
Cause 2: Supersaturation. An excipient, such as a paraben preservative, may have been added at a concentration above its solubility at a lower storage temperature (e.g., during freeze-thaw testing).
-
Solution: Ensure all ingredients are used within their solubility limits in the respective phase. For preservatives, consider using a blend or a more soluble alternative.
-
Section 4: Key Experimental Protocols
These protocols provide a starting point for manufacturing and testing your TEAS cream.
Protocol 1: Preparation of a Model 10% this compound O/W Cream
This protocol outlines a standard manufacturing process. All percentages are w/w.
Phase A: Oil Phase
-
Stearic Acid: 8.0%
-
Cetyl Alcohol: 2.0%
-
Mineral Oil: 5.0%
-
Propylparaben: 0.1%
Phase B: Aqueous Phase
-
Deionized Water: 64.5%
-
This compound (TEAS): 10.0%
-
Glycerin: 5.0%
-
Methylparaben: 0.2%
-
Carbomer 980: 0.2%
Phase C: Neutralization & Cool Down
-
Triethanolamine (99%): q.s. to pH 6.5
-
Preservative (e.g., Diazolidinyl Urea): 0.5%
Procedure:
-
Aqueous Phase Prep: In a suitable vessel, disperse the Carbomer 980 in deionized water with stirring. Once dispersed, add the Glycerin, Methylparaben, and TEAS. Heat to 75°C and mix until all components are fully dissolved.
-
Oil Phase Prep: In a separate vessel, combine all Phase A ingredients. Heat to 75°C and mix until the phase is uniform and all solids are melted.
-
Emulsification: Slowly add the Oil Phase (A) to the Aqueous Phase (B) while homogenizing at a moderate speed. Maintain the temperature at 75°C. Homogenize for 5-10 minutes until a uniform, white emulsion is formed.
-
Cooling: Begin cooling the emulsion under slow, sweeping agitation.
-
Final Additions: When the temperature is below 45°C, add the Phase C preservative.
-
pH Adjustment: Check the pH of the cream. Slowly add Triethanolamine dropwise to adjust the pH to approximately 6.5. This will cause the carbomer to swell and the cream to thicken significantly.
-
Final Mixing: Continue gentle mixing until the cream is smooth and has reached room temperature.
Protocol 2: Basic Physical Stability Assessment
-
Visual Observation: Store samples at various conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) for 1-3 months. Visually inspect weekly for any signs of phase separation, discoloration, or crystallization.
-
Centrifuge Test: Place 5-10 g of the cream in a centrifuge tube. Spin at 3000 RPM for 30 minutes. Check for any separation of phases. A stable cream should show no separation.
-
Freeze-Thaw Cycling: Place the sample at -10°C for 24 hours, then allow it to thaw at room temperature for 24 hours. Repeat this cycle 3-5 times. Inspect for any signs of instability. This test is particularly harsh and is a good indicator of emulsion robustness.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2174-16-5 [thegoodscentscompany.com]
- 6. Trolamine Salicylate or this compound Manufacturers, SDS [mubychem.com]
- 7. Stability Issues - Botanichem [botanichem.co.za]
- 8. Topical cream formulation - Wikipedia [en.wikipedia.org]
- 9. formulabotanica.com [formulabotanica.com]
- 10. Pharmaceutical Creams: Water or Oil Emulsion? [pion-inc.com]
- 11. specialchem.com [specialchem.com]
- 12. Chemical Thickening Agents in Cosmetics and Personal Care - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 13. specialchem.com [specialchem.com]
- 14. US20070042009A1 - Topical composition for delivery of salicylates - Google Patents [patents.google.com]
- 15. chemistscorner.com [chemistscorner.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. specialchem.com [specialchem.com]
- 18. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 19. microchemlab.com [microchemlab.com]
- 20. The Ultimate List of Preservatives for Skin Care Products [threelittlegoats.com]
- 21. Pain Relief Cream, Trolamine Salicylate 10% [dailymed.nlm.nih.gov]
- 22. scsformulate.co.uk [scsformulate.co.uk]
- 23. pharmtech.com [pharmtech.com]
Technical Support Center: Navigating the Analytical Challenges of Triethanolamine Salicylate in Biological Samples
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the analytical detection of triethanolamine salicylate in biological matrices. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy, precision, and reliability of your bioanalytical data.
Introduction to the Core Challenge
This compound is an organic salt formed between the acidic drug, salicylic acid, and the organic base, triethanolamine[1]. It is commonly used as a topical analgesic[1]. The primary analytical challenge stems from the fact that this salt readily dissociates in aqueous environments, including biological fluids[2]. Consequently, the analytical strategy must consider the detection of the active salicylate moiety and, if required, the triethanolamine component separately. This guide will address the distinct and overlapping challenges of quantifying both components in biological samples such as plasma, urine, and tissue.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the bioanalysis of this compound.
Q1: Do I need to analyze for the intact this compound salt in my biological samples?
A1: It is generally not necessary or feasible to analyze for the intact salt in biological matrices. This compound is expected to dissociate into triethanolamine and salicylate ions upon absorption and distribution in the body[2]. Research has shown that following topical application of this compound, only salicylate is typically detected in plasma, indicating low systemic absorption of the intact salt[1]. Therefore, the focus of bioanalysis is almost always on the quantification of salicylic acid.
Q2: What is the most common analytical technique for measuring salicylate in biological samples?
A2: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent technique. LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial for detecting low concentrations of salicylate and its metabolites in complex biological fluids[3][4]. For higher concentrations, HPLC-UV is a robust and cost-effective alternative[5].
Q3: Is it necessary to quantify triethanolamine (TEA)? If so, what are the recommended methods?
A3: While the primary focus is on salicylate for efficacy and safety assessment, quantifying TEA might be relevant for specific formulation or pharmacokinetic studies. Due to its physicochemical properties (polar, non-volatile, and lacking a strong chromophore), TEA analysis can be challenging. Recommended methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS): This is a highly effective method for retaining and separating polar compounds like TEA[3][6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to increase the volatility of TEA. Silylation or trifluoroacetylation are common derivatization approaches[7][8][9].
Q4: What are the primary challenges I should anticipate when developing a bioanalytical method for this compound?
A4: The main challenges can be categorized as follows:
-
For Salicylate:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of salicylate in LC-MS/MS, leading to ion suppression or enhancement[10][11][12][13].
-
Metabolite Interference: Salicylate is metabolized in the body, and it's important to ensure the analytical method can distinguish it from its metabolites if necessary.
-
Sample Stability: The stability of salicylate in the collected biological matrix during storage and processing needs to be evaluated.
-
-
For Triethanolamine:
-
Poor Retention in Reversed-Phase Chromatography: Due to its high polarity, TEA is not well-retained on traditional C18 columns.
-
Lack of UV Absorbance: This necessitates the use of universal detectors like MS or derivatization for UV detection.
-
Potential for Matrix Effects: Like any analyte in a complex matrix, TEA analysis can be affected by interfering compounds[10][11][12][13].
-
Part 2: Troubleshooting Guide for Salicylate Analysis
This section provides a structured approach to resolving common issues encountered during the quantification of salicylate in biological samples.
Issue 1: Low or No Recovery of Salicylate During Sample Preparation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Extraction | 1. Optimize pH: Ensure the pH of the sample is acidic (typically pH 3-5) before extraction with an organic solvent. 2. Solvent Selection: Test different extraction solvents (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether) to find the one with the best recovery for salicylate. | Salicylic acid is a weak acid. Acidifying the sample protonates the carboxyl group, making it less polar and more soluble in organic solvents, thus improving extraction efficiency. |
| Analyte Degradation | 1. Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. 2. Storage Conditions: Ensure samples are stored at appropriate temperatures (e.g., -80°C) to minimize enzymatic or chemical degradation. | Repeated freeze-thaw cycles can lead to the degradation of analytes and changes in the sample matrix. |
| Protein Binding | 1. Protein Precipitation: Use a protein precipitation step with a cold organic solvent like acetonitrile or methanol before extraction. 2. Sample Dilution: Diluting the sample with the mobile phase can sometimes disrupt protein binding. | Salicylate can bind to plasma proteins. Denaturing these proteins releases the bound analyte, making it available for extraction. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions with Column | 1. Mobile Phase pH: Adjust the pH of the mobile phase to be well below the pKa of salicylic acid (~3.0) to ensure it is in its neutral form. 2. Use a High-Purity Column: Employ a modern, high-purity silica-based C18 column to minimize interactions with residual silanols. | If the mobile phase pH is close to the analyte's pKa, a mixed ionic/neutral state can exist, leading to poor peak shape. Residual silanols on the column packing can interact with the analyte, causing tailing. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute the Sample: Dilute the final extract before injection. | Injecting too much analyte can saturate the stationary phase, leading to peak distortion. |
| Contamination | 1. Flush the System: Flush the injector, column, and detector with a strong solvent. 2. Use Fresh Solvents: Prepare fresh mobile phases daily. | Contaminants in the system can interfere with the chromatography, affecting peak shape. |
Issue 3: Inconsistent Results and High Variability
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Matrix Effects in LC-MS/MS | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d4-salicylic acid) is the best way to compensate for matrix effects. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components. 3. Optimize Chromatography: Adjust the chromatographic conditions to separate salicylate from the regions of ion suppression. | A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing accurate correction. Better sample cleanup removes the source of the interference. Chromatographic separation moves the analyte away from co-eluting interferences. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all steps of the sample preparation are performed consistently for all samples, standards, and quality controls. 2. Use an Internal Standard: Add an internal standard early in the sample preparation process to account for variability in extraction and handling. | Consistency in sample preparation is key to achieving reproducible results. An internal standard helps to correct for variations in sample processing. |
Experimental Workflow: Salicylate Quantification in Plasma using LC-MS/MS
Caption: Workflow for Salicylate Analysis in Plasma.
Part 3: Troubleshooting Guide for Triethanolamine (TEA) Analysis
This section focuses on the unique challenges associated with the quantification of TEA in biological samples.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Polarity of TEA | 1. Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography is designed for the retention of polar compounds. 2. Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to form a more hydrophobic complex with TEA that can be retained on a C18 column[14][15][16][17]. 3. Use a Porous Graphite Carbon (PGC) Column: PGC columns offer a different retention mechanism that can be effective for polar analytes[18][19]. | HILIC uses a polar stationary phase and a mobile phase with a high organic content to retain polar analytes. Ion-pairing reagents form a neutral, more hydrophobic complex with the charged analyte, allowing for retention on a non-polar stationary phase. |
Issue 2: Low Sensitivity or Inability to Detect TEA
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of Chromophore (for UV detection) | 1. Use Mass Spectrometry (MS) Detection: MS is a universal detector that does not require the analyte to have a chromophore. 2. Derivatization: Derivatize TEA with a UV-absorbing or fluorescent tag before HPLC analysis. | MS detects analytes based on their mass-to-charge ratio, making it suitable for compounds without chromophores. Derivatization adds a chemical moiety to the analyte that can be detected by UV or fluorescence detectors. |
| Poor Ionization in MS | 1. Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization of TEA. 2. Mobile Phase Additives: Use mobile phase additives like ammonium formate or ammonium acetate to promote the formation of protonated TEA ions[3]. | The efficiency of electrospray ionization is highly dependent on the source conditions and the composition of the mobile phase. |
Issue 3: Interference from Matrix Components
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Co-eluting Endogenous Compounds | 1. Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., silica-based or mixed-mode) to selectively extract TEA and remove interfering compounds[18][19]. 2. Optimize Chromatographic Separation: Fine-tune the mobile phase gradient and column chemistry to achieve better separation of TEA from matrix components. | SPE provides a more thorough cleanup of the sample compared to simple protein precipitation or liquid-liquid extraction. Improved chromatographic resolution is a fundamental way to reduce matrix effects. |
| Matrix Effects in MS | 1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS for TEA (if available) will co-elute and experience the same matrix effects. 2. Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. | A SIL-IS is the gold standard for correcting matrix effects. Matrix-matched calibrators can account for predictable ion suppression or enhancement. |
Experimental Workflow: Triethanolamine (TEA) Quantification in Urine using HILIC-LC-MS/MS
Caption: Workflow for Triethanolamine Analysis in Urine.
References
- 1. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by isocratic high-pressure liquid chromatography with post-column hydrolysis and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous measurements of acetaminophen and salicylate in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. distantreader.org [distantreader.org]
- 9. derivatization of triethanolamine - Chromatography Forum [chromforum.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Matrix Effect | PPT [slideshare.net]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of Viscosity on Drug Release from Triethanolamine Salicylate Ointments
This guide serves as a technical resource for researchers, scientists, and formulation professionals working with triethanolamine salicylate ointments. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical relationship between formulation viscosity and active pharmaceutical ingredient (API) release.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the rheological properties of ointments and their influence on drug bioavailability.
Q1: What is the fundamental relationship between ointment viscosity and drug release?
The viscosity of an ointment base is inversely correlated with the rate of drug release.[1][2][3] In simpler terms, as viscosity increases, the drug release rate tends to decrease. This occurs because a more viscous, or thicker, vehicle offers greater resistance to the movement and diffusion of drug molecules from the ointment matrix to the skin's surface.[4] The structure of the semi-solid base can be viewed as a dense network that the API must navigate to be released.[5] For a drug to be released, it must first dissolve in the vehicle and then diffuse through it; a highly viscous system slows this diffusion process significantly.[6]
Q2: Why is controlling viscosity particularly important for this compound ointments?
This compound (trolamine salicylate) is an organic salt formed between triethanolamine and salicylic acid.[7] Its effectiveness as a topical analgesic depends on its ability to be released from the ointment base and permeate the skin. The release of this relatively polar molecule from a typically lipophilic or hydrophobic ointment base is a critical, rate-limiting step. If the ointment's viscosity is too high, the hydrophilic drug can be physically entrapped within the dense, oily matrix, severely hindering its release and subsequent therapeutic effect.
Q3: What are the primary formulation components that influence ointment viscosity?
The viscosity of an ointment is a complex property determined by the interaction of its components. Key factors include:
-
Choice of Ointment Base: The type of base (e.g., hydrocarbon, absorption, emulsion) is the primary determinant of the ointment's rheological profile.[8] Traditional bases like petrolatum and paraffin create a more occlusive and viscous product.[6]
-
Viscosity Modifiers/Thickeners: These excipients are intentionally added to achieve a target consistency.[9][10] They can be natural (e.g., beeswax, clays), synthetic (e.g., carbomers, acrylates), or semi-synthetic (e.g., cellulose derivatives).[11][12]
-
Ratio of Solid to Liquid Components: In many ointment formulations, the ratio of solid fats and waxes (like palm stearin or beeswax) to liquid oils (like mineral oil or sesame oil) dictates the final hardness and viscosity.[13]
-
Surfactants and Emulsifiers: In cream or emulsion-type ointments, these agents influence droplet size and the stability of the dispersed phase, which in turn affects the overall rheology.[14]
Q4: How do manufacturing process parameters affect the final viscosity and drug release profile?
The manufacturing process is as critical as the formulation itself in defining the final product characteristics.[15] Key process parameters include:
-
Temperature Control: Heating and cooling rates during manufacturing can alter the crystalline structure of the ointment base, leading to significant changes in viscosity. Insufficient heating can prevent proper mixing, while excessive heat can degrade components.[15]
-
Mixing Speed and Shear: The amount of shear applied during emulsification or mixing determines the dispersion of the API and the structural arrangement of the excipients. Over-mixing can break down polymers in gel-based ointments, leading to a drop in viscosity, while insufficient shear may result in a non-homogenous, unstable product.[15]
-
Order of Addition: The sequence in which ingredients are added can impact their hydration, solubilization, and interaction, ultimately affecting the final rheological properties of the formulation.[14]
Section 2: Troubleshooting Guide
This section is designed in a problem-and-solution format to address specific experimental issues.
Issue 1: Slow or Inconsistent Drug Release During In Vitro Release Testing (IVRT)
-
Symptom: The cumulative release of this compound is below target levels, or high variability is observed between replicate Franz diffusion cells.
-
Potential Cause A: Ointment viscosity is too high.
-
Scientific Rationale: An overly dense ointment matrix physically impedes the diffusion of the API, leading to a slow release rate.[4] The relationship between viscosity and the diffusion coefficient is described by the Stokes-Einstein equation, where diffusion is inversely proportional to viscosity.
-
Solutions & Mitigation Strategies:
-
Formulation Re-evaluation: Systematically reduce the concentration of high-viscosity components (e.g., waxes, petrolatum) or increase the proportion of the liquid phase (e.g., mineral oil).
-
Incorporate Viscosity-Decreasing Agents: Consider adding agents known to reduce viscosity in oleaginous systems, such as specific solvents or co-solvents that are compatible with the formulation.[16]
-
Temperature Adjustment during IVRT: While standard IVRT is conducted at 32 ± 1 °C to mimic skin temperature, a slight, controlled increase in temperature can decrease ointment viscosity and may reveal if viscosity is the primary barrier to release.[17] However, be cautious as this can also alter membrane properties or formulation stability.
-
-
-
Potential Cause B: Improper or non-validated IVRT method.
-
Scientific Rationale: IVRT is a performance test highly sensitive to experimental parameters.[18][19] An unoptimized setup can generate misleading data that incorrectly suggests a formulation issue when the problem lies with the test method itself.[20]
-
Solutions & Mitigation Strategies:
-
Verify Sink Conditions: Ensure the receptor medium has a high enough solubility for this compound to maintain sink conditions (i.e., the concentration in the receptor medium should not exceed 10% of the API's saturation solubility). This is a critical prerequisite for accurate release measurements.
-
Membrane Selection: The synthetic membrane used must be inert and not bind with the API. It should act as a neutral support, allowing the formulation itself to be the rate-limiting factor.[21] Conduct a membrane binding study as part of method validation.
-
Receptor Medium Degassing: Ensure the receptor medium is properly degassed before use. Air bubbles trapped beneath the membrane can act as a barrier to diffusion and cause erratic results.
-
Dosing and Application: Apply a finite, consistent, and uniform dose of the ointment across the membrane surface. Inconsistent application is a major source of variability.[3]
-
-
Issue 2: Significant Batch-to-Batch Variability in Viscosity and Release Profiles
-
Symptom: Different manufacturing lots of the same formulation exhibit statistically different viscosity measurements and, consequently, different in vitro release rates.
-
Potential Cause: Poorly controlled manufacturing process parameters.
-
Scientific Rationale: The complex microstructure of a semi-solid ointment is highly dependent on the thermal and mechanical energy input during manufacturing.[22] Minor deviations in these parameters can lead to major differences in the final product's physical properties.[14]
-
Solutions & Mitigation Strategies:
-
Implement Process Analytical Technology (PAT): Use in-line probes to monitor critical process parameters like temperature, mixing speed (RPM), and torque in real-time. This allows for tighter control and immediate adjustments.
-
Define and Validate Critical Process Parameters (CPPs): Conduct a Design of Experiments (DoE) to identify which process variables (e.g., cooling rate, homogenization time) have the most significant impact on viscosity and drug release. Once identified, establish strict, validated ranges for these CPPs.[15]
-
Standardize Equipment and Scale-Up: Ensure that process parameters are appropriately scaled when moving from laboratory to pilot or commercial scale. The geometry of the mixing vessel and the type of impeller can have a profound effect on shear and heat transfer, directly impacting viscosity.[14]
-
-
Section 3: Key Experimental Protocols
Protocol 1: Rheological Characterization of Ointments
This protocol outlines the steps for assessing the viscosity and flow behavior of this compound ointments using a rotational rheometer.
-
Equipment and Setup:
-
Sample Preparation and Loading:
-
Allow the ointment sample to equilibrate to room temperature (25 °C) for at least 24 hours.
-
Carefully place approximately 2 mL of the ointment onto the center of the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1.0 mm).[23]
-
Trim any excess sample from the edge of the plate using a spatula to ensure a clean, uniform geometry.
-
Allow the sample to equilibrate at the test temperature (e.g., 25 °C or 32 °C) for a minimum of 15 minutes before starting the measurement.[23]
-
-
Measurement Procedure (Flow Curve):
-
Set the rheometer to perform a flow curve test, measuring viscosity as a function of shear rate.
-
Define the shear rate range, typically from a low rate (e.g., 0.01 s⁻¹) to a high rate (e.g., 100 s⁻¹).[23]
-
Program the instrument to collect a sufficient number of data points (e.g., 10 points per decade) on a logarithmic scale.
-
Initiate the measurement.
-
-
Data Analysis:
-
Plot the apparent viscosity (Pa·s or cP) versus the shear rate (s⁻¹) on a log-log scale.
-
Observe the flow behavior. Most ointments are non-Newtonian, shear-thinning fluids, meaning their viscosity decreases as the shear rate increases.[8][23]
-
Compare the viscosity profiles of different formulations or batches at defined shear rates (e.g., low shear for storage stability, high shear for spreadability).
-
Protocol 2: In Vitro Release Testing (IVRT) with Vertical Diffusion Cells
This protocol is based on the principles outlined in USP General Chapter <1724> "Semisolid Drug Products—Performance Tests."[18][21]
-
Equipment and Materials:
-
Vertical Diffusion Cells (VDCs), also known as Franz Cells.[20]
-
Inert synthetic membrane (e.g., Polysulfone, Cellulose Acetate).
-
Receptor medium (e.g., Phosphate Buffered Saline pH 7.4, potentially with a surfactant to ensure sink conditions).[20]
-
Stirring plate with magnetic stir bars.
-
Water bath or heating block to maintain cell temperature at 32 ± 1 °C.[17]
-
Positive displacement pipette for accurate ointment dosing.
-
HPLC system for sample analysis.
-
-
Cell Preparation and Assembly:
-
Pre-soak membranes in the receptor medium for at least 30 minutes.[24]
-
Fill the receptor chamber of each VDC with degassed receptor medium, ensuring no air bubbles are trapped. Place a small stir bar in the chamber.
-
Securely clamp the prepared membrane onto the receptor chamber.
-
Mount the donor chamber on top of the membrane.
-
Place the assembled cells in the heating block and allow them to equilibrate to 32 °C. Start the stirring at a consistent rate (e.g., 600 RPM).[21]
-
-
Dosing and Sampling:
-
Accurately apply a pre-determined amount of ointment (e.g., 300 mg) onto the center of the membrane within the donor chamber.
-
Begin the experiment (t=0).
-
At pre-defined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium (e.g., 200 µL) from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.[20]
-
-
Sample Analysis and Data Interpretation:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount released versus the square root of time.
-
The release rate (slope of the linear portion of the plot) is the key performance indicator. Compare the release rates between different formulations to assess the impact of viscosity.
-
Section 4: Data & Visualization
Table 1: Influence of Viscosity Modifiers on Ointment Properties
| Viscosity Modifier Class | Example(s) | Typical Effect on Viscosity | Potential Impact on Drug Release | Considerations |
| Hydrocarbon Waxes | Beeswax, Paraffin Wax | High Increase | Significant Decrease | Can create a highly occlusive and stiff matrix, potentially hindering release.[13] |
| Cellulose Derivatives | Hydroxypropyl Cellulose | Moderate to High Increase | Variable; can form a dense polymer network that slows diffusion.[11] | Can feel stringy at higher concentrations. |
| Acrylate Polymers | Carbomers | High Increase (when neutralized) | Can significantly slow release due to cross-linked gel structure. | Often sensitive to pH and electrolytes in the formulation.[25] |
| Mineral Clays | Bentonite, Hectorite | Moderate Increase | Can form colloidal systems that may not excessively hinder release.[11] | Provides a smooth, non-greasy feel.[10] |
| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol | Moderate Increase | Can increase viscosity without drastically reducing release compared to waxes. | Act as consistency agents and emulsion stabilizers.[9] |
Diagrams
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: The causal relationship between high viscosity and reduced drug release.
References
- 1. jocpr.com [jocpr.com]
- 2. [Influence of viscosity on drug release from ointments, creams, gels and emulsions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijame-poland.com [ijame-poland.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Investigation of the Rheological Properties of Ointment Bases as a Justification of the Ointment Composition for Herpes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. specialchem.com [specialchem.com]
- 11. Society of Cosmetic Chemists > Education > Blog > Viscosity, Rheology and Rheology Modifiers [scconline.org]
- 12. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 13. ijstr.org [ijstr.org]
- 14. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ulprospector.com [ulprospector.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. recipharm.com [recipharm.com]
- 19. dptlabs.com [dptlabs.com]
- 20. agnopharma.com [agnopharma.com]
- 21. jmolner.com [jmolner.com]
- 22. mdpi.com [mdpi.com]
- 23. Refining the rheological characteristics of high drug loading ointment via SDS and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Choose the Right Rheology Modifier for Your Cosmetic Formulation [letsmakebeauty.com]
Technical Support Center: Optimization of Surfactant and Co-surfactant Ratios in Triethanolamine Salicylate Microemulsions
Welcome to the technical support center for the optimization of triethanolamine salicylate (TMS) microemulsions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and characterizing these versatile drug delivery systems. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation and characterization of this compound microemulsions.
Q1: What is the primary role of a co-surfactant in a this compound microemulsion?
A co-surfactant is crucial for reducing the interfacial tension between the oil and water phases, which is essential for the spontaneous formation of a microemulsion.[1][2] It works in synergy with the primary surfactant to increase the fluidity of the interfacial film, allowing it to curve and form the nanometer-sized droplets characteristic of a microemulsion.[1] Short- to medium-chain alcohols like ethanol or propylene glycol are commonly used as co-surfactants in these systems.[1][3]
Q2: How do I select the appropriate surfactant and co-surfactant for my this compound microemulsion?
The selection of surfactants and co-surfactants is a critical step in formulating a stable and effective microemulsion. Key factors to consider include:
-
Solubility of this compound: The chosen components must effectively solubilize the drug.[4] For instance, oleic acid is often selected as the oil phase due to its high solubilizing capacity for TMS.[4][5]
-
HLB (Hydrophilic-Lipophilic Balance) Value: The HLB value of the surfactant system is a determining factor in the type of microemulsion formed (oil-in-water or water-in-oil).[6] For topical applications, oil-in-water (o/w) microemulsions are often preferred.
-
Biocompatibility: For pharmaceutical applications, especially topical delivery, the selected excipients must be non-toxic and non-irritating to the skin.[7] Non-ionic surfactants like Tween 80 are frequently chosen for their biocompatibility.[4]
Q3: What is a pseudo-ternary phase diagram, and why is it essential for optimizing surfactant and co-surfactant ratios?
A pseudo-ternary phase diagram is a graphical representation of the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature and pressure.[6][8] It is "pseudo-ternary" because the surfactant and co-surfactant are grouped as a single component (Smix) at a fixed ratio.[8] These diagrams are indispensable for:
-
Identifying the Microemulsion Region: They map out the concentration ranges of the components that result in the formation of a stable, single-phase microemulsion.[8][9]
-
Optimizing Component Ratios: By constructing phase diagrams for different Smix ratios, researchers can determine the optimal ratio that yields the largest and most stable microemulsion region.[10]
dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Define Components(Oil, Water, Surfactant, Co-surfactant)] --> B{Select Smix Ratio (e.g., 1:1, 2:1)}; B --> C[Prepare Mixtures of Oil and Smix]; C --> D{Titrate with Water}; D --> E{Observe Phase Behavior(Clear/Transparent vs. Turbid)}; E --> F[Plot Points on Ternary Diagram]; F --> G{Construct Phase Boundary}; G --> H[Identify Microemulsion Region]; H --> I{Repeat for Different Smix Ratios}; I --> J[Compare Microemulsion Areas]; J --> K[Select Optimal Smix Ratio];
} caption: Workflow for constructing a pseudo-ternary phase diagram.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental process of optimizing surfactant and co-surfactant ratios in TMS microemulsions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Microemulsion is not forming (remains turbid or separates). | 1. Incorrect Surfactant/Co-surfactant (Smix) Ratio: The ratio may not be optimal for reducing interfacial tension sufficiently. | 1. Construct Pseudo-Ternary Phase Diagrams: Systematically test different Smix ratios (e.g., 1:3, 1:2, 1:1, 2:1, 3:1, 4:1) to identify the ratio that yields the largest microemulsion region.[11][12] The optimal ratio allows for the necessary flexibility of the interfacial film. |
| 2. Insufficient Smix Concentration: The total amount of surfactant and co-surfactant may be too low to stabilize the oil-water interface. | 2. Increase Smix Concentration: Gradually increase the percentage of the Smix in your formulation. A higher concentration can lead to smaller droplet sizes and enhanced stability.[1] | |
| 3. Poor Component Selection: The chosen oil, surfactant, or co-surfactant may not be compatible or effective for the system. | 3. Re-evaluate Component Solubility: Ensure that this compound has good solubility in the chosen oil and Smix.[4] Consider screening alternative surfactants and co-surfactants with different HLB values. | |
| Microemulsion is unstable over time (phase separation, creaming, or cracking). | 1. Thermodynamic Instability: The formulation may be in a metastable state rather than a true microemulsion. | 1. Perform Stability Studies: Subject the microemulsion to various stress conditions such as centrifugation, freeze-thaw cycles, and elevated temperatures to assess its long-term stability.[13][14] |
| 2. Ostwald Ripening: Smaller droplets dissolve and deposit onto larger droplets, leading to an increase in average droplet size and eventual phase separation. | 2. Optimize Smix Composition: The choice of surfactant and co-surfactant can influence the rate of Ostwald ripening.[15] A well-optimized Smix ratio can minimize this effect. | |
| 3. Incorrect pH: The pH of the formulation can affect the stability of the components and the overall system. | 3. Measure and Adjust pH: The pH of the microemulsion should be suitable for topical application (typically in the range of 5.5-6.5).[4] Adjust as necessary with a suitable buffering agent. | |
| Droplet size is too large or the Polydispersity Index (PDI) is high. | 1. Suboptimal Smix Ratio or Concentration: These factors directly influence the droplet size and uniformity. | 1. Vary Smix Ratio and Concentration: Systematically investigate the effect of different Smix ratios and concentrations on droplet size and PDI using dynamic light scattering (DLS).[16][17] Generally, higher surfactant concentrations lead to smaller droplets.[1] |
| 2. Inadequate Mixing: While microemulsions form spontaneously, gentle agitation is required to ensure homogeneity. | 2. Ensure Thorough Mixing: Use a vortex mixer or magnetic stirrer to ensure all components are well-mixed.[18] | |
| Inconsistent results between batches. | 1. Variability in Raw Materials: Minor differences in the purity or composition of the raw materials can affect the final formulation. | 1. Source High-Purity Ingredients: Use materials from a reliable supplier and consider batch-to-batch consistency of the raw materials. |
| 2. Inconsistent Experimental Conditions: Variations in temperature or titration speed can lead to different results. | 2. Standardize the Protocol: Maintain a constant temperature during the experiment and use a consistent method for adding the titrant.[10] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the optimization of this compound microemulsions.
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
This protocol outlines the aqueous titration method for constructing a pseudo-ternary phase diagram.[4][8]
Materials:
-
Oil phase (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Aqueous phase (Distilled water)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette
-
Analytical balance
Procedure:
-
Prepare the Surfactant/Co-surfactant Mixture (Smix):
-
Prepare different weight ratios of the surfactant and co-surfactant (e.g., 1:1, 2:1, 3:1).
-
Mix them thoroughly to obtain a homogenous solution.
-
-
Prepare Oil and Smix Mixtures:
-
For a chosen Smix ratio, prepare a series of mixtures of the oil and Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Place each mixture in a separate glass vial.
-
-
Aqueous Titration:
-
Place a vial containing an oil/Smix mixture on a magnetic stirrer and stir gently.
-
Slowly add the aqueous phase (distilled water) dropwise from a burette.
-
Continuously observe the mixture for changes in appearance.
-
-
Identify the Phase Transition:
-
The endpoint of the titration is the point at which the mixture transitions from clear and transparent to turbid or vice versa.
-
Record the amounts of oil, Smix, and water at this point.
-
-
Plot the Data:
-
Calculate the percentage weight of each component (oil, water, and Smix) for each endpoint.
-
Plot these points on a ternary phase diagram using appropriate software (e.g., OriginPro, CHEMIX).[20]
-
-
Determine the Microemulsion Region:
-
Connect the points on the diagram to delineate the boundaries of the microemulsion region. This is the area where clear, stable microemulsions are formed.
-
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare Smix\n(Surfactant:Co-surfactant)", pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Mix Oil and Smix\n(Varying Ratios)", pos="-2,1.5!"]; C [label="Titrate with Water", pos="0,0!"]; D [label="Observe Phase Transition\n(Clear/Turbid)", pos="2,1.5!"]; E [label="Record Component Amounts", pos="2,-1.5!"]; F [label="Calculate Weight Percentages", pos="0,-3!"]; G [label="Plot on Ternary Diagram", pos="-2,-1.5!"]; H [label="Identify Microemulsion Region", pos="-3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
} caption: Experimental workflow for phase diagram construction.
Protocol 2: Characterization of this compound Microemulsions
Once a stable microemulsion formulation is identified, it must be characterized to ensure it meets the required specifications.
Characterization Techniques:
| Parameter | Technique | Purpose |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the microemulsion droplets.[19][21] A narrow PDI indicates a uniform droplet size. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the droplets, which is an indicator of the stability of the colloidal system.[22] |
| pH | pH meter | To ensure the formulation is within a physiologically acceptable range for topical application.[4][23] |
| Viscosity | Rheometer/Viscometer | To assess the flow properties of the microemulsion, which is important for its application and stability.[4][24] |
| Drug Content | UV-Vis Spectrophotometry or HPLC | To quantify the amount of this compound in the formulation. |
| Refractive Index | Refractometer | To confirm the isotropic nature of the microemulsion.[19][23] |
| Conductivity | Conductometer | To determine the type of microemulsion (o/w or w/o).[19][23] |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the microemulsion droplets.[4] |
Section 4: Concluding Remarks
The optimization of surfactant and co-surfactant ratios is a cornerstone of developing stable and effective this compound microemulsions. A systematic approach, centered around the construction and interpretation of pseudo-ternary phase diagrams, is essential for success. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the challenges of microemulsion formulation. By carefully selecting components, meticulously constructing phase diagrams, and thoroughly characterizing the resulting formulations, researchers can develop robust drug delivery systems with enhanced therapeutic potential.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. jetir.org [jetir.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Formulation and Evaluation of Trolamine Salicylate Microemulsion | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Ternary phase diagram: Significance and symbolism [wisdomlib.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phase Diagrams of W/O Microemulsion Stabilised By Non-ionic Surfactants ToBe Used As Templates ForMicroemulsion Polymerisation – Oriental Journal of Chemistry [orientjchem.org]
- 19. icams.ro [icams.ro]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. Formulation and Evaluation of Trolamine Salicylate Microemulsion [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. ejmanager.com [ejmanager.com]
Validation & Comparative
A Comparative Analysis of Triethanolamine Salicylate and Methyl Salicylate Skin Absorption: A Technical Guide for Researchers
In the realm of topical analgesics, salicylates remain a cornerstone for the management of musculoskeletal pain. Among the most prevalent are triethanolamine salicylate (TEASA) and methyl salicylate (MeSA), each presenting a unique profile in terms of its formulation, sensory characteristics, and, most critically, its ability to permeate the skin barrier to reach target tissues. This guide provides an in-depth comparative analysis of the skin absorption of these two widely used topical agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their formulation and research endeavors.
Physicochemical Properties: The Foundation of Skin Permeation
The journey of a topically applied active ingredient begins at the skin's surface and is fundamentally governed by its physicochemical properties. The stratum corneum, the outermost layer of the epidermis, presents a formidable lipophilic barrier.[1] Therefore, a molecule's size, solubility, and lipophilicity are critical determinants of its ability to traverse this barrier.
| Property | This compound (TEASA) | Methyl Salicylate (MeSA) |
| Molecular Formula | C13H21NO6[] | C8H8O3[3] |
| Molecular Weight ( g/mol ) | 287.31[] | 152.15[4][5] |
| Appearance | Pale reddish viscous liquid (est)[6] | Colorless to yellow or reddish oily liquid[3][4] |
| Solubility in Water | Soluble[6][7] | Slightly soluble[3] |
| logP (o/w) | -1.108 (est)[6] | 2.55 |
| pKa (Salicylic Acid) | 2.97[8] | N/A (ester) |
Table 1: Comparative Physicochemical Properties of this compound and Methyl Salicylate.
Methyl salicylate, being a smaller and more lipophilic molecule, is theoretically better suited to partition into and diffuse across the lipid-rich stratum corneum. In contrast, this compound is a salt, making it more hydrophilic and considerably larger, which can be expected to hinder its passive diffusion through the skin.[1]
Comparative Skin Absorption: In Vitro and In Vivo Evidence
A pivotal study by Cross et al. provides a direct comparison of the skin penetration of commercial formulations of MeSA and TEASA using both in vitro human skin models and in vivo cutaneous microdialysis in human volunteers.[9][10][11]
In Vitro Permeation Studies
In vitro studies using full-thickness human skin and epidermal membranes revealed significantly greater penetration of salicylate from the MeSA formulation compared to the TEASA formulation.[9]
| Formulation | Skin Model | Flux (µg/cm²/h) | Salicylate in Epidermis (µg/g) |
| Methyl Salicylate | Full-Thickness | 0.8 ± 0.2 | 11.2 ± 3.5 |
| Epidermal Membranes | 2.5 ± 0.8 | 35.1 ± 10.9 | |
| This compound | Full-Thickness | 0.5 ± 0.1 | 105.6 ± 29.8 |
| Epidermal Membranes | 1.6 ± 0.5 | 325.4 ± 95.6 |
Table 2: In Vitro Permeability of Salicylate from Methyl Salicylate and this compound Formulations through Human Skin (Data adapted from Cross et al.).[9]
While the flux of salicylate from the TEASA formulation was not negligible, a key finding was the substantial accumulation of salicylate within the epidermis.[9] It was estimated that over 99.9% of the salicylate present in full-thickness skin samples treated with the TEASA formulation was localized in the epidermis.[9] This suggests that while TEASA can deliver salicylate into the epidermis, its subsequent diffusion into the deeper dermal layers is limited.[9]
Conversely, the MeSA formulation demonstrated a more efficient delivery of salicylate through the epidermis and into the dermis.[9] The study also highlighted that MeSA is partially hydrolyzed to salicylic acid by esterases present in the skin.[9][12]
In Vivo Microdialysis Studies
The in vivo microdialysis data from the same study further solidified the superiority of the MeSA formulation in delivering salicylate to deeper tissues.[9][10][11] Significant levels of salicylate were detected in the dermis and subcutaneous tissue of volunteers treated with the MeSA formulation, with tissue levels approximately 30-fold higher than plasma concentrations.[9][11] In stark contrast, negligible levels of salicylate were observed following the application of the TEASA formulation.[9][10][11]
These findings strongly indicate that the absorption and subsequent tissue concentration of salicylate from the commercial MeSA formulation are indicative of direct tissue penetration, rather than redistribution from the systemic circulation.[9][10][11] Other studies in rats have also suggested that direct penetration of salicylate is predominant with topical MeSA application.[13][14] Furthermore, repeated application of MeSA has been shown to increase the rate of absorption.[9]
Mechanistic Insights into Skin Permeation
The disparity in skin absorption between MeSA and TEASA can be attributed to their distinct chemical natures and interactions with the skin barrier.
References
- 1. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Methyl salicylate | 119-36-8 [chemicalbook.com]
- 5. methyl salicylate (CAS 119-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound, 2174-16-5 [thegoodscentscompany.com]
- 7. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-lactancia.org [e-lactancia.org]
- 11. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Percutaneous absorption of salicylates from some commercially available topical products containing methyl salicylate or salicylate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Senior Scientist's Guide to Validating a Stability-Indicating HPLC-UV Method for Triethanolamine Salicylate
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of triethanolamine salicylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, establishes a self-validating protocol rooted in first principles, and compares the proposed HPLC method against viable alternatives.
The validation strategy is constructed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in quality control and stability testing environments.[1][2][3][4][5]
The Analytical Challenge & Strategic Approach
This compound is an organic salt formed from a weak base (triethanolamine) and a weak acid (salicylic acid). The primary analytical challenge is to quantify the intact salt or its active salicylate component accurately and specifically.
-
The Strategic Decision: The salicylate moiety contains a strong chromophore, making it ideal for UV detection, whereas triethanolamine lacks a significant UV chromophore.[6][7] Therefore, our strategy is to develop and validate an HPLC method that quantifies the salicylic acid component, which is stoichiometrically related to the concentration of the parent compound. The UV absorbance maximum for salicylic acid is typically observed around 296-303 nm in an acidic mobile phase.[6][8]
Proposed HPLC-UV Method Parameters
A robust reverse-phase HPLC method is proposed. The following conditions are based on established chromatographic principles for separating acidic aromatic compounds like salicylic acid.
| Parameter | Specification | Rationale |
| Instrument | HPLC system with a UV-Vis or Photodiode Array (PDA) detector | Standard for pharmaceutical analysis; PDA allows for peak purity assessment. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Excellent retention and separation for moderately polar aromatic acids. |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) | The acidic aqueous phase suppresses the ionization of salicylic acid, ensuring a sharp peak shape and reproducible retention time. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Detection Wavelength | 303 nm | Maximizes sensitivity for the salicylate analyte while minimizing potential interference from excipients.[6][8] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
The Validation Master Plan: A Workflow-Driven Approach
Method validation is a systematic process that demonstrates an analytical method is reliable, reproducible, and suitable for its intended purpose. The workflow ensures that each performance characteristic is thoroughly evaluated.
Caption: High-level workflow for HPLC method validation.
In-Depth Validation Parameter Analysis
The core of the validation process involves a series of experiments to assess the method's performance characteristics as defined by ICH and USP guidelines.[2][9][10][11][12]
Specificity (Stability-Indicating Properties)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11] This is most rigorously tested through forced degradation studies.[1][13][14][15]
Experimental Protocol (Forced Degradation):
-
Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL).
-
Expose the solutions to a range of stress conditions as outlined in the table below.[16] A control sample, protected from stress, should be analyzed concurrently.
-
Analyze all stressed samples, a blank, and a control sample by the proposed HPLC method, using a PDA detector to assess peak purity.
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 60°C for 2 hours | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60°C for 2 hours | To assess degradation in alkaline conditions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), at room temperature for 4 hours | To test susceptibility to oxidative degradation. |
| Thermal Degradation | Solid drug substance heated at 80°C for 24 hours | To determine the effect of heat. |
| Photolytic Degradation | Expose solution to 1.2 million lux hours (visible) & 200 watt-hours/m² (UV) | To assess light sensitivity. |
Acceptance Criteria:
-
The method must demonstrate the ability to separate the primary this compound peak from any degradation products.
-
The peak purity index (as determined by the PDA detector) for the analyte peak in the presence of degradants should be greater than 0.999, indicating no significant co-elution.
-
A reasonable mass balance (e.g., 95-105%) should be achieved, accounting for the decrease in the main peak and the sum of all degradation peaks.
Caption: Specificity demonstrated by resolving the API from stress-induced degradants.
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels, typically spanning 80% to 120% of the expected working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Hypothetical Data & Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1002500 |
| 110 | 1103000 |
| 120 | 1201800 |
Acceptance Criteria:
-
Correlation Coefficient (R²): Must be ≥ 0.999.
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study on a spiked placebo matrix.
Experimental Protocol:
-
Prepare a placebo formulation (containing all excipients except the active ingredient).
-
Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Hypothetical Data & Results:
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean % Recovery | 99.83% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Hypothetical Data & Results:
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Mean Assay Value (%) | 99.8% | 100.3% |
| Standard Deviation | 0.45 | 0.52 |
| % RSD | 0.45% | 0.52% |
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must be subsequently verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.
Hypothetical Data & Results:
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.15 | ~ 3:1 |
| LOQ | 0.50 | ~ 10:1 |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
Hypothetical Data & Results:
| Parameter Varied | Change | Effect on Retention Time | Effect on Tailing Factor | Result |
| Flow Rate | ± 0.1 mL/min | Minor shift, <5% | No significant change | Pass |
| Mobile Phase Composition | ± 2% Acetonitrile | Minor shift, <5% | No significant change | Pass |
| Column Temperature | ± 2 °C | Minor shift, <2% | No significant change | Pass |
Acceptance Criteria:
-
System suitability parameters should remain within their acceptance limits (e.g., tailing factor ≤ 2.0, %RSD of replicate injections ≤ 2.0%).
Comparison with Alternative Methodologies
While HPLC-UV is a powerful technique, it is essential to understand its performance relative to other analytical methods.[17][18]
| Method | Principle | Advantages | Disadvantages |
| Validated HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High Specificity: Separates analyte from degradants and excipients.[14] High Precision & Accuracy: Provides reliable quantitative results. Stability-Indicating: Can monitor degradation over time. | Requires more expensive equipment and skilled operators; longer analysis time per sample compared to spectrophotometry. |
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of the sample, often after a color-forming reaction (e.g., with ferric ions).[18] | Fast & Simple: Very high throughput. Low Cost: Equipment is widely available and inexpensive. | Low Specificity: Highly susceptible to interference from UV-absorbing excipients or degradation products.[19] Not Stability-Indicating: Cannot distinguish between the intact drug and its degradants. |
| Titrimetric Analysis | Acid-base titration to quantify either the salicylate (acid) or triethanolamine (base) component. | Very Low Cost: Requires basic laboratory glassware. Follows First Principles: No need for a reference standard if titrant is standardized. | Non-Specific: Titrates any acidic or basic species in the sample. Low Sensitivity: Not suitable for low-dose formulations or impurity analysis. |
Conclusion and Recommendations
The proposed HPLC-UV method, when fully validated according to ICH guidelines, provides a specific, accurate, and precise tool for the quantification of this compound in pharmaceutical formulations. Its ability to act as a stability-indicating method is its most significant advantage over simpler techniques like UV-Vis spectrophotometry or titration.[1][13] The forced degradation studies are a critical component of the validation, ensuring that the method is robust and reliable for routine quality control and regulatory submissions.[14][15] For the accurate and reliable quality control of this compound, the validated HPLC-UV method is the recommended analytical approach.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. uspbpep.com [uspbpep.com]
- 11. drugfuture.com [drugfuture.com]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. researchgate.net [researchgate.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of Triethanolamine Salicylate and Other Topical NSAIDs in Musculoskeletal Pain Management
This guide provides an in-depth, objective comparison of the therapeutic efficacy of triethanolamine salicylate and other widely used topical non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, ketoprofen, and ibuprofen. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical evidence, explores underlying pharmacological mechanisms, and details the experimental methodologies crucial for evaluating these agents.
Introduction: The Clinical Landscape of Topical Analgesics
Musculoskeletal conditions, including osteoarthritis and acute soft-tissue injuries, are a primary cause of chronic pain and disability worldwide.[1] While oral NSAIDs are a cornerstone of treatment, their prolonged use is associated with significant systemic side effects.[1] This has driven the development and clinical adoption of topical NSAIDs, which are designed to deliver analgesic and anti-inflammatory effects directly at the site of pain with minimal systemic exposure.[2] This approach significantly reduces the risk of systemic adverse events.[3][4]
This guide will dissect the comparative evidence between this compound (also known as trolamine salicylate), a common ingredient in over-the-counter topical analgesics, and prescription-strength topical NSAIDs that are frequently evaluated in rigorous clinical trials.
Pharmacological Profiles and Mechanisms of Action
The fundamental mechanism for both salicylates and other NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[2][5]
This compound: As a salt of salicylic acid, this compound penetrates the skin to deliver its active component to underlying tissues.[5][6] Its primary action is the inhibition of COX enzymes, reducing local prostaglandin production and thereby diminishing the inflammatory response and alleviating pain.[5] Some evidence also suggests that salicylates may act as counterirritants, modulating sensory nerve signals to interrupt pain perception.[4] However, its percutaneous absorption and ability to reach therapeutic concentrations in deep tissues have been a subject of debate. While some studies in humans and canines have demonstrated consistent and significant absorption into knee joints[6][7], others using techniques like cutaneous microdialysis have shown negligible salicylate levels in deeper tissues following its application, in contrast to formulations like methyl salicylate.[8]
Other Topical NSAIDs (Diclofenac, Ketoprofen, Ibuprofen): These agents are potent COX inhibitors. Their efficacy is highly dependent on the specific formulation—gels, patches, and solutions—which determines the drug's ability to penetrate the stratum corneum and reach target tissues.[9][10] High-quality evidence demonstrates that these topical NSAIDs achieve effective local analgesic concentrations while limiting systemic uptake to approximately 5% of that seen with oral formulations, providing a superior safety profile.[2]
Caption: Mechanism of action for topical NSAIDs and salicylates.
Comparative Clinical Efficacy: A Synthesis of Evidence
Systematic reviews and meta-analyses provide the highest level of evidence for comparing therapeutic agents. The consensus from this body of literature indicates a clear hierarchy of efficacy among topical analgesics.
General Findings for Topical NSAIDs: Topical NSAIDs as a class are significantly more effective than placebo for both acute musculoskeletal pain (e.g., sprains and strains) and chronic conditions like hand and knee osteoarthritis.[11][12][13][14] Multiple studies have also found that the efficacy of topical NSAIDs is comparable to that of their oral counterparts for osteoarthritis, but with a significantly lower risk of adverse events.[1][15][16]
Efficacy of Specific Agents:
-
Diclofenac and Ketoprofen: These two agents are consistently identified as the most effective topical NSAIDs across numerous high-quality reviews.[9][10][14] For acute pain, gel formulations of diclofenac, ketoprofen, and ibuprofen provide good levels of pain relief.[4][14] For chronic osteoarthritis of the knee and hand, diclofenac (particularly in patch and solution formulations) and ketoprofen demonstrate the strongest evidence for achieving at least 50% pain relief over 6 to 12 weeks.[9][15][17]
-
This compound: The clinical evidence supporting topical salicylates is considerably weaker. A comprehensive Cochrane review concluded that topical salicylates failed to show any benefit for acute or chronic pain conditions.[4] Another meta-analysis found that while topical NSAIDs overall were effective for osteoarthritis, salicylate gels were associated with higher rates of withdrawal due to adverse events compared to other agents.[17]
Data Summary: Efficacy of Topical Agents vs. Placebo
| Agent/Formulation | Condition | Efficacy Metric (NNT*) | Key Findings & Citations |
| Topical NSAIDs (Overall) | Chronic Musculoskeletal Pain | 4.6 | Significantly better than placebo for achieving ~50% pain reduction at two weeks.[11][13] |
| Topical NSAIDs (Overall) | Acute Musculoskeletal Pain | 3.8 | Significantly better than placebo for achieving ~50% pain relief at seven days.[12] |
| Diclofenac (Gel/Solution) | Knee & Hand Osteoarthritis | 6.4 - 11 | Strongest evidence for efficacy in chronic osteoarthritis.[15] NNT of 9.8 for ~50% pain relief over 6-12 weeks.[10] |
| Ketoprofen (Gel) | Knee & Hand Osteoarthritis | 6.9 | Demonstrated significant efficacy for pain relief over 6-12 weeks.[9][10] |
| Ibuprofen (Gel) | Acute Musculoskeletal Pain | 3.9 | Effective for marked improvement or complete remission in acute injuries.[14] |
| Topical Salicylates | Acute & Chronic Pain | Not Established | A Cochrane review found no evidence of benefit for musculoskeletal conditions.[4] Associated with higher withdrawal rates.[17] |
*Number Needed to Treat (NNT) is the average number of patients who need to be treated to prevent one additional bad outcome (i.e., to achieve one additional good outcome). A lower NNT indicates higher efficacy.
Experimental Protocols for Assessing Efficacy and Bioavailability
The validation of a topical analgesic's efficacy relies on a combination of robust clinical trial designs and precise pharmacokinetic assessments.
A. Clinical Trial Design for Topical Analgesics
The gold standard for assessing clinical efficacy is the randomized, double-blind, placebo-controlled trial.[11][13]
Key Methodological Components:
-
Patient Population: Clearly defined patient groups with specific diagnoses (e.g., knee osteoarthritis, acute ankle sprain).
-
Intervention: Standardized application of the active topical agent compared against a placebo vehicle (the same formulation without the active drug) and/or another active comparator.
-
Primary Outcome: A validated measure of pain reduction. A common primary endpoint is the proportion of patients achieving at least a 50% reduction in pain from baseline at a pre-specified time (e.g., 7 days for acute pain, 2-12 weeks for chronic pain).[11][12]
-
Assessment Tools: Pain is quantified using validated scales such as the Visual Analog Scale (VAS) for pain or the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) for pain and function.[1]
-
Secondary Outcomes: Evaluation of local and systemic adverse events, patient withdrawals due to adverse events, and improvements in physical function.[11]
Caption: Workflow for a comparative clinical trial of topical analgesics.
B. Protocols for Pharmacokinetic and Permeation Studies
Understanding if a topical agent reaches its target is fundamental. This is assessed through skin permeation and tissue distribution studies.
-
In Vivo Microdialysis: This technique allows for the direct measurement of drug concentrations in the dermal and subcutaneous tissues of human volunteers. It provides critical data on whether an agent can directly penetrate tissues below the application site.[8]
-
Tissue and Synovial Fluid Analysis: In both preclinical (canine) and clinical settings, studies have involved the topical application of radiolabeled drugs. Subsequent analysis of blood, synovial fluid, and surrounding joint tissues quantifies drug absorption and distribution, confirming target site engagement.[6][7]
-
In Vitro Skin Diffusion Cells: Using isolated human skin, these systems measure the rate and extent of drug permeation through the skin layers. This method is crucial for formulation development and screening, allowing for the comparison of different vehicles (creams, gels, patches) in a controlled environment.[8]
Safety and Tolerability Profile
A major advantage of topical NSAIDs over oral formulations is their enhanced safety profile.
-
Topical NSAIDs (Diclofenac, Ketoprofen, etc.): Systemic adverse events are rare because plasma concentrations are only 2% to 8% of those achieved with oral administration.[2][4] The most common side effects are local skin reactions, such as mild rash, pruritus, or dryness, which are typically transient and occur at rates similar to placebo.[14][15]
-
This compound: While generally considered safe for topical use, salicylates can cause drug interactions, particularly with blood thinners like warfarin, due to their chemical similarity to aspirin.[18] As noted, some studies report higher withdrawal rates from clinical trials due to local adverse events compared to other topical NSAIDs.[17]
Conclusion and Future Directions
The collective body of high-quality clinical evidence establishes a clear distinction in the efficacy of topical analgesics. While this compound operates via a valid pharmacological mechanism, its clinical effectiveness for musculoskeletal pain is not well-supported by rigorous systematic reviews.
In contrast, specific formulations of topical NSAIDs—most notably diclofenac and ketoprofen —are proven to be safe and effective therapies for both acute and chronic musculoskeletal pain, offering a level of analgesia comparable to oral NSAIDs without the associated systemic risks. For drug development professionals, the critical takeaway is that the choice of the active molecule and the sophistication of the delivery vehicle are paramount to achieving therapeutic success.
Future research should focus on longer-term trials to confirm the safety of chronic topical NSAID use and head-to-head comparison trials between the most effective formulations to further refine clinical guidelines.[11][13]
References
- 1. Relative safety and efficacy of topical and oral NSAIDs in the treatment of osteoarthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmaj.ca [cmaj.ca]
- 3. mdpi.com [mdpi.com]
- 4. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 6. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical analgesics for acute and chronic pain in adults ‐ an overview of Cochrane Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. Topical NSAIDs for chronic musculoskeletal pain: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical NSAIDs for acute pain: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topical non-steroidal anti-inflammatory drugs for acute musculoskeletal pain in adults | Cochrane [cochrane.org]
- 15. ebm.bmj.com [ebm.bmj.com]
- 16. thejas.com.pk [thejas.com.pk]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. An Essential Guide to Over-the-Counter Topical Pain Relievers [arthritis-health.com]
assessing the COX-2 selectivity of triethanolamine salicylate compared to celecoxib
Introduction: The Critical Role of Cyclooxygenase Isoforms in Inflammation and Homeostasis
In the landscape of inflammatory response and pain management, the cyclooxygenase (COX) enzymes are pivotal. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] However, the two primary isoforms, COX-1 and COX-2, play distinct physiological roles.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, including the protection of the gastric mucosa and platelet aggregation.[2]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and mitogens.[2][3]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal complications, are largely attributed to the inhibition of COX-1.[4] This dichotomy has driven the development of COX-2 selective inhibitors, with the aim of providing effective anti-inflammatory and analgesic effects with an improved safety profile.
This guide provides an in-depth technical comparison of the COX-2 selectivity of two distinct compounds: celecoxib, a well-established selective COX-2 inhibitor, and triethanolamine salicylate, a member of the salicylate family of NSAIDs.
Mechanism of Action and Molecular Interactions
The COX-2 selectivity of a compound is intrinsically linked to its molecular structure and its interaction with the active sites of the COX isoforms.
Celecoxib: A Paradigm of Selective COX-2 Inhibition
Celecoxib is a diaryl-substituted pyrazole that exhibits a high degree of selectivity for the COX-2 enzyme.[4] This selectivity is attributed to a key structural difference between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2.[5] This substitution creates a side pocket in the COX-2 active site that is absent in COX-1.[5] The bulky sulfonamide group of celecoxib fits into this side pocket, allowing for a stable and high-affinity binding to COX-2, while sterically hindering its entry into the narrower active site of COX-1.[6] This structural advantage results in a potent and selective inhibition of COX-2.
This compound: A Non-Selective Inhibitor with a Complex Mechanism
This compound belongs to the salicylate class of NSAIDs. Unlike celecoxib, salicylates are generally considered weak, non-selective inhibitors of both COX-1 and COX-2 in direct enzyme assays.[7] The mechanism of action of salicylates is more complex and not solely dependent on direct competitive inhibition of the COX active site.
While salicylates can compete with arachidonic acid for binding to the COX active site, this interaction is often weak and easily reversible.[8][9] More compelling evidence suggests that a significant part of the anti-inflammatory effect of salicylates, including sodium salicylate, stems from their ability to suppress the transcription of the COX-2 gene.[7][10] By inhibiting the expression of COX-2 mRNA and protein, salicylates can effectively reduce the production of pro-inflammatory prostaglandins at the site of inflammation.[7] This transcriptional regulation provides a different mechanism for its anti-inflammatory effects compared to the direct enzymatic inhibition by coxibs.
Experimental Assessment of COX-2 Selectivity: An In Vitro Approach
To empirically determine the COX-2 selectivity of a compound, a standardized in vitro COX inhibition assay is employed. This allows for the determination of the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, from which the selectivity index (SI) can be calculated (SI = IC50 COX-1 / IC50 COX-2).
Detailed Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a robust framework for assessing the inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
Test compounds (Celecoxib and this compound) dissolved in DMSO
-
Reference non-selective inhibitor (e.g., ibuprofen)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader
2. Reagent Preparation:
-
Prepare stock solutions of test compounds and reference inhibitor in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of arachidonic acid in assay buffer.
-
Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.
3. Assay Procedure:
-
To the wells of the 96-well plate, add the appropriate volume of either COX-1 or COX-2 enzyme.
-
Add the serially diluted test compounds, reference inhibitor, or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin kinetic readings on a fluorometric plate reader at the appropriate excitation and emission wavelengths for the chosen probe, taking measurements every minute for 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each compound against each enzyme.
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
Diagram of the Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Comparative Data and Interpretation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | ~15 - 50 | ~0.04 - 0.5 | ~8.3 - 30 | [11],[12],[13] |
| Sodium Salicylate | Weak Inhibition (>100) | Weak Inhibition / Transcriptional Effects | Not Applicable (due to weak direct inhibition) | [7],[9] |
Interpretation of Data:
The data clearly demonstrates that celecoxib is a potent inhibitor of COX-2 with significantly higher IC50 values for COX-1, resulting in a high selectivity index.[11][12][13] This confirms its classification as a selective COX-2 inhibitor.
In contrast, salicylates like sodium salicylate are very weak inhibitors of purified COX-1 and COX-2 enzymes, making the calculation of a meaningful selectivity index based on direct enzymatic inhibition challenging.[7] The primary anti-inflammatory mechanism for salicylates is now understood to involve the suppression of COX-2 gene expression, a mechanism not captured by a simple in vitro enzyme inhibition assay.[7][10]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the arachidonic acid cascade and the distinct points of intervention for celecoxib and this compound.
Caption: COX signaling pathway and inhibitory mechanisms.
Conclusion
The assessment of COX-2 selectivity reveals a fundamental difference in the mechanism of action between celecoxib and this compound.
-
Celecoxib is a potent and highly selective inhibitor of the COX-2 enzyme, a property conferred by its specific molecular structure that allows it to bind preferentially to the larger active site of the COX-2 isoform. Its efficacy is directly tied to its ability to block the enzymatic conversion of arachidonic acid to pro-inflammatory prostaglandins.
-
This compound , representative of the salicylate class, is a weak, non-selective inhibitor of both COX isoforms in direct enzymatic assays. Its anti-inflammatory effects are increasingly understood to be mediated, at least in part, through the suppression of COX-2 gene transcription, thereby reducing the cellular capacity to produce pro-inflammatory prostaglandins.
For researchers and drug development professionals, this comparison underscores the importance of a multi-faceted approach to understanding drug mechanisms. While in vitro enzyme inhibition assays are a cornerstone of selectivity assessment, they may not fully capture the pharmacological profile of compounds like salicylates that exert their effects through alternative pathways such as the regulation of gene expression. Future investigations into novel anti-inflammatory agents should consider a comprehensive evaluation of both direct enzymatic inhibition and potential effects on the expression of key inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
The Challenge of Topical Bioequivalence: Validating an In-Vitro Model for Triethanolamine Salicylate
A Senior Application Scientist's Guide to Navigating In Vitro-In Vivo Correlation (IVIVC) Complexities
For researchers in topical drug development, establishing a reliable in vitro model that accurately predicts in vivo performance is the cornerstone of efficient and ethical product advancement. This guide delves into the critical validation process for an in vitro model designed to predict the in vivo bioavailability of triethanolamine salicylate (TEAS), a common topical analgesic. We will explore the nuances of in vitro release testing (IVRT), compare findings with in vivo data, and dissect the scientific reasoning behind the observed discrepancies, offering a comprehensive framework for scientists navigating the complexities of topical bioequivalence.
This compound is utilized for the temporary relief of minor pain in muscles and joints.[1] Its efficacy hinges on its ability to penetrate the stratum corneum and reach the target tissues. While in vitro models, such as the Franz diffusion cell, are invaluable tools for formulation screening and quality control, their predictive power for in vivo performance is not always straightforward.[2][3] This is particularly evident in the case of TEAS, where a significant disconnect between in vitro and in vivo findings has been reported, underscoring the importance of a thorough validation process.[2]
The In Vitro Model: Franz Diffusion Cell Permeation Study
The Franz diffusion cell is a widely accepted apparatus for in vitro skin permeation studies.[4][5] It provides a controlled environment to measure the release and permeation of an active pharmaceutical ingredient (API) from a semi-solid formulation through a membrane, which can be synthetic or, for greater biological relevance, excised human or animal skin.[6]
Experimental Protocol: In Vitro Skin Permeation of this compound
Objective: To quantify the permeation flux of salicylate from a 10% this compound formulation through excised human skin.
Methodology:
-
Skin Preparation: Full-thickness human skin, obtained from elective surgeries, is carefully prepared. Subcutaneous fat is removed, and the skin is stored at -20°C until use. Prior to the experiment, the skin is thawed and cut into sections to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: The excised skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a phosphate-buffered saline (PBS) solution at pH 7.4 to maintain sink conditions. The system is maintained at 32°C to simulate skin surface temperature.
-
Dosing: A finite dose of the 10% TEAS formulation is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed PBS to maintain a constant volume.
-
Quantification: The concentration of salicylate in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.[2][7]
-
Data Analysis: The cumulative amount of salicylate permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of the curve.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 1: In Vitro Franz Cell Experimental Workflow."; fontsize=10; fontname="Arial"; } enddot Caption: Figure 1: In Vitro Franz Cell Experimental Workflow.
The In Vivo Benchmark: Cutaneous Microdialysis
To validate the in vitro model, a direct comparison with in vivo data is essential. Cutaneous microdialysis is a minimally invasive technique that allows for the sampling of substances from the interstitial fluid of the dermis and subcutaneous tissue, providing a real-time measure of local drug concentrations at the target site.[8][9][10]
Experimental Protocol: In Vivo Cutaneous Microdialysis of this compound
Objective: To measure the concentration of salicylate in the dermal and subcutaneous tissue of human volunteers following topical application of a 10% this compound formulation.
Methodology:
-
Volunteer Recruitment: Healthy human volunteers are recruited following ethical approval and informed consent.
-
Probe Insertion: After local anesthesia, one or more microdialysis probes are inserted into the dermis and subcutaneous tissue of the forearm.
-
Perfusion: The probes are perfused with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate.
-
Formulation Application: A defined area of the skin overlying the microdialysis probes is treated with the 10% TEAS formulation. The formulation is typically reapplied at regular intervals to mimic clinical use.[3]
-
Dialysate Collection: The perfusate, now containing analytes from the interstitial fluid (dialysate), is collected in small vials at regular intervals over several hours.
-
Blood Sampling: Venous blood samples are collected at specified times to determine systemic salicylate concentrations.
-
Quantification: The concentration of salicylate in the dialysate and plasma samples is determined using a validated HPLC method.[2][8]
-
Data Analysis: The concentration of salicylate in the interstitial fluid is plotted over time to generate a pharmacokinetic profile.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 2: In Vivo Microdialysis Experimental Workflow."; fontsize=10; fontname="Arial"; } enddot Caption: Figure 2: In Vivo Microdialysis Experimental Workflow.
Performance Comparison: A Tale of Two Models
When comparing the data from the in vitro Franz cell model with the in vivo microdialysis results for TEAS, a significant discrepancy emerges. This lack of correlation is a critical finding that informs our understanding of the model's limitations and the unique behavior of this particular salt form in a biological system.[2]
| Parameter | In Vitro (Franz Cell with Human Skin) | In Vivo (Human Microdialysis) | Reference |
| Salicylate Permeability Flux | Substantial permeation observed. Flux through epidermal membranes was approximately three-fold faster than through full-thickness skin. | Negligible levels of salicylate detected in the dermis and subcutaneous tissue. | [2][8] |
| Tissue Concentration | High deposition of salicylate in the epidermis; over 99.9% of salicylate from the TEAS formulation was found in the epidermis. | Tissue levels of salicylate were approximately 1% of those seen with a methylsalicylate formulation, despite in vitro studies suggesting they would be around 60%. | [2] |
| Systemic Absorption | Not directly measured, but permeation through the skin into the receptor fluid implies potential for systemic absorption. | Low systemic absorption is a known characteristic of TEAS. | [1] |
| Correlation with Other Salicylates | The in vitro flux for TEAS was approximately 60% of that observed for a methylsalicylate formulation. | The cumulative amount of salicylate in the dermis was over 80-fold higher with a methylsalicylate formulation compared to the TEAS formulation. | [2] |
Table 1: Comparison of In Vitro and In Vivo Performance of this compound
Dissecting the Discrepancy: Why the Poor IVIVC?
The stark contrast between the in vitro and in vivo results for this compound necessitates a deeper dive into the underlying scientific principles. The causality behind this poor correlation is multifactorial, stemming from the physicochemical properties of TEAS and the inherent differences between the simplified in vitro environment and the complex, dynamic nature of living skin.[2][7]
-
The "Reservoir" Effect: In vitro studies revealed that over 99.9% of the salicylate from the TEAS formulation accumulated in the epidermis.[2] This suggests the epidermis acts as a reservoir. In the in vitro setting, with a perfect sink in the receptor chamber, this might still translate to a measurable flux. However, in vivo, the release from this epidermal reservoir into the dermis is likely much slower.[2]
-
Physicochemical Properties and Partitioning: this compound is more hydrophilic compared to other salicylates like methyl salicylate.[11] The rate-limiting step for its permeation is the partitioning from the aqueous formulation vehicle into the lipophilic stratum corneum.[11] This partitioning behavior may be different in the static in vitro setup compared to the dynamic in vivo environment with its complex lipid and protein composition.
-
Tissue Binding and Clearance: In living tissue, factors such as binding to dermal proteins and clearance by the microvasculature play a significant role.[2] These "non-sink" conditions in vivo are not fully replicated in the standard Franz cell setup. The high degree of salicylate binding in the viable epidermis and dermis could be a major reason for the low concentrations detected in the interstitial fluid via microdialysis.
-
Metabolic Activity: While the esterase activity that hydrolyzes salicylate esters is a known factor, the metabolic activity in viable skin could also influence the disposition of TEAS in ways not captured by using frozen, excised skin in vitro.[2]
Conclusion and Future Directions
The case of this compound serves as a compelling example of the critical need for rigorous validation of in vitro models against in vivo data. While the Franz diffusion cell remains an indispensable tool for formulation development and quality control, its predictive capacity for the in vivo performance of certain compounds, particularly hydrophilic salts like TEAS, can be limited.
For researchers, the key takeaways are:
-
IVIVC is not a given: A strong correlation must be demonstrated, not assumed.
-
Understand the "Why": When discrepancies arise, it is crucial to investigate the underlying physicochemical and physiological reasons. This deepens our understanding of both the drug and the biological system.
-
Model Refinement: The poor IVIVC for TEAS suggests that more sophisticated in vitro models may be needed. This could include models that better simulate the skin's barrier function and metabolic activity, or the use of ex vivo microdialysis on fresh skin explants.[9]
By embracing a scientific approach that questions, validates, and seeks to understand the complexities of drug-skin interactions, we can build more predictive models, accelerate the development of safe and effective topical therapies, and ultimately, better serve the needs of patients.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. mdpi.com [mdpi.com]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. contractpharma.com [contractpharma.com]
- 7. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Ex vivo dermis microdialysis: A tool for bioequivalence testing of top" by Mohammad Asif Ali [digitalcommons.liu.edu]
- 10. Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Triethanolamine Salicylate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product quality and efficacy. Triethanolamine salicylate, a widely used topical analgesic, requires accurate analytical characterization in its various formulations, such as creams and ointments.[1] This guide provides an in-depth, objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titrimetry.
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency, particularly when methods are transferred between laboratories or when different techniques are employed for the same analyte.[2] This guide will delve into the theoretical underpinnings, provide detailed experimental protocols, and present comparative performance data to empower you in selecting the most appropriate analytical strategy for your specific needs.
The Analytical Challenge: this compound in Complex Matrices
This compound is an organic salt formed from the neutralization of salicylic acid with triethanolamine.[] In topical formulations, it is typically embedded in a complex matrix of excipients such as oils, emulsifiers, and preservatives. An effective analytical method must be able to accurately quantify the API in the presence of these potential interferents.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
HPLC is a powerful separation technique that offers high specificity and sensitivity, making it a workhorse in pharmaceutical analysis. For this compound, a reversed-phase HPLC method can be employed to separate the salicylate moiety from formulation excipients. As triethanolamine itself lacks a strong chromophore, the quantification is typically based on the UV absorbance of the salicylate ion.
Causality in Experimental Choices for HPLC
The selection of a C18 column is based on its hydrophobicity, which provides good retention and separation of the moderately polar salicylic acid from other components in the formulation. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve a good peak shape and retention time. The acidic pH of the mobile phase ensures that salicylic acid is in its protonated, less polar form, which enhances its retention on the C18 column. Detection is typically performed at a wavelength where salicylate exhibits maximum absorbance, around 237 nm, to maximize sensitivity.[4]
Detailed Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) (50:50, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 237 nm[4]
-
Column Temperature: 30°C
Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 100 µg/mL.
Sample Preparation (for a 10% w/w Cream):
-
Accurately weigh approximately 1 g of the cream into a 100 mL beaker.
-
Add 50 mL of a suitable solvent (e.g., methanol) and heat gently on a water bath to melt the cream base and dissolve the this compound.[5]
-
Cool the solution to room temperature and transfer it to a 100 mL volumetric flask.
-
Rinse the beaker with the solvent and add the rinsings to the volumetric flask.
-
Make up to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
References
- 1. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
comparing the analgesic efficacy of triethanolamine salicylate and capsaicin
Comparative Analgesic Efficacy: Triethanolamine Salicylate vs. Capsaicin
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the analgesic efficacy of two widely used topical agents: this compound and capsaicin. As a senior application scientist, the goal is to move beyond surface-level descriptions to a nuanced, data-driven analysis of their mechanisms, clinical effectiveness, and the experimental frameworks used for their evaluation. This document is structured to provide researchers and drug development professionals with the critical insights needed to inform their work in pain management.
Introduction to Topical Analgesia
Topical analgesics offer a targeted approach to pain management, aiming to deliver therapeutic agents directly to the site of pain, thereby minimizing systemic exposure and associated adverse effects.[1][2][3] This localized delivery is particularly advantageous for chronic conditions like osteoarthritis and localized neuropathic pain.[4][5] this compound and capsaicin represent two distinct classes of topical analgesics, operating through fundamentally different pharmacological pathways to achieve pain relief. Understanding these differences is crucial for appropriate clinical application and future drug development.
This compound: The Anti-Inflammatory Pathway
This compound is an organic salt formed by neutralizing salicylic acid with triethanolamine.[1][2][6] This formulation is typically odorless, which can improve patient adherence compared to other rubefacients.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes.[2][3][6][7][8] By blocking COX, it prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3][6] This action is similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[3] It is thought to primarily inhibit COX-2, the enzyme isoform induced during inflammatory responses that sensitizes nociceptive nerve endings.[1][6]
Efficacy and Clinical Data
This compound is indicated for the temporary relief of minor aches and pains of muscles and joints associated with conditions like arthritis, backache, sprains, and bruises.[1][2][6][8] Clinical studies have suggested its effectiveness in providing temporary relief for osteoarthritis pain.[9] However, the broader evidence for its efficacy is limited. A Cochrane review, a high standard for evidence-based medicine, did not find significant benefits from topical salicylates for either acute or chronic pain conditions.[10] This suggests its utility may be confined to mild, self-limiting musculoskeletal issues.
Pharmacokinetics and Safety Profile
A key feature of topical this compound is its low systemic absorption.[1][2] When administered topically, salicylic acid is often undetectable in the serum, which minimizes the risk of systemic side effects commonly associated with oral NSAIDs.[1][2][9]
Common Adverse Effects:
While generally safe, systemic toxicity can occur if applied to large areas of the body, on compromised skin, or in individuals with renal impairment.[8][13]
Capsaicin: The Neuromodulatory Pathway
Capsaicin, the pungent compound in chili peppers, functions as a topical analgesic through a unique neuromodulatory mechanism.[14][15] It is particularly noted for its application in neuropathic pain, a condition often refractory to other treatments.[15][16][17]
Mechanism of Action
Capsaicin is a highly selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel found on the terminals of nociceptive (pain-sensing) C-fibers.[16][18][19][20]
The process of analgesia is biphasic:
-
Initial Excitation: Upon application, capsaicin binds to and activates TRPV1 receptors.[21][22] This opens the ion channel, leading to an influx of cations (primarily calcium and sodium), depolarization of the neuron, and the release of neuropeptides like Substance P.[14][16][19] This phase is responsible for the characteristic initial burning, stinging, and redness at the application site.[14]
-
Desensitization and Defunctionalization: With repeated or prolonged exposure, the TRPV1-expressing nerve fibers become desensitized.[18][21][23] This occurs through several mechanisms, including depletion of Substance P, inactivation of the TRPV1 receptor, and a reversible retraction or "defunctionalization" of the nerve endings in the epidermis.[10][18][20][23] The result is a lasting reduction in the ability of these nerves to transmit pain signals in response to various stimuli.[21]
Efficacy and Clinical Data
Capsaicin has demonstrated efficacy in a range of chronic pain conditions. Its use is supported by multiple randomized controlled trials, particularly for:
-
Neuropathic Pain: Including post-herpetic neuralgia and painful diabetic neuropathy.[5][14] For neuropathic conditions, 0.075% capsaicin cream showed a number needed to treat (NNT) of 5.7 to achieve at least 50% pain relief compared to placebo.[24]
-
Osteoarthritis: Several studies show that topical capsaicin is superior to placebo in reducing pain from osteoarthritis of the knee and hand.[10][25]
-
Musculoskeletal Pain: For chronic musculoskeletal pain, the NNT was found to be 8.1.[24]
While effective for some, its overall efficacy is sometimes described as moderate.[24] It is often considered a valuable adjunct or second-line therapy for patients who do not respond to or cannot tolerate other treatments.[17]
Pharmacokinetics and Safety Profile
Capsaicin is available in low-concentration creams (e.g., 0.025% - 0.075%) for repeated application and as a high-concentration (8%) patch for physician-administered, single-application treatments that can provide relief for several months.[5][16] Systemic absorption is minimal.
Common Adverse Effects:
-
Burning, stinging, or itching at the application site (occurs in over 30% of patients).[14][17][26]
-
Coughing or throat irritation if inhaled.[26]
These local side effects are directly related to its mechanism of action and often decrease with continued use.[14] However, they can be significant enough to cause treatment discontinuation in some patients.[17]
Head-to-Head Comparison and Data Summary
Direct comparative trials between this compound and capsaicin are scarce. However, a comparison of their evidence bases reveals clear distinctions. The evidence supporting capsaicin, particularly for neuropathic pain and osteoarthritis, is more robust and derived from a larger number of rigorous clinical trials.[10][24] In contrast, the evidence for topical salicylates is considered insufficient for many chronic conditions.[10] One meta-analysis comparing topical capsaicin to topical NSAIDs for osteoarthritis found no significant difference in efficacy, though the evidence for capsaicin was of lower quality.[10]
| Feature | This compound | Capsaicin |
| Primary Mechanism | Inhibition of COX enzymes, reducing prostaglandin synthesis.[3][6][7] | Agonist of TRPV1 receptor, leading to nerve desensitization and Substance P depletion.[18][20] |
| Primary Indications | Minor muscle/joint aches, sprains, arthritis.[1][2] | Neuropathic pain (post-herpetic neuralgia, diabetic neuropathy), osteoarthritis.[5][14] |
| Key Efficacy Evidence | Limited evidence from high-quality reviews for chronic pain.[10] | Moderate efficacy shown in multiple RCTs; NNT for neuropathic pain is ~6, for musculoskeletal pain ~8.[24] |
| Onset of Action | Generally rapid for temporary relief. | Analgesia develops over days to weeks of consistent use (for creams).[27][28] |
| Key Adverse Effects | Mild skin irritation, redness.[11][12] Low systemic risk.[1][9] | Significant burning/stinging at application site, erythema.[14][18] |
| Patient Acceptability | Generally high due to lack of odor.[1][2] | Can be low due to initial burning sensation, leading to discontinuation.[17] |
Experimental Protocols for Efficacy Assessment
Evaluating the therapeutic efficacy of topical analgesics requires robust experimental models that can bridge preclinical findings with clinical outcomes.[29]
Rationale for Experimental Design
Animal pain models often have low predictive value for human efficacy.[29] Therefore, human experimental pain models are critical for assessing analgesics. These models can induce quantifiable pain and hyperalgesia in healthy volunteers or patients, allowing for a controlled assessment of a drug's effect.[29] For topical agents, the protocol must account for drug penetration, formulation characteristics, and the specific pain modality being targeted.
Example Experimental Protocol: Double-Blind RCT for Knee Osteoarthritis
This protocol outlines a standard methodology for a head-to-head comparison.
1. Study Population:
-
Inclusion Criteria: Patients aged 50-75 with a clinical and radiological diagnosis of knee osteoarthritis; baseline pain score of ≥40 on a 100mm Visual Analog Scale (VAS).
-
Exclusion Criteria: Concomitant inflammatory arthritis; use of other topical analgesics; known allergy to salicylates or capsaicin; broken skin over the target knee.
2. Study Design:
-
A 4-week, randomized, double-blind, placebo-controlled trial.
-
Three arms: (1) 10% this compound cream, (2) 0.075% Capsaicin cream, (3) Placebo cream.
3. Intervention:
-
Patients are instructed to apply a pre-measured amount (e.g., 2 grams) of the assigned cream to the affected knee four times daily.
-
Blinding is maintained by using identical packaging and formulations that are matched for texture and appearance. A key challenge is blinding for capsaicin's burning effect, which can be partially addressed by using an active placebo with a mild irritant.[25]
4. Efficacy Assessment:
-
Primary Endpoint: Change in the average daily knee pain score from baseline to week 4, as measured by a 100mm VAS.
-
Secondary Endpoints: Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, patient global assessment of efficacy, rescue medication usage, and safety assessments.
5. Data Analysis:
-
An intention-to-treat (ITT) analysis will be performed.
-
Analysis of covariance (ANCOVA) will be used to compare the change in VAS scores between groups, with baseline score as a covariate.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound and capsaicin offer distinct approaches to topical pain relief. This compound acts as a conventional topical NSAID, providing mild-to-moderate relief for musculoskeletal pain through anti-inflammatory mechanisms, though its efficacy in chronic conditions is not well-supported by high-quality evidence.[1][3][10]
In contrast, capsaicin operates through a unique neuromodulatory pathway involving the TRPV1 receptor.[16][20] This mechanism provides a strong rationale for its use in conditions with a neuropathic component, and its efficacy is supported by a more substantial body of clinical evidence compared to topical salicylates.[24] However, its utility is often limited by the initial burning sensation, which can impact patient adherence.[17]
Future research should focus on:
-
Direct Head-to-Head Trials: More rigorously designed studies directly comparing modern formulations of these agents are needed to clarify their relative efficacy for specific pain conditions.
-
Formulation Enhancement: Research into advanced drug delivery systems could improve the penetration of this compound and mitigate the initial adverse effects of capsaicin, thereby enhancing both efficacy and patient tolerance.[30][31]
-
Predictive Biomarkers: Identifying patient factors or sensory profiles that predict a positive response to either agent could lead to more personalized and effective pain management strategies.[32]
By understanding the fundamental differences in their mechanisms and the nuances of their clinical data, researchers and developers can better position existing therapies and innovate the next generation of topical analgesics.
References
- 1. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. trolamine salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 4. Topical therapy for osteoarthritis: clinical and pharmacologic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Trolamine Salicylate: Pain Relief Uses, Side Effects, Dosage [medicinenet.com]
- 9. Articles [globalrx.com]
- 10. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Trolamine Salicylate - Topical [myhealth.alberta.ca]
- 13. Unmasking the Hidden Risk of Systemic Toxicity from Topical Salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Peripheral neuropathy - Treatment - NHS [nhs.uk]
- 16. Use of Capsaicin to Treat Pain: Mechanistic and Therapeutic Considerations | MDPI [mdpi.com]
- 17. It's not just about rubbing—topical capsaicin and topical salicylates may be useful as adjuvants to conventional pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. capsaicin: Pain Relief Uses, Side Effects, Dosage [medicinenet.com]
- 19. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cme.tarsusmedicaleducation.com [cme.tarsusmedicaleducation.com]
- 21. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Systematic review of topical capsaicin for the treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Topical capsaicin for pain in osteoarthritis: A literature review | Reumatología Clínica [reumatologiaclinica.org]
- 26. Capsaicin Topical: MedlinePlus Drug Information [medlineplus.gov]
- 27. WO2015160941A1 - Topical compositions for pain relief, manufacture and use - Google Patents [patents.google.com]
- 28. An Essential Guide to Over-the-Counter Topical Pain Relievers [arthritis-health.com]
- 29. Human experimental pain models for assessing the therapeutic efficacy of analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, Formulation, and Evaluation of Aloe vera Gel-Based Capsaicin Transemulgel for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Cytotoxicity of Triethanolamine Salicylate and Salicylic Acid on Human Keratinocytes
Preamble: Contextualizing the Comparison
In the realm of topical formulations, salicylates are ubiquitous, valued for their analgesic and keratolytic properties. Salicylic acid (SA), a beta-hydroxy acid, is a cornerstone of dermatological practice, known for its efficacy in treating hyperkeratotic and acneiform conditions.[1][2][3] Its mechanism, however, involves a direct, and often desirable, cytotoxic and keratolytic effect on the epidermis, promoting the shedding of keratinocytes.[2][4]
Triethanolamine salicylate (TEAS), an organic salt formed between triethanolamine and salicylic acid, is primarily marketed as a topical analgesic for musculoskeletal pain.[5][6] A key differentiating claim for TEAS is its purported low potential for skin irritation.[6][7] This raises a critical question for formulators and researchers: Does the neutralization of salicylic acid's acidity by triethanolamine fundamentally alter its cytotoxic profile on keratinocytes, the principal cells of the epidermis?
This guide provides a framework for quantitatively addressing this question. Due to a scarcity of direct comparative data in peer-reviewed literature, we will establish a comprehensive experimental plan. This document will not only present the existing data for the parent compound, salicylic acid, but will also provide detailed, validated protocols to empower researchers to conduct a direct, head-to-head comparison. We will explore the causal mechanisms behind the expected differences in cytotoxicity, grounded in the physicochemical properties of each compound.
Foundational Knowledge: The Compounds and the Cellular Model
Salicylic Acid (SA)
SA is a lipophilic molecule that readily penetrates the stratum corneum. Its keratolytic action is attributed to the disruption of intercellular cohesion between corneocytes.[2] At sufficient concentrations, it is known to decrease cell viability and induce apoptosis in keratinocytes and other skin cells.[4][8] This activity is central to its therapeutic effect in conditions characterized by epidermal hyperproliferation.[3]
This compound (TEAS)
TEAS is the salt form, where the acidic carboxyl group of salicylic acid is neutralized by the organic base, triethanolamine.[7][9] This conversion into a salt increases its molecular weight and is expected to decrease its lipophilicity, thereby potentially reducing its ability to passively diffuse across the keratinocyte cell membrane. Indeed, in vivo studies have shown that, unlike salicylate esters, negligible levels of salicylate are detected in the dermis following topical application of a TEAS formulation, suggesting poor skin penetration.[10] Its primary mechanism of action as an analgesic is the inhibition of cyclo-oxygenase (COX) enzymes to reduce prostaglandin synthesis.[5][7]
The In Vitro Model: HaCaT Keratinocytes
For this investigation, the spontaneously immortalized human keratinocyte cell line, HaCaT, serves as an ideal model system.[11][12] HaCaT cells, while immortalized, are non-tumorigenic and retain the capacity to differentiate in vitro, providing a reproducible and physiologically relevant platform for toxicological studies that avoids the variability of primary cell cultures.[13][14][15]
Experimental Design: A Multi-Assay Approach to Cytotoxicity
To build a complete cytotoxic profile, a single assay is insufficient. We must interrogate cell viability, membrane integrity, and the specific mode of cell death. The following experimental workflow provides a self-validating system to compare SA and TEAS.
Caption: A generalized workflow for the comparative in vitro cytotoxicity testing of compounds on keratinocytes.
Quantitative Data: Existing and Projected Findings
The following table summarizes known cytotoxicity data for salicylic acid and provides a projected outcome for this compound based on its physicochemical properties and reported low irritancy potential.[6][7] This projection serves as a working hypothesis for the experimental design outlined below.
| Compound | Cell Line | Assay | Exposure Time | IC50 (Half-Maximal Inhibitory Conc.) | Reference / Projection |
| Salicylic Acid | HaCaT (Human Keratinocytes) | Neutral Red Uptake | 48 hours | 1.9 mM | [16] |
| Salicylic Acid | NIH/3T3 (Murine Fibroblasts) | Neutral Red Uptake | 24 hours | 2.4 mM | [16] |
| This compound | HaCaT (Human Keratinocytes) | MTT | 48 hours | Projected: >10 mM | Hypothesis based on low irritancy profile |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which is indicative of overall viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed HaCaT cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]
-
Compound Preparation: Prepare stock solutions of Salicylic Acid and this compound in an appropriate solvent (e.g., DMSO or ethanol, ensuring final solvent concentration in wells is <0.5%). Perform serial dilutions in serum-free DMEM to achieve a range of final concentrations (e.g., 0.1 mM to 20 mM).
-
Compound Exposure: Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (solvent only) and a positive control (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the desired exposure periods (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or for 2-4 hours at room temperature in the dark.[17]
-
Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of >650 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[18][19] It is a reliable indicator of necrosis or late-stage apoptosis.[20]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol (5.1). Use a parallel plate for this assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, diaphorase, and a tetrazolium salt like INT).[19][20] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[20]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Controls & Analysis: Determine the spontaneous LDH release (vehicle control) and maximum LDH release (positive control, cells lysed with Triton X-100). Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous) / (Maximum - Spontaneous) * 100).
Protocol 3: Annexin V/PI Staining for Apoptosis vs. Necrosis
This flow cytometry-based assay provides critical mechanistic insight by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
-
Annexin V-FITC: Binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[21]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by cells with intact membranes. It stains late apoptotic and necrotic cells that have lost membrane integrity.[22]
Caption: Interpretation of cell populations in an Annexin V/PI flow cytometry dot plot.
Methodology:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and treat with IC50 and sub-IC50 concentrations of SA and TEAS for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach using trypsin-free EDTA solution, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic) as shown in the diagram above.[23][24]
Discussion and Mechanistic Interpretation
The data generated from this experimental plan will provide a robust comparison.
-
Hypothesis on Viability (MTT & IC50): We hypothesize that TEAS will exhibit a significantly higher IC50 value than SA. This is likely not due to an inherent lack of toxicity of the salicylate moiety, but rather to the altered physicochemical properties of the salt form. As a larger, ionized molecule, TEAS is expected to have poorer passive diffusion across the keratinocyte cell membrane compared to the more lipophilic salicylic acid.[10] This would result in a lower intracellular concentration of salicylate at any given external dose, leading to reduced metabolic disruption and a higher IC50.
-
Hypothesis on Cell Death Mode (LDH & Annexin V/PI): Salicylic acid is known to induce apoptosis.[4] We expect to see a significant population of Annexin V positive cells (early and late apoptosis) at cytotoxic concentrations. In contrast, if TEAS is less cytotoxic, we would expect a much larger viable cell population. Any cell death observed may show a different profile. For instance, a higher PI-positive/Annexin V-negative population could suggest a more necrotic, rather than apoptotic, mechanism, possibly linked to osmotic stress or other non-specific membrane effects at very high concentrations. The LDH assay will corroborate this; a primarily apoptotic process (SA) may result in less LDH release compared to a necrotic process until the late stages.
Caption: Hypothesized difference in cellular uptake and subsequent cytotoxicity between SA and TEAS.
Conclusion
While salicylic acid and this compound share the same active moiety, their formulation as a free acid versus a salt fundamentally alters their interaction with keratinocytes. Existing literature suggests that TEAS has low skin irritancy and poor penetration, leading to the strong hypothesis that it will demonstrate significantly lower in vitro cytotoxicity compared to salicylic acid. The multi-assay experimental plan detailed in this guide—encompassing metabolic activity, membrane integrity, and the specific mode of cell death—provides a comprehensive and robust framework for researchers to definitively test this hypothesis. The results will be crucial for drug development professionals in making informed decisions regarding the selection of salicylate forms for topical products, balancing efficacy with dermatological safety.
References
- 1. mdpi.com [mdpi.com]
- 2. "Keratolytic" effect of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of salicylic acid from wintergreen oil by green chemistry overcomes its cytotoxicity in keratinocyte cells and teratogenicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 10. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HaCaT - Wikipedia [en.wikipedia.org]
- 12. HaCaT Cell Line - Exploring Skin Biology and Disease [cytion.com]
- 13. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HaCaT cells as a model system to study primary cilia in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salicylic Acid Release from Syndiotactic Polystyrene Staple Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. LDH cytotoxicity check for continuous batch control [phenion.com]
- 19. LDH Cytotoxicity Assay [3hbiomedical.com]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Annexin V/7-AAD staining in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Reproducibility of Triethanolamine Salicylate Permeation Studies
For researchers, scientists, and drug development professionals, the reproducibility of in vitro skin permeation data is paramount for the successful development and validation of topical drug products. This guide provides an in-depth comparison of methodologies for assessing the permeation of triethanolamine salicylate, a common topical analgesic. By understanding the critical variables and adhering to standardized protocols, researchers can ensure the generation of reliable and comparable data. This guide will delve into the causality behind experimental choices, offering insights to build self-validating systems for your permeation studies.
The Crucial Role of Reproducibility in Topical Drug Development
This compound is widely used for the temporary relief of minor aches and pains of muscles and joints. Its efficacy is directly linked to its ability to permeate the skin barrier and reach the target tissues. Therefore, in vitro permeation testing (IVPT) is a critical tool for formulation development, quality control, and bioequivalence assessment.[1][2][3] However, the reproducibility of these studies is often challenged by a multitude of factors, leading to high variability and difficulty in comparing results across different laboratories.[4] This guide aims to illuminate these factors and provide a framework for conducting robust and reproducible this compound permeation studies.
The Foundation: Standardized In Vitro Permeation Methodologies
The Organization for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) have established guidelines for in vitro skin absorption studies to promote standardization and data quality.[1][2][3][5][6][7][8][9][10] The most widely accepted method is the use of a Franz diffusion cell.[9][11][12][13][14][15]
The Franz Diffusion Cell: A Closer Look
The Franz diffusion cell is a simple, yet effective, apparatus for studying the in vitro release and permeation of drugs from topical formulations.[12][13][14][15] It consists of a donor chamber, where the topical product is applied, and a receptor chamber containing a fluid that mimics physiological conditions.[11][12] These two chambers are separated by a membrane that simulates the skin barrier.
Below is a diagram illustrating the fundamental workflow of a typical Franz diffusion cell experiment.
Caption: Workflow of a Franz Diffusion Cell Experiment.
Key Experimental Variables Influencing Reproducibility
The reproducibility of this compound permeation studies hinges on the careful control of several key experimental variables.[4][16][17] This section provides a comparative analysis of these factors and the rationale behind making informed choices.
The Membrane: Human Skin vs. Synthetic Alternatives
The choice of membrane is arguably the most critical factor influencing the outcome of a permeation study.
| Membrane Type | Advantages | Disadvantages | Best For |
| Human Cadaver Skin | Gold standard, most physiologically relevant barrier.[18][19] | High variability between donors, ethical considerations, limited availability, and high cost.[18][20] | Definitive permeation studies, bioequivalence testing. |
| Animal Skin (e.g., porcine, rat) | More readily available and less expensive than human skin. Porcine skin is structurally similar to human skin. | Ethical considerations, species-specific differences in permeability.[20] | Early-stage formulation screening. |
| Synthetic Membranes (e.g., Strat-M®, Skin PAMPA) | High reproducibility, low variability, readily available, and cost-effective.[16][19][21][22][23] Strat-M® is designed to mimic the multiple layers of human skin.[21][22] | May not fully replicate the complex biological environment of human skin.[21][22] | High-throughput screening of formulations, quality control. |
Expert Insight: While human skin remains the gold standard, the high variability can be a significant source of irreproducibility.[18] For routine screening and quality control, validated synthetic membranes like Strat-M® offer a more consistent and reproducible alternative.[21][22][23]
Receptor Solution: Maintaining Sink Conditions
The receptor solution must be capable of solubilizing the permeate (salicylate) to ensure "sink conditions," where the concentration of the drug in the receptor fluid is maintained at a low level (typically less than 10% of the drug's solubility in the vehicle). This concentration gradient is the driving force for diffusion.
| Receptor Solution | Advantages | Disadvantages | Recommended For |
| Phosphate Buffered Saline (PBS), pH 7.4 | Physiologically relevant pH. | May have limited solubilizing capacity for some lipophilic compounds. | Water-soluble compounds like this compound. |
| PBS with additives (e.g., surfactants, alcohol) | Increased solubilizing capacity for poorly water-soluble compounds. | Additives may alter the barrier properties of the skin. | Formulations with low aqueous solubility. |
Expert Insight: For this compound, which is water-soluble, PBS at pH 7.4 is generally a suitable receptor solution.[11] It is crucial to determine the solubility of salicylic acid in the chosen receptor fluid to confirm that sink conditions are maintained throughout the experiment.
Experimental Conditions: Temperature and Dosing
Consistent experimental conditions are vital for reproducible results.
-
Temperature: The surface temperature of human skin is approximately 32°C. Maintaining the Franz cell at this temperature is crucial, as temperature can affect both the diffusion of the drug and the integrity of the skin barrier.[7][11][16]
-
Dosing: The amount of formulation applied to the membrane should be consistent and accurately measured.[7][24] A finite dose, which is more representative of in-use conditions, is typically recommended.[24]
The following diagram illustrates the interconnectedness of these key experimental variables.
Caption: Interplay of Variables Affecting Reproducibility.
Analytical Quantification of Salicylate
Accurate and validated analytical methods are essential for quantifying the amount of salicylate that has permeated the membrane. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique due to its sensitivity and specificity.[25][26]
Key considerations for the analytical method include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range.[26]
-
Accuracy and Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible results).
-
Specificity: The method should be able to distinguish the analyte of interest from other components in the sample matrix.
While less common for quantitative analysis in permeation studies, infrared spectroscopy has also been used for the determination of this compound in ointment formulations.[27]
Step-by-Step Protocol for a Reproducible Franz Diffusion Cell Study
This protocol outlines the key steps for conducting a reproducible in vitro permeation study of a this compound formulation using a Franz diffusion cell.
-
Preparation of Receptor Solution:
-
Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Degas the solution thoroughly to prevent air bubble formation in the receptor chamber.
-
-
Membrane Preparation and Mounting:
-
If using human or animal skin, carefully thaw and dermatomed to a consistent thickness.
-
If using a synthetic membrane, handle as per the manufacturer's instructions.
-
Mount the membrane between the donor and receptor chambers, ensuring a leak-proof seal.
-
-
Franz Cell Assembly and Equilibration:
-
Fill the receptor chamber with the degassed PBS, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.
-
-
Dosing of the Formulation:
-
Accurately weigh and apply a finite dose of the this compound formulation to the surface of the membrane in the donor chamber.
-
Ensure the formulation is spread evenly over the diffusion area.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions and a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for salicylate concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of salicylate permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
In Vivo vs. In Vitro Correlation: A Note of Caution
It is important to note that a direct correlation between in vitro and in vivo permeation of this compound is not always observed.[25][28] One study found that while in vitro studies showed significant permeation of salicylate from a this compound formulation, negligible levels were detected in the dermis and subcutaneous tissue of human volunteers in vivo.[25][29] This highlights the complexity of the in vivo environment and the importance of carefully interpreting in vitro data. Factors such as skin metabolism and blood flow can influence the in vivo fate of topically applied drugs.[30]
Conclusion: A Framework for Robust and Reproducible Data
Assessing the reproducibility of this compound permeation studies requires a thorough understanding of the critical experimental variables and adherence to standardized protocols. By carefully selecting the membrane and receptor solution, maintaining consistent experimental conditions, and employing validated analytical methods, researchers can generate reliable and comparable data. This guide provides a framework for designing and executing robust in vitro permeation studies, ultimately contributing to the successful development of safe and effective topical drug products.
References
- 1. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 2. Federal Register :: In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability [federalregister.gov]
- 3. FDA Introduces Guidance Documents to Get Under Your Skin [lachmanconsultants.com]
- 4. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 10. fda.gov [fda.gov]
- 11. alterlab.co.id [alterlab.co.id]
- 12. discoveryjournals.org [discoveryjournals.org]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. loganinstruments.com [loganinstruments.com]
- 19. Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro percutaneous penetration test overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Membrane Properties for Permeability Testing: Skin versus Synthetic Membranes - Center For Dermal Research [sites.rutgers.edu]
- 23. scribd.com [scribd.com]
- 24. fda.gov [fda.gov]
- 25. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF this compound IN OINTMENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. e-lactancia.org [e-lactancia.org]
- 30. Percutaneous absorption of salicylates from some commercially available topical products containing methyl salicylate or salicylate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro Release Data with In Vivo Absorption of Triethanolamine Salicylate: A Comparative Guide
This guide provides an in-depth technical analysis of the methodologies used to assess the in vitro release and in vivo absorption of triethanolamine salicylate (TEAS), a common active ingredient in topical analgesic formulations. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and interpret studies for topical drug delivery, emphasizing the critical importance of establishing a meaningful in vitro-in vivo correlation (IVIVC). We will delve into the experimental protocols, present comparative data, and explore the challenges and considerations in correlating laboratory findings with clinical performance, particularly in comparison to other topical salicylates like methyl salicylate.
Section 1: The Principle of In Vitro-In Vivo Correlation (IVIVC) for Topical Drugs
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] For topical drug products, the goal is to use in vitro data, such as drug release from a cream or ointment, to predict in vivo performance, like the rate and extent of drug absorption into the skin. A well-established IVIVC can be a powerful tool in drug development, potentially reducing the need for extensive human clinical trials for certain post-approval changes.[2]
The U.S. Food and Drug Administration (FDA) has defined several levels of correlation:
-
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate. A validated Level A IVIVC allows the in vitro test to serve as a surrogate for in vivo bioequivalence studies.[3][4]
-
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time (MDT) to the mean in vivo residence time (MRT). While it uses all the data, it is not a point-to-point correlation and is considered less useful for regulatory purposes.[3][5]
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter (e.g., Cmax or AUC). A multiple Level C correlation involves several points and can be more useful.[5][6]
For topical products, achieving a Level A correlation is the ultimate goal, though often challenging due to the complexity of skin physiology and formulation-skin interactions.
Section 2: In Vitro Release Assessment of this compound
In vitro release testing (IVRT) is a crucial tool for evaluating the performance of semi-solid dosage forms. It measures the rate at which the active pharmaceutical ingredient (API) is released from the formulation. The Franz diffusion cell is the most commonly used apparatus for this purpose.[7][8]
Experimental Protocol: In Vitro Release Testing using Franz Diffusion Cells
This protocol outlines the key steps for assessing the in vitro release of this compound from a topical formulation.
1. Preparation:
-
Receptor Medium: Prepare a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, to ensure sink conditions. The medium should be degassed to prevent bubble formation.
-
Membrane Selection and Preparation: Select a synthetic membrane (e.g., polysulfone) that is compatible with the formulation and does not act as a barrier to drug diffusion. The membrane should be soaked in the receptor medium overnight before use.
-
Franz Cell Assembly: Thoroughly clean all Franz cell components.[9] Mount the prepared membrane between the donor and receptor chambers, ensuring there are no air bubbles trapped underneath.[9]
2. Experiment Execution:
-
Temperature Control: Maintain the temperature of the receptor medium at 32°C to mimic the skin surface temperature by circulating water through the cell jacket.
-
Formulation Application: Apply a precise amount of the this compound formulation to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[10]
3. Sample Analysis:
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][11]
-
Data Analysis: Calculate the cumulative amount of drug released per unit area at each time point. Plot the cumulative amount released versus the square root of time. The slope of the linear portion of the plot represents the release rate.
Diagram of In Vitro Release Testing Workflow
Caption: Workflow for in vitro release testing using Franz diffusion cells.
Comparative In Vitro Release Data
Studies have shown that the in vitro release of TEAS is highly dependent on the formulation base. For instance, hydrophilic emulsion bases have demonstrated superior release profiles compared to more occlusive ointment bases.[12] The inclusion of penetration enhancers like ethanol can also significantly increase the drug release.[12]
| Formulation | Active Ingredient | Key Excipients | In Vitro Flux (µg/cm²/h) | Reference |
| TEAS Cream | 10% this compound | Emulsion base | ~60% of MeSA formulation flux | [13] |
| MeSA Ointment | 20% Methyl Salicylate | Oleaginous base | Higher than TEAS formulation | [13] |
| TEAS Microemulsion | This compound | Oleic acid, Tween-80, Ethanol | 6.518 | [14] |
| Marketed TEAS Cream | This compound | Not specified | 4.651 | [14] |
Note: The flux values are approximate and can vary significantly based on the specific formulation and experimental conditions.
Section 3: In Vivo Absorption Assessment of this compound
In vivo studies are essential to understand the actual absorption of a topical drug into and through the skin. These studies are typically conducted in animal models before human trials. The choice of animal model is critical, with pig skin often being preferred due to its similarity to human skin.[15]
Experimental Protocol: Preclinical In Vivo Pharmacokinetic Study
This protocol provides a general framework for an in vivo absorption study in an animal model, such as the rat.
1. Animal Preparation:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
Site Preparation: On the day of the study, anesthetize the animal and carefully clip the hair from the dorsal application site. Take care not to abrade the skin.
2. Dosing and Sampling:
-
Formulation Application: Apply a precise dose of the this compound formulation to a defined area of the prepared skin site.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Tissue Sampling (Terminal): At the end of the study, euthanize the animal and collect the skin from the application site. It is also possible to collect underlying muscle tissue and contralateral control tissues.[16]
3. Sample Processing and Analysis:
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Extraction: Extract salicylate from the plasma and tissue homogenates using a suitable solvent extraction method.
-
Quantification: Analyze the concentration of salicylate in the extracts using a validated bioanalytical method, such as LC-MS/MS, for high sensitivity.
4. Pharmacokinetic Analysis:
-
Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[17][18]
Diagram of In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Comparative In Vivo Absorption Data
In vivo studies have demonstrated that this compound is absorbed through the skin in both animals and humans.[19] However, when compared to methyl salicylate, there are significant differences in absorption profiles.
| Parameter | This compound (10%) | Methyl Salicylate (20%) | Species | Reference |
| Dermal Tissue Salicylate Levels | Negligible | Significant | Human | [13][20] |
| Tissue to Plasma Ratio | Low | ~30-fold higher than plasma | Human | [13] |
| In Vivo Dermal Absorption | Lower bioavailability | Higher bioavailability | Human | [13] |
| Cmax (Salicylic Acid in Plasma) | Not specified | Not specified | Rat | [21] |
| AUC (Salicylic Acid in Plasma) | Not specified | Not specified | Rat | [21] |
Section 4: The Correlation Challenge: A this compound Case Study
A critical finding in the scientific literature is the poor correlation between in vitro release and in vivo absorption for this compound.[13] While in vitro studies may show a reasonable release of salicylate from a TEAS formulation, in vivo studies in humans have detected negligible levels of salicylate in the dermis and subcutaneous tissue following its application.[13][20] In stark contrast, methyl salicylate formulations lead to significant tissue concentrations, approximately 30-fold higher than plasma concentrations, indicating direct tissue penetration.[13]
Potential Reasons for the Discrepancy:
-
Skin Deposition: It has been observed in vitro that over 99.9% of the salicylate from a TEAS formulation can be accounted for in the epidermis.[13] This suggests that while the drug is released from the formulation, it may be retained in the outermost layer of the skin and not effectively partition into the deeper, viable tissues.
-
Vehicle Effects: The formulation vehicle plays a crucial role. The components of the cream or ointment can influence the hydration of the stratum corneum and the partitioning of the drug into the skin.
-
Dissociation: It has been suggested that during transdermal absorption, the this compound salt may dissociate, potentially affecting the transit time and penetration of the salicylate moiety.[19]
This lack of correlation underscores a fundamental principle in topical drug development: in vitro release does not always equate to in vivo bioavailability. It highlights the necessity of in vivo studies to confirm that the drug not only leaves the vehicle but also reaches the target tissue in sufficient concentrations.
Section 5: Comparison with Other Topical Analgesic Alternatives
The topical analgesic market includes a variety of active ingredients with different mechanisms of action.
-
Topical NSAIDs (e.g., Diclofenac): These drugs inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in pain and inflammation. Diclofenac gels have shown clinical efficacy and generally have a better-established correlation between formulation characteristics and local tissue delivery.
-
Counterirritants (e.g., Menthol, Methyl Salicylate): These agents produce a warming or cooling sensation that distracts from the perception of pain. Methyl salicylate also has anti-inflammatory properties.[22]
-
Capsaicin: Derived from chili peppers, capsaicin depletes substance P, a neurotransmitter involved in sending pain signals to the brain.
The choice of active ingredient and formulation should be based on the specific type of pain being treated and the desired site of action. The challenges observed with TEAS highlight the importance of thorough characterization of any new formulation or active ingredient to ensure adequate delivery to the target site.
Conclusion
The correlation of in vitro release data with in vivo absorption for this compound is not straightforward. While in vitro methods like Franz diffusion cell studies are invaluable for formulation screening and quality control, they may not be predictive of the in vivo performance of TEAS.[13] Evidence suggests that salicylate from TEAS formulations may be retained in the epidermis, leading to poor penetration into deeper tissues where the therapeutic effect is desired.[13] In contrast, methyl salicylate demonstrates more efficient tissue penetration.[13]
This comparative guide underscores the importance of a multi-faceted approach to topical drug development. A robust understanding of the physicochemical properties of the drug, the influence of the formulation, and the biological barrier of the skin is essential. Ultimately, while in vitro studies provide a critical foundation, well-designed in vivo studies are indispensable for confirming the bioavailability and therapeutic potential of topical drug products.
References
- 1. iagim.org [iagim.org]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. alterlab.co.id [alterlab.co.id]
- 9. norlab.com [norlab.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of this compound release from the dermatological bases and the commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Comparative Study of Dermal Pharmacokinetics Between Topical Drugs Using Open Flow Microperfusion in a Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. FDA releases new draft guidances on topical generic drugs | RAPS [raps.org]
- 18. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 19. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-lactancia.org [e-lactancia.org]
- 21. researchgate.net [researchgate.net]
- 22. In vitro release studies of methyl salicylate from the ointment bases and the commercial dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triethanolamine Salicylate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Triethanolamine salicylate, a common ingredient in topical analgesics and sunscreens, requires careful consideration for its proper disposal to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Compound: The "Why" Behind the Procedure
This compound is an organic salt formed from the reaction of triethanolamine, a weak base, and salicylic acid, a weak acid. Understanding its chemical nature is fundamental to its safe disposal. While not classified as a highly hazardous substance for transport by the Department of Transportation (DOT), its components and potential reaction products necessitate a cautious approach to waste management.[1] The salicylic acid component can cause skin and eye irritation, and the compound itself is harmful if swallowed.[1][2][3] Therefore, the primary goal of the disposal procedure is to prevent its release into the environment and to ensure the safety of laboratory personnel.
The Core of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of chemical waste.[4] The first and most critical step is to determine if the this compound waste is considered "hazardous." This determination must be made at the point of generation—meaning in your laboratory.[5]
A chemical waste is deemed hazardous if it is either "listed" by the EPA or exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4][6][7][8]
-
Listed Wastes: this compound is not typically found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[6][8]
-
Characteristic Wastes:
-
Ignitability: this compound is a waxy solid and is not considered flammable.[1]
-
Reactivity: It is stable under normal conditions and does not undergo hazardous polymerization.[1][9]
-
Corrosivity: As a salt of a weak acid and weak base, a solution of this compound is expected to have a pH near neutral. Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive.[4][6]
-
Toxicity: This is the most likely characteristic that could classify the waste as hazardous. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for a substance to leach into groundwater.[6]
-
Given that this compound is harmful if swallowed, it is prudent to treat it as potentially toxic waste until a formal determination is made by your institution's Environmental Health and Safety (EHS) department.
Decision Workflow for this compound Disposal
Caption: Decision-making workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable plan for managing this compound waste from generation to final disposal.
Part A: Immediate Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]
Part B: Waste Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste. Never mix it with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the date accumulation started. Your institution may have specific labeling requirements.[5]
Part C: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material into the designated waste container, avoiding dust generation.[1] For liquid spills (if dissolved), use an inert absorbent material like vermiculite, sand, or a commercial sorbent.[3]
-
Cleanup: Once the bulk of the spill is collected, clean the contaminated surface with soap and water.[1] Collect all cleanup materials (absorbent, contaminated wipes, etc.) in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Part D: Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: The final disposal of the waste must be handled by your institution's EHS department or a licensed hazardous waste contractor.[2][9] They will ensure that the waste is transported to an appropriate treatment, storage, and disposal facility (TSDF) in compliance with all federal, state, and local regulations.
Quantitative Data Summary: Hazard Ratings
The following table summarizes the National Fire Protection Association (NFPA) 704 hazard ratings for this compound, providing a quick reference for its inherent risks.
| Hazard | Rating | Explanation |
| Health | 2 | Can cause temporary incapacitation or residual injury.[1] |
| Flammability | 1 | Must be preheated before ignition can occur.[1] |
| Instability | 0 | Normally stable, even under fire conditions.[1] |
| Special | None | No special hazards. |
Experimental Protocol: Hazardous Waste Determination
While your EHS department will make the final determination, understanding the process is crucial for a well-informed researcher.
-
Safety Data Sheet (SDS) Review:
-
Obtain the SDS for the specific this compound product you are using.
-
Review Section 2 (Hazards Identification), Section 9 (Physical and Chemical Properties), and Section 13 (Disposal Considerations).
-
-
Regulatory List Check:
-
Consult your EHS department's resources or the EPA's website to confirm that this compound is not a listed hazardous waste (P or U lists).
-
-
Characteristic Evaluation:
-
Ignitability: Check the flashpoint in the SDS. A flashpoint below 60°C (140°F) for liquids would indicate this characteristic.
-
Corrosivity: If the waste is in a solution, measure the pH. A pH ≤ 2 or ≥ 12.5 indicates corrosivity.
-
Reactivity: Review the SDS for any information on instability, water reactivity, or potential for detonation.
-
Toxicity: Consult with your EHS department. They will determine if the waste meets the toxicity characteristic based on its composition and concentration.
-
-
Documentation:
-
Document your findings and maintain a record of your hazardous waste determination process.
-
Logical Relationship Diagram: From Lab Bench to Final Disposal
Caption: The lifecycle of this compound waste in a research facility.
The Golden Rule: When in Doubt, Ask!
This guide provides a comprehensive framework for the proper disposal of this compound. However, it is not a substitute for the specific guidance and protocols of your institution. Your Environmental Health and Safety department is your most valuable resource. They have the expertise to assess your specific waste streams and ensure compliance with all applicable regulations. Always consult with them before initiating any new disposal procedure.
By adhering to these guidelines and fostering a culture of safety and environmental responsibility, you contribute to a safer laboratory environment and the protection of our shared ecosystem.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Trolamine Salicylate or this compound Manufacturers, SDS [mubychem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 6. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 9. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triethanolamine Salicylate
Authored for Researchers, Scientists, and Drug Development Professionals
Triethanolamine salicylate, a compound formed from salicylic acid and triethanolamine, is widely utilized as a topical analgesic for the relief of muscle and joint pain.[1] While effective in its therapeutic role, its chemical properties necessitate a thorough understanding and implementation of appropriate safety protocols within the laboratory setting. As researchers and drug development professionals, our primary responsibility is to ensure a safe environment, which begins with a comprehensive assessment of the risks and the meticulous selection and use of Personal Protective Equipment (PPE).
This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks of this compound
The foundation of any safety protocol is a clear understanding of the potential hazards. This compound presents several routes of potential exposure, each with associated risks. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]
The salicylate component is the primary driver of its therapeutic action and its hazardous properties. Salicylates can cause local irritation and, with significant exposure, can lead to systemic toxicity.[3] The triethanolamine component can enhance the absorption of the salicylate through the skin, making dermal contact a significant concern.[1][4]
Summary of Key Hazards:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed, may cause gastrointestinal tract irritation.[2][4] | Ingestion |
| Skin Irritation | Causes skin irritation. The substance can be absorbed through the skin.[4] | Skin Contact |
| Eye Irritation | Causes serious eye irritation. | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation, especially in solid (dust) form.[4] | Inhalation |
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, we must implement more effective control measures. The hierarchy of controls prioritizes engineering and administrative solutions to minimize hazards at their source.
-
Engineering Controls : These are physical changes to the workspace. When handling this compound, especially in its solid, waxy form, always work in a well-ventilated area.[2][5] The use of a fume hood or local exhaust ventilation is critical to keep airborne concentrations below exposure limits, particularly when weighing or transferring the powder, which can generate dust.[4][6]
-
Administrative Controls : These are the procedures and policies that dictate safe work practices. This includes comprehensive training on the hazards of this compound, proper handling techniques to minimize dust generation, and restricting access to handling areas.[2] Always wash hands thoroughly after handling the chemical.[2]
Selecting the Right Personal Protective Equipment (PPE): A Task-Based Approach
PPE is the final barrier between you and the chemical. Its selection should not be arbitrary but based on a risk assessment of the specific task you are performing.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.
-
Minimum Requirement : For handling solutions or small quantities of solid, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[6]
-
Increased Risk : When there is a risk of splashing (e.g., transferring large volumes of solutions) or significant dust generation, chemical splash goggles should be worn.[4][6]
-
Maximum Protection : For tasks with a high risk of splashing, such as a large-scale reaction or cleaning a significant spill, a full-face shield worn over chemical splash goggles provides the highest level of protection.[2]
Skin and Body Protection
Given that this compound can be absorbed through the skin, dermal protection is paramount.[4]
-
Gloves : Always wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Gloves must be inspected before use and disposed of correctly after handling the chemical.[5] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.
-
Lab Coat/Gown : A standard lab coat is sufficient for most bench-scale operations.[4] For tasks with a higher potential for contamination, such as handling larger quantities, a chemical-resistant apron over a long-sleeved lab coat is recommended.[6] Contaminated clothing must be removed immediately and washed before reuse.[2] For large spills, a full chemical-resistant suit may be necessary.[4]
Respiratory Protection
Inhalation of this compound dust can irritate the respiratory tract.[4]
-
With Adequate Ventilation : If handling is performed within a certified fume hood or with effective local exhaust ventilation, respiratory protection is often not required.[6]
-
Without Adequate Ventilation : If user operations generate dust (e.g., weighing, mixing powders) and engineering controls are insufficient, a NIOSH-approved dust respirator is required.[4] An N95 respirator is a suitable minimum.
-
Emergency Situations : In the event of a large spill or uncontrolled release, a self-contained breathing apparatus (SCBA) should be used to prevent inhalation.[4]
Task-Based PPE Selection Summary:
| Task | Eye Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves, Lab Coat | Required (N95 Dust Respirator) if not in a fume hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves, Lab Coat | Not required with adequate ventilation |
| Transferring Liquids | Safety Goggles, Face Shield (for large volumes) | Nitrile Gloves, Lab Coat, Chemical Apron (optional) | Not required with adequate ventilation |
| Large Spill Cleanup | Splash Goggles & Face Shield | Impervious Gloves, Boots, Full Chemical Suit | Required (Self-Contained Breathing Apparatus) |
Procedural Guidance: Safe Handling Workflows
Proper procedure is as critical as the equipment itself. The sequence of putting on (donning) and taking off (doffing) PPE is vital to prevent cross-contamination.
PPE Donning and Doffing Workflow
The following workflow ensures that contaminants are not transferred to your skin or clothing during removal.
Caption: PPE Donning and Doffing Sequence.
Emergency Response and Decontamination
In the event of an exposure or spill, a swift and correct response is crucial.
First-Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[4]
-
Skin Contact : Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water.[4] Seek medical advice if irritation develops or persists.[2]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or contact a Poison Control Center.[5]
Spill Management Workflow
The response to a spill depends on its scale. Always prioritize personnel safety.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste, including contaminated PPE, absorbent materials from spills, and residual this compound, must be considered chemical waste.
-
Collect all waste materials in a suitable, clearly labeled, and sealed container.[5]
-
Never dispose of this chemical down the sanitary sewer.[4]
-
Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[4][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these principles of hazard assessment, control implementation, and procedural diligence, you can handle this compound with confidence and safety, ensuring the integrity of your research and the well-being of your team.
References
- 1. CAS 2174-16-5 Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 2. Trolamine Salicylate or this compound Manufacturers, SDS [mubychem.com]
- 3. clintox.org [clintox.org]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
